3-Bromo-6-methyl-5-nitropyridin-2-ol
Description
Properties
IUPAC Name |
3-bromo-6-methyl-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYNRASKYAQOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652061 | |
| Record name | 3-Bromo-6-methyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874493-25-1 | |
| Record name | 3-Bromo-6-methyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Regioselective Synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-ol
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and efficient two-step synthesis pathway for 3-Bromo-6-methyl-5-nitropyridin-2-ol (CAS No. 874493-25-1), a valuable substituted pyridine derivative for pharmaceutical and agrochemical research.[1] Moving beyond a simple recitation of steps, this document elucidates the critical mechanistic principles governing the regioselectivity of each transformation. It details field-proven experimental protocols, causality behind procedural choices, and self-validating analytical checkpoints. The synthesis proceeds from the commercially available precursor 6-methylpyridin-2-ol via a sequential nitration and bromination, designed to yield the target compound with high purity and efficiency. All quantitative data is summarized for clarity, and logical workflows are visualized using process diagrams.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound hinges on the controlled, sequential electrophilic aromatic substitution on the 6-methylpyridin-2-ol scaffold. The order of these substitutions is paramount to achieving the desired 3,5,6-substitution pattern.
A retrosynthetic analysis reveals a logical pathway: The target molecule can be disconnected at the C-Br bond, identifying the key intermediate 6-methyl-5-nitropyridin-2-ol . This intermediate, in turn, is derived from the commercially available starting material 6-methylpyridin-2-ol via nitration. This two-step forward synthesis is dictated by the powerful directing effects of the substituents at each stage.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of Key Intermediate: 6-Methyl-5-nitropyridin-2-ol
The initial step involves the introduction of a nitro group onto the pyridine ring. The success of the entire synthesis is predicated on achieving high regioselectivity in this step.
Mechanistic Rationale & Causality
The nitration of 6-methylpyridin-2-ol is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the combined electronic effects of the existing substituents: the hydroxyl (-OH) group at C2 and the methyl (-CH3) group at C6.
-
Activating & Directing Effects : Both the -OH and -CH3 groups are activating and ortho, para-directing.
-
The C2-hydroxyl group strongly activates the ortho position (C3) and the para position (C5).
-
The C6-methyl group activates its ortho position (C5).
-
-
Synergistic Effect : Both groups synergistically activate the C5 position, making it the most electron-rich and sterically accessible site for electrophilic attack by the nitronium ion (NO₂⁺). This strong preference obviates the formation of significant quantities of the C3-nitro isomer, ensuring a clean reaction.[2][3]
While classic nitration often employs harsh mixtures of concentrated sulfuric and nitric acids at high temperatures, such conditions can lead to side reactions with activated rings.[4] A more modern and controlled approach, developed by Katritzky et al., utilizes nitric acid in trifluoroacetic anhydride (TFAA).[5][6] This system generates the potent nitrating agent trifluoroacetyl nitrate in situ under milder conditions, offering superior control and often higher yields for reactive substrates.
Experimental Protocol: Nitration
This protocol is adapted from the general methodology for pyridine nitration established by Katritzky et al.[5]
-
Inert Setup : Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.
-
Reagent Preparation : In the flask, chill trifluoroacetic anhydride (2.5 eq.) to 0 °C using an ice bath.
-
Substrate Addition : Slowly add 6-methylpyridin-2-ol (1.0 eq.) to the chilled TFAA. Stir the mixture at 0 °C for 30 minutes.
-
Nitrating Agent : Add concentrated nitric acid (2.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at room temperature for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and a solution of sodium metabisulfite to quench excess nitrating agent.
-
Neutralization & Isolation : Carefully neutralize the mixture to pH 6-7 with a cold, saturated solution of sodium bicarbonate. The product will precipitate as a solid.
-
Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield 6-methyl-5-nitropyridin-2-ol.
Workflow & Data Summary
Caption: Experimental workflow for the nitration step.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (per 10g SM) |
| 6-Methylpyridin-2-ol | 109.13 | 1.0 | - | 10.0 g |
| Trifluoroacetic Anhydride | 210.03 | 2.5 | 1.49 | 32.4 mL |
| Conc. Nitric Acid (~70%) | 63.01 | 2.1 | 1.42 | 12.2 mL |
Part II: Synthesis of this compound
With the nitro group installed at C5, the final bromination step is directed to the C3 position.
Mechanistic Rationale & Causality
The bromination of 6-methyl-5-nitropyridin-2-ol is a second electrophilic substitution. The directing effects of the three substituents now present determine the outcome:
-
C2-Hydroxyl (-OH) : A strongly activating ortho, para-director. It powerfully directs the incoming electrophile (Br⁺) to the C3 position.
-
C5-Nitro (-NO₂) : A strongly deactivating meta-director. It also directs the incoming electrophile to the C3 position.
-
C6-Methyl (-CH₃) : A weakly activating ortho, para-director. Its influence is minor compared to the hydroxyl and nitro groups.
The concerted directing effect of the powerful C2-hydroxyl and C5-nitro groups to the C3 position makes this bromination highly regioselective. The deactivating nature of the nitro group requires a potent brominating agent; elemental bromine (Br₂) in a polar protic solvent like acetic acid is sufficient and effective.
Experimental Protocol: Bromination
This robust protocol is based on a highly analogous transformation reported in the supplementary materials of Medicinal Chemistry Communications by the Royal Society of Chemistry.[7]
-
Dissolution : Suspend 6-methyl-5-nitropyridin-2-ol (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromine Addition : Add elemental bromine (Br₂) (2.0-3.0 eq.) dropwise over 1-1.5 hours. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Reaction : Stir the resulting mixture at room temperature for 1 hour after the addition is complete.
-
Precipitation : Pour the reaction mixture into a large beaker of ice water and stir vigorously for 1 hour. The brominated product will precipitate as a yellow solid.
-
Isolation : Collect the solid by vacuum filtration.
-
Purification : Wash the filter cake extensively with water (3x) to remove residual acetic acid and salts. Dry the product in vacuo to afford this compound. A high yield (>90%) is expected based on analogous reactions.[7]
Workflow & Data Summary
Caption: Experimental workflow for the bromination step.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (per 10g SM) |
| 6-Methyl-5-nitropyridin-2-ol | 154.12 | 1.0 | - | 10.0 g |
| Glacial Acetic Acid | 60.05 | Solvent | 1.05 | ~100 mL |
| Bromine (Br₂) | 159.81 | 2.5 | 3.10 | 10.4 mL |
Product Characterization & Safety
Physical & Spectroscopic Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| CAS Number | 874493-25-1[8] |
| Molecular Formula | C₆H₅BrN₂O₃[9] |
| Molecular Weight | 233.02 g/mol [9] |
| Appearance | Expected to be a yellow or pale yellow solid[7] |
| Melting Point | 261 °C (decomposes)[9] |
Standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry should be employed to confirm the structure.
Safety & Handling
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.
-
This compound : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Nitric Acid : Corrosive, strong oxidizer. Causes severe skin burns and eye damage.
-
Trifluoroacetic Anhydride : Corrosive. Causes severe skin burns and eye damage.
-
Bromine : Highly toxic and corrosive. Causes severe skin burns and eye damage. Fatal if inhaled.
Conclusion
The synthesis of this compound is efficiently achieved through a strategic, two-step electrophilic substitution sequence starting from 6-methylpyridin-2-ol. A nuanced understanding of substituent directing effects allows for a highly regioselective nitration at the C5 position, followed by a clean, high-yield bromination at the C3 position. The outlined protocols, which favor controlled reaction conditions, provide a reliable and scalable pathway for accessing this valuable chemical intermediate for further application in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. synchem.de [synchem.de]
- 9. echemi.com [echemi.com]
3-Bromo-6-methyl-5-nitropyridin-2-ol chemical properties and structure
An In-Depth Technical Guide to 3-Bromo-6-methyl-5-nitropyridin-2-ol: Structure, Properties, and Synthetic Utility
Introduction: A Versatile Scaffold in Modern Chemistry
This compound is a highly functionalized heterocyclic compound that represents a valuable starting material and building block in synthetic organic chemistry. Its strategic placement of a bromine atom, a nitro group, and a methyl group on a pyridin-2-one core makes it a trifunctionalized scaffold ripe for chemical modification. For researchers and professionals in drug development, such a molecule is not merely a reagent but a platform for generating diverse molecular architectures. The pyridin-2-one motif is a well-established pharmacophore present in numerous biologically active compounds, and the substituents on this particular molecule offer multiple handles for derivatization through cross-coupling, nucleophilic substitution, and reduction reactions. This guide provides a senior application scientist's perspective on its core properties, logical synthetic pathways, and potential applications, emphasizing the chemical reasoning behind its utility.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its structure and inherent properties. These characteristics dictate its reactivity, solubility, and handling requirements.
Tautomerism and Structural Elucidation
An important structural feature of this compound is the keto-enol tautomerism inherent to 2-hydroxypyridines. The molecule exists in equilibrium between the aromatic alcohol form (3-Bromo-6-methyl-5-nitropyridin-2-ol ) and the lactam form (3-Bromo-6-methyl-5-nitro-1H-pyridin-2-one ). For most 2-hydroxypyridines, the equilibrium overwhelmingly favors the pyridin-2-one tautomer, which is the more stable form. This is reflected in its formal IUPAC name.[1]
-
Pyridin-2-ol form: Aromatic, with a hydroxyl group at the C2 position.
-
Pyridin-2-one form: A non-aromatic diene system within the ring, featuring a carbonyl group (C=O) and an N-H bond.
This tautomerism is critical as it influences the molecule's reactivity, hydrogen bonding capability, and spectroscopic signature.
Core Chemical and Physical Properties
The key quantitative data for this compound are summarized in the table below, compiled from authoritative chemical databases.[1][2]
| Property | Value | Source |
| IUPAC Name | 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one | PubChem[1] |
| CAS Number | 874493-25-1 | PubChem[1] |
| Molecular Formula | C₆H₅BrN₂O₃ | PubChem[1] |
| Molecular Weight | 233.02 g/mol | PubChem[1] |
| Monoisotopic Mass | 231.94835 Da | PubChem[1][2] |
| Physical Appearance | Expected to be a yellow to brown solid | General observation for nitrated aromatics |
| XLogP3 (Predicted) | 1.0 | PubChemLite[2] |
Predicted Spectroscopic Characteristics
While specific experimental spectra are not widely published, the structure allows for reliable prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.
-
¹H NMR:
-
Aromatic/Olefinic Proton: A singlet is expected for the single proton on the pyridine ring (at C4), likely in the δ 7.5-8.5 ppm range. Its chemical shift will be influenced by the adjacent electron-withdrawing nitro group.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group (at C6) would appear upfield, typically in the δ 2.2-2.8 ppm range.
-
N-H Proton: A broad singlet corresponding to the amide proton, which can vary widely in chemical shift (δ 10-13 ppm) depending on solvent and concentration, and may exchange with D₂O.
-
-
¹³C NMR: Six distinct carbon signals are expected. The carbonyl carbon (C2) would be the most downfield signal (δ > 160 ppm). The carbon bearing the nitro group (C5) and the bromine (C3) would also be significantly shifted.
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹, characteristic of the pyridin-2-one carbonyl group.
-
N-H Stretch: A moderate, broad band around 3100-3400 cm⁻¹.
-
NO₂ Stretch: Two strong, characteristic bands for the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
Synthesis and Reactivity
The utility of a building block is defined by the ease of its synthesis and the predictability of its reactions. This molecule is readily prepared and offers multiple avenues for further chemical exploration.
Proposed Synthesis: Electrophilic Bromination
A logical and field-proven method for synthesizing this compound is via the direct electrophilic bromination of a precursor, 6-methyl-5-nitropyridin-2-ol. The electron-donating nature of the hydroxyl/amide group and the methyl group activates the ring, directing the incoming electrophile (bromine).
The causality behind this experimental design is rooted in fundamental aromatic chemistry. Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the ionization of bromine. The reaction proceeds without a Lewis acid catalyst due to the activated nature of the pyridin-2-one ring system.
This protocol is adapted from a similar procedure for a related isomer and represents a standard method for this transformation.[3]
-
Reaction Setup: Suspend 6-methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Bromine Addition: Prepare a solution of liquid bromine (1.1 eq) in glacial acetic acid. Add this solution dropwise to the stirring suspension at room temperature over 30-60 minutes. The reaction is exothermic and may require a water bath for temperature control.
-
Reaction Monitoring: Stir the resulting mixture at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum. The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary.
Caption: Proposed synthesis of the target compound via electrophilic bromination.
Key Reactive Sites and Applications in Drug Development
The true value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.
Caption: Major pathways for the synthetic elaboration of the molecule.
-
The Bromine Handle (C3): The C-Br bond is the primary site for building molecular complexity. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds with various aryl or heteroaryl boronic acids.[4] This is a cornerstone of modern medicinal chemistry for assembling complex biaryl structures.
-
The Nitro Group (C5): The nitro group is a powerful electron-withdrawing group but is most valuable as a synthetic precursor to an amine. Standard reduction conditions (e.g., SnCl₂, H₂ with Pd/C, or iron in acetic acid) can cleanly convert the nitro group to a primary amine (3-amino-5-bromo-6-methylpyridin-2-ol). This newly formed amine is a versatile nucleophile, enabling the formation of amides, sulfonamides, or ureas, dramatically expanding the accessible chemical space.
-
The Pyridin-2-one Ring: The N-H bond of the lactam can be deprotonated with a suitable base and alkylated or arylated to modify the core scaffold, which can be crucial for tuning pharmacokinetic properties like solubility and metabolic stability.
Safety and Handling
As a laboratory chemical, proper handling is paramount. According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory precautions should be strictly followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is more than a simple chemical; it is a strategically designed platform for chemical innovation. Its accessible synthesis and three distinct points of reactivity provide chemists with a reliable and versatile tool for constructing novel molecular entities. For professionals in drug discovery, this building block offers an efficient route to libraries of complex compounds based on the privileged pyridin-2-one scaffold, making it an asset in the quest for new therapeutic agents.
References
- 1. 3-Bromo-6-methyl-5-nitro-pyridin-2-ol | C6H5BrN2O3 | CID 29919394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-bromo-6-methyl-5-nitro-pyridin-2-ol (C6H5BrN2O3) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Dabrafenib: A Deep Dive into the Physicochemical Properties and Biological Activity of a Potent BRAF Inhibitor
Introduction
In the landscape of targeted cancer therapy, the development of small molecule inhibitors against specific oncogenic drivers has revolutionized patient outcomes. One such pivotal agent is Dabrafenib, a potent and selective inhibitor of mutated BRAF kinases. While the initial query pointed to CAS number 874493-25-1, which is associated with an intermediate compound, 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one, a comprehensive analysis for a drug development audience necessitates a focus on the final, clinically relevant active pharmaceutical ingredient, Dabrafenib (GSK2118436). This guide provides an in-depth exploration of the physicochemical properties, mechanism of action, and analytical methodologies for Dabrafenib, tailored for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Profile
Dabrafenib, often administered as its mesylate salt, is a nitrogen and sulphur-containing heterocycle.[1] Its chemical and physical properties are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 1: Physicochemical Data of Dabrafenib and its Mesylate Salt
| Property | Value | Source(s) |
| Dabrafenib (Free Base) | ||
| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [1][2] |
| CAS Number | 1195765-45-7 | [2] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [2][3] |
| Molecular Weight | 519.56 g/mol | [3] |
| Appearance | White to slightly colored solid | [1][3] |
| Solubility | Soluble in DMSO (up to 30 mg/mL with warming), Ethanol (up to 1 mg/mL with warming) | [2][3] |
| pKa | Sulfonamide moiety: 6.6, Pyrimidine moiety: 2.2, Thiazole moiety: -1.5 | [1] |
| Log P | 2.9 | [1] |
| Dabrafenib Mesylate | ||
| CAS Number | 1195768-06-9 | [4][5] |
| Molecular Formula | C₂₄H₂₄F₃N₅O₅S₃ | [4][6] |
| Molecular Weight | 615.7 g/mol | [4][7] |
| Melting Point | >234°C (decomposes) | [8] |
| Solubility | Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMSO (85 mg/mL). | [1][6] |
Pharmacology and Mechanism of Action
Dabrafenib is a highly selective, ATP-competitive inhibitor of RAF kinases, with particular potency against the BRAF V600E mutation.[1] This mutation, a single amino acid substitution at position 600 from valine to glutamic acid, leads to constitutive activation of the BRAF protein and, consequently, the entire Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9]
The MAPK pathway (also known as the RAS/RAF/MEK/ERK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] In cancers harboring the BRAF V600E mutation, such as melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, this pathway is perpetually "on," driving uncontrolled cell growth.[10][11]
Dabrafenib functions by binding to the ATP-binding site of the mutated BRAF kinase, preventing its catalytic activity.[8] This inhibition leads to a downstream blockade of MEK and ERK phosphorylation, ultimately resulting in G1 cell cycle arrest and apoptosis in BRAF V600-mutant tumor cells.[8][12]
Caption: Dabrafenib inhibits the constitutively active BRAF V600E kinase, blocking downstream signaling in the MAPK pathway.
It is noteworthy that Dabrafenib can paradoxically activate the MAPK pathway in cells with wild-type BRAF, a phenomenon that has clinical implications, including the development of secondary cutaneous squamous cell carcinomas.[3][8] This has led to the rational combination of Dabrafenib with a MEK inhibitor, such as Trametinib, which provides a dual blockade of the pathway, leading to improved efficacy and a reduction in certain side effects.[8][10]
Mechanisms of Resistance
Despite the initial efficacy of Dabrafenib, acquired resistance is a significant clinical challenge. Resistance mechanisms can be broadly categorized as those that reactivate the MAPK pathway and those that activate alternative signaling pathways.
Table 2: Common Mechanisms of Resistance to Dabrafenib
| Category | Specific Mechanism | Description | Source(s) |
| MAPK Pathway Reactivation | NRAS/KRAS mutations | Activating mutations in NRAS or KRAS can reactivate the MAPK pathway downstream of BRAF. | [7][13] |
| BRAF amplification or alternative splicing | Increased copies of the mutated BRAF gene or alternative splicing can overcome the inhibitory effects of Dabrafenib. | [2][13] | |
| MEK1/2 mutations | Mutations in MEK1 or MEK2 can render them insensitive to upstream signals and resistant to MEK inhibitors. | [7][13] | |
| Bypass Pathway Activation | PI3K/AKT pathway activation | Loss of the tumor suppressor PTEN or activating mutations in PI3K/AKT can promote cell survival independently of the MAPK pathway. | [2][5] |
| Receptor Tyrosine Kinase (RTK) upregulation | Increased expression of RTKs like PDGFRβ or EGFR can activate parallel survival pathways. | [2] |
Analytical Methodologies
The quantification of Dabrafenib in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: Quantification of Dabrafenib in Human Plasma by LC-MS/MS
This protocol is a synthesized example based on published methodologies.[14][15][16]
1. Materials and Reagents:
-
Dabrafenib analytical standard
-
Isotopically labeled internal standard (e.g., [²H₉]-Dabrafenib)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
Caption: Workflow for the liquid-liquid extraction of Dabrafenib from plasma.
3. LC-MS/MS Conditions:
-
HPLC System: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 5.0 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 85:15 v/v).[14]
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Dabrafenib and the internal standard.
4. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[16]
Clinical Significance and Approved Indications
Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has received approval for the treatment of various BRAF V600 mutation-positive cancers.
Table 3: Selected FDA-Approved Indications for Dabrafenib
| Indication | Combination Therapy | Patient Population | Source(s) |
| Unresectable or Metastatic Melanoma | With Trametinib | BRAF V600E or V600K mutation-positive | [17] |
| Adjuvant Treatment of Melanoma | With Trametinib | BRAF V600E or V600K mutation-positive with lymph node involvement | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | With Trametinib | BRAF V600E mutation-positive | [10] |
| Anaplastic Thyroid Cancer | With Trametinib | BRAF V600E mutation-positive | [4][11] |
| Unresectable or Metastatic Solid Tumors | With Trametinib | BRAF V600E mutation-positive, with no satisfactory alternative treatments | [17][18][19] |
| Low-Grade Glioma | With Trametinib | Pediatric patients (≥1 year) with BRAF V600E mutation requiring systemic therapy | [17] |
The approval of Dabrafenib plus Trametinib for a tumor-agnostic indication in BRAF V600E-mutated solid tumors underscores the paradigm shift towards treating cancers based on their molecular characteristics rather than their tissue of origin.[10][18][19]
Conclusion
Dabrafenib is a cornerstone in the targeted therapy of BRAF V600-mutated cancers. A thorough understanding of its physicochemical properties is fundamental to its formulation and delivery, while a deep knowledge of its mechanism of action, the MAPK signaling pathway, and mechanisms of resistance is crucial for its effective clinical application and the development of next-generation therapies. The analytical methods detailed herein provide a framework for the precise quantification of Dabrafenib, supporting ongoing research and clinical use. As our understanding of cancer biology continues to evolve, the principles learned from the development and application of Dabrafenib will undoubtedly inform the future of precision oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. mdpi.com [mdpi.com]
- 8. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. dermnetnz.org [dermnetnz.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 14. japsonline.com [japsonline.com]
- 15. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. drugs.com [drugs.com]
- 18. onclive.com [onclive.com]
- 19. cancernetwork.com [cancernetwork.com]
Spectroscopic Fingerprinting of 3-Bromo-6-methyl-5-nitropyridin-2-ol: A Multi-modal Analytical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Bromo-6-methyl-5-nitropyridin-2-ol, a substituted pyridinone of significant interest in medicinal chemistry and materials science. The unique electronic and structural features imparted by the bromo, methyl, and nitro substituents, in conjunction with the pyridin-2-one core, create a distinct spectroscopic signature. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering both predicted data based on established principles and detailed methodologies for empirical verification.
The structural elucidation of novel compounds is the bedrock of modern chemical research. In this context, a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is not merely a procedural step but a scientifically rigorous necessity. Each technique provides a unique and complementary piece of the structural puzzle. For a molecule like this compound, understanding the interplay of its functional groups is paramount for predicting its reactivity, biological activity, and potential applications. This guide is structured to provide not just the data, but the scientific rationale behind the expected spectral features, empowering researchers to confidently identify and characterize this and related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton is highly sensitive to the shielding and deshielding effects of neighboring functional groups. In this compound, the aromatic proton, the methyl protons, and the N-H proton of the pyridinone tautomer are expected to give rise to distinct signals.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| C4-H | 8.0 - 8.5 | Singlet (s) | 1H | The proton at the C4 position is significantly deshielded by the adjacent electron-withdrawing nitro group and the bromine atom. Its signal is expected to appear at a high chemical shift. |
| CH₃ | 2.3 - 2.6 | Singlet (s) | 3H | The methyl protons are attached to the pyridinone ring and will appear as a singlet in a typical chemical shift range for an aromatic methyl group. |
| N-H | 12.0 - 14.0 | Broad Singlet (br s) | 1H | The N-H proton of the 2-pyridone tautomer is expected to be a broad singlet at a very high chemical shift due to hydrogen bonding and its acidic nature. |
Note: Predicted chemical shifts are based on analogous substituted pyridinone systems and are typically measured in a solvent like DMSO-d₆ to ensure solubility and observation of the N-H proton.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to avoid exchange of the labile N-H proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Workflow for ¹H NMR Analysis
A Technical Guide to the Synthesis of Substituted Nitropyridines: Strategies, Mechanisms, and Practical Protocols
Introduction
Substituted nitropyridines represent a cornerstone class of intermediates in modern organic and medicinal chemistry. Their unique electronic properties, stemming from the interplay between the electron-deficient pyridine ring and the powerful electron-withdrawing nitro group, render them exceptionally versatile building blocks. They are pivotal precursors for a vast range of functionalized heterocycles used in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Notable examples include their use in the synthesis of JAK2 inhibitors, antimalarial agents, and urease inhibitors.[1]
However, the synthesis of these valuable compounds is not without its challenges. The inherent electronic nature of the pyridine ring complicates classical synthetic transformations, demanding a nuanced and strategic approach. This guide provides an in-depth exploration of the core methodologies for synthesizing substituted nitropyridines. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the fundamental causality behind experimental choices and providing field-proven, self-validating protocols for key transformations.
The Challenge of Direct Electrophilic Nitration: Deactivation and Regioselectivity
The direct nitration of pyridine is notoriously difficult. The lone pair of electrons on the ring nitrogen makes it basic, and under the strongly acidic conditions of typical nitration reactions (e.g., HNO₃/H₂SO₄), the nitrogen atom is readily protonated. This forms the pyridinium ion, which severely deactivates the ring towards electrophilic aromatic substitution.[3] Consequently, forcing conditions such as high temperatures (often exceeding 300°C) and the use of oleum are required, which frequently lead to low yields and the formation of byproducts.[3]
From a mechanistic standpoint, the protonated pyridinium intermediate directs incoming electrophiles to the meta-position (C-3), which is the least deactivated position. Attack at the ortho (C-2/C-6) or para (C-4) positions would result in an unstable resonance structure where a positive charge is placed on the already positively charged nitrogen atom.[4]
Modern Solutions for 3-Nitration
While direct nitration is inefficient, modern methods have been developed to achieve 3-nitration under milder conditions.
A. The Bakke Procedure (N₂O₅-SO₂/HSO₃⁻)
A significantly more effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. This intermediate is not an electrophilic substitution but rather a precursor that undergoes a fascinating rearrangement. Upon treatment with aqueous sulfur dioxide or bisulfite (HSO₃⁻), the nitro group migrates from the nitrogen atom to the 3-position of the ring.[5][6] Mechanistic studies suggest this occurs via the formation of a dihydropyridine intermediate, followed by a[5] sigmatropic shift of the nitro group to yield the 3-nitropyridine.[7][8] This procedure provides good yields without the need for extreme temperatures.[5]
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Significance of 3-Bromo-6-methyl-5-nitropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
3-Bromo-6-methyl-5-nitropyridin-2-ol, a substituted pyridinone, is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its multifaceted structure, featuring a reactive bromine atom, a directing nitro group, and a nucleophilic/coordinating hydroxypyridine core, renders it a valuable intermediate for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a key building block in the development of novel therapeutic agents and agrochemicals. This guide provides a comprehensive overview of the historical context of its synthesis, a detailed examination of its preparation, and an exploration of its chemical properties and applications.
The Chemistry of Substituted Pyridines: A Synthetic Challenge
The pyridine ring is a cornerstone of many biologically active compounds. However, the synthesis of specifically substituted pyridines, such as the title compound, is not without its challenges. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution than benzene, and the reaction conditions often need to be harsh. Furthermore, controlling the regioselectivity of these substitutions can be complex, often leading to mixtures of isomers.
The synthesis of nitropyridines, in particular, requires careful consideration of the reaction pathway. Direct nitration of pyridine itself is often inefficient and requires high temperatures, leading to low yields.[1][2] The presence of activating or deactivating groups on the ring, as well as their positions, plays a crucial role in directing the incoming nitro group. For the synthesis of this compound, a multi-step approach is necessary, starting with a pre-functionalized pyridine ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 874493-25-1[3] |
| Molecular Formula | C6H5BrN2O3[4] |
| Molecular Weight | 233.02 g/mol |
| Appearance | Powder or liquid[4] |
| Melting Point | 261°C (dec.)[4] |
| Boiling Point | 363.3±42.0 °C at 760 mmHg[4] |
| Flash Point | 173.5±27.9 °C[4] |
| Density | 1.9±0.1 g/cm3 [4] |
| pKa | 10.63±0.10 (Predicted)[5] |
Historical Synthesis: A Stepwise Approach
The synthesis of this compound is achieved through a strategic, multi-step process that builds upon the foundational chemistry of pyridinones. The general approach involves the synthesis of a suitable precursor, 6-methyl-5-nitropyridin-2-ol, followed by its selective bromination.
Part 1: Synthesis of the Precursor, 6-Methyl-5-nitropyridin-2-ol
The synthesis of the key precursor, 6-methyl-5-nitropyridin-2-ol, begins with a more readily available starting material, 2-amino-6-methylpyridine. The process involves a nitration reaction, a well-established method for introducing a nitro group onto an aromatic ring.
Experimental Protocol: Synthesis of 2-Amino-6-methyl-5-nitropyridine [6]
-
Reaction Setup: A reaction vessel is charged with 10 mL of concentrated sulfuric acid and cooled to 0-1°C in an ice bath.
-
Addition of Starting Material: 2-amino-6-methylpyridine (20 g) is slowly added to the cooled sulfuric acid, ensuring the temperature is maintained at 0°C.
-
Nitration: A mixture of nitric acid and water (110 mL, 1:1 by volume) is slowly added dropwise to the reaction mixture, with continuous stirring at -1°C.
-
Reaction Progression: After the addition is complete, the reaction is stirred at room temperature for 30 minutes and then heated to 50°C for 11 hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is extracted with ethyl acetate. The organic layer is washed with ammonia, and the aqueous layer is concentrated. The resulting solid, 2-amino-5-nitro-6-methylpyridine, is collected.
The subsequent conversion of the amino group to a hydroxyl group to yield 6-methyl-5-nitropyridin-2-ol can be achieved through diazotization followed by hydrolysis.
Part 2: Selective Bromination to Yield this compound
With the precursor in hand, the next critical step is the regioselective bromination at the C3 position of the pyridine ring. The electron-donating hydroxyl group at C2 and the methyl group at C6 activate the ring towards electrophilic substitution, while the electron-withdrawing nitro group at C5 deactivates the C4 and C6 positions, thus directing the incoming electrophile (bromine) to the C3 position.
Experimental Protocol: Synthesis of this compound
This protocol is based on analogous bromination reactions of substituted pyridinones.[7]
-
Reaction Setup: 6-methyl-5-nitropyridin-2-ol is dissolved in a suitable solvent, such as acetic acid.
-
Addition of Brominating Agent: A solution of bromine in acetic acid is added dropwise to the reaction mixture at room temperature with constant stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
-
Quenching and Isolation: Once the reaction is complete, the mixture is cooled and quenched by the addition of an aqueous solution of a reducing agent, such as sodium bisulfite, to remove any excess bromine.
-
Purification: The precipitated solid product, this compound, is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. synchem.de [synchem.de]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Amino-6-methyl-5-nitropyridine | 22280-62-2 [chemicalbook.com]
- 7. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Unlocking New Frontiers: A Technical Guide to the Research Applications of 3-Bromo-6-methyl-5-nitropyridin-2-ol
Introduction: Beyond the Building Block
In the landscape of chemical synthesis and drug discovery, the value of a molecule is often defined by its potential. 3-Bromo-6-methyl-5-nitropyridin-2-ol is a pyridinone derivative that, at first glance, presents itself as a versatile chemical intermediate. However, a deeper analysis of its structural components—a reactive bromine atom, a reducible nitro group, and a chelating pyridin-2-ol core—reveals a wealth of untapped potential for sophisticated research applications.
This guide moves beyond the catalog page, providing researchers, medicinal chemists, and drug development professionals with a technical framework for leveraging this compound's unique functionalities. We will explore its role as a powerful scaffold for creating diverse molecular libraries, a precursor for novel heterocyclic systems, and a platform for developing innovative chemical probes and materials. The protocols and workflows detailed herein are grounded in established chemical principles, designed to serve as a launchpad for discovery.
Physicochemical Properties
A foundational understanding of a compound's properties is critical for experimental design. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₃ | PubChem[1] |
| Molecular Weight | 233.02 g/mol | PubChem[1] |
| Monoisotopic Mass | 231.94835 Da | PubChem[1] |
| IUPAC Name | 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one | PubChem[1] |
| CAS Number | 874493-25-1 | PubChem[1] |
Part 1: A Versatile Scaffold for Medicinal Chemistry & Drug Discovery
The true power of this compound lies in its capacity for controlled, sequential modification. Its functional groups serve as orthogonal handles for introducing molecular diversity, making it an ideal starting point for the synthesis of compound libraries targeting a wide array of biological systems. The presence of bromine and nitro groups on a pyridine ring is a common feature in intermediates used for creating pharmaceuticals and agrochemicals.[2][3]
Core Synthetic Strategy: A Three-Pronged Approach
The strategic value of this scaffold is realized through a three-stage process: leveraging the bromine for cross-coupling, reducing the nitro group to a reactive amine, and subsequently derivatizing the new amine. This workflow allows for the systematic exploration of chemical space around the central pyridinone core.
References
An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-ol: Foundational Starting Materials and Synthetic Pathways
This technical guide provides a comprehensive overview of the synthetic routes toward 3-Bromo-6-methyl-5-nitropyridin-2-ol, a key heterocyclic building block. The synthesis is dissected into a logical, multi-step sequence, beginning with accessible precursors and detailing the critical transformations involved. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices and ensuring scientific integrity through verifiable protocols.
Introduction
This compound is a substituted pyridinone derivative with a unique arrangement of functional groups, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the bromo, methyl, nitro, and hydroxyl moieties allows for a variety of subsequent chemical modifications. This guide will elucidate a reliable and well-documented synthetic pathway, starting from the readily available 2-amino-4-methylpyridine.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 2-amino-4-methylpyridine. The overall transformation is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine
The initial step involves the regioselective nitration of 2-amino-4-methylpyridine. The amino group at the C2 position is an activating group and directs the electrophilic substitution to the C5 position (para to the amino group)[1].
Reaction Scheme:
Figure 2: Nitration of 2-amino-4-methylpyridine.
In-depth Technical Protocol:
A detailed procedure for the nitration of 2-amino-4-methylpyridine is as follows[2]:
-
In a four-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel, add concentrated sulfuric acid.
-
Under vigorous stirring, slowly add 2-amino-4-methylpyridine, maintaining the temperature between 5-10°C using an ice bath.
-
Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.
-
After the addition is complete, transfer the reaction mixture to a water bath and slowly heat to approximately 60°C. Maintain this temperature for about 15 hours, or until the evolution of gas ceases. The reaction mixture will change color from light yellow to wine red.
-
Upon completion, pour the reaction mixture into ice and neutralize with ammonia until the pH is between 5.0 and 5.5, at which point a deep yellow precipitate will form.
-
Continue the neutralization with ammonia to a pH of 7.5-8.0 to ensure complete precipitation.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-4-methyl-5-nitropyridine.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2-Amino-4-methylpyridine | 1.0 | Starting Material |
| Concentrated H₂SO₄ | Solvent/Catalyst | Protonates nitric acid to form the nitronium ion (NO₂⁺) |
| Fuming HNO₃ | Nitrating Agent | Source of the nitro group |
| Temperature | 5-10°C (addition), 60°C (reaction) | Controls reaction rate and minimizes side products |
| Reaction Time | ~15 hours | Ensures completion of the reaction |
Table 1: Key parameters for the nitration of 2-amino-4-methylpyridine.
Part 2: Synthesis of 4-Methyl-5-nitropyridin-2-ol
The second step is the conversion of the 2-amino group of 2-amino-4-methyl-5-nitropyridine to a hydroxyl group, yielding 4-methyl-5-nitropyridin-2-ol. This is achieved through a diazotization reaction followed by hydrolysis. A one-pot synthesis method for a similar compound, 2-hydroxy-5-nitropyridine from 2-aminopyridine, provides a robust framework for this transformation[3].
Reaction Scheme:
References
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-ol
Authored for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of a Functionalized Pyridin-2-ol Core
3-Bromo-6-methyl-5-nitropyridin-2-ol is a highly functionalized heterocyclic compound. Its structure, featuring a pyridin-2-ol core decorated with a bromine atom, a nitro group, and a methyl group, makes it a valuable and versatile intermediate in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a wide array of subsequent chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and reduction of the nitro group. These potential modifications enable the construction of complex molecular architectures, positioning this molecule as a key building block for the synthesis of novel pharmaceutical agents and functional materials.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The procedure is based on the direct electrophilic bromination of 6-methyl-5-nitropyridin-2-ol. Beyond a simple recitation of steps, this guide elucidates the chemical principles behind the protocol, offers insights into process control, and outlines a robust safety framework to ensure reliable and safe execution.
Section 1: Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The substrate, 6-methyl-5-nitropyridin-2-ol, exists in equilibrium with its tautomeric form, 6-methyl-5-nitro-1H-pyridin-2-one. The pyridin-2-one tautomer is electron-rich and readily undergoes electrophilic attack.
Reaction Scheme:

Mechanistic Rationale:
The hydroxyl group (-OH) at the C2 position is a potent activating group, strongly directing electrophilic attack to the ortho and para positions (C3 and C5, respectively). Conversely, the nitro group (-NO₂) at the C5 position is a strong deactivating group. The bromination occurs regioselectively at the C3 position due to the powerful directing effect of the C2-hydroxyl group. The C3 position is ortho to the activating hydroxyl group and meta to the deactivating nitro group, making it the most electronically favorable site for electrophilic attack by the bromine molecule. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine atom.
Section 2: Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Amount |
| 6-Methyl-5-nitropyridin-2-ol | 5418-51-9 | C₆H₆N₂O₃ | 154.12 | 1.0 | 10.0 g |
| Bromine (Br₂) | 7726-95-6 | Br₂ | 159.81 | 3.0 | 9.8 mL (31.1 g) |
| Glacial Acetic Acid (AcOH) | 64-19-7 | C₂H₄O₂ | 60.05 | - | ~100 mL |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | - | As needed |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | - | ~200 mL |
| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | 41.05 | - | ~50 mL |
Required Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Thermometer or temperature probe
-
Heating mantle with temperature controller
-
Ice bath
-
Büchner funnel and vacuum flask
-
Vacuum pump or aspirator
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), flame-retardant lab coat.
Section 3: Hazard and Safety Assessment
This protocol must be performed inside a certified chemical fume hood. All personnel must be equipped with appropriate PPE. An emergency eyewash and safety shower must be readily accessible.
| Chemical | GHS Pictograms | Hazard Statements | Precautionary Measures |
| Bromine | ☠️腐蚀性 | Highly toxic if inhaled, causes severe skin burns and eye damage. Very toxic to aquatic life. | MUST be handled in a chemical fume hood. Use a glass syringe or cannula for transfer. Wear butyl rubber gloves, a face shield, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate solution) available. |
| Glacial Acetic Acid | 🔥腐蚀性 | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Handle in a fume hood. Keep away from heat and open flames. Wear appropriate gloves and eye protection. |
| This compound (Product) | ⚠️ | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] | Avoid generating dust. Do not breathe dust/fumes. Wash hands thoroughly after handling. |
| Toluene | 🔥⚠️ | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. | Handle in a fume hood. Ground/bond container and receiving equipment to prevent static discharge. Avoid breathing vapors. |
Section 4: Detailed Experimental Protocol
This protocol is adapted from established literature procedures for analogous compounds.[2]
Step 1: Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer.
-
Place the flask in a heating mantle on a magnetic stirrer. Ensure all joints are properly sealed.
-
Position the entire apparatus inside a chemical fume hood.
Step 2: Reagent Charging
-
To the flask, add 6-methyl-5-nitropyridin-2-ol (10.0 g, 64.9 mmol).
-
Add glacial acetic acid (~100 mL) to the flask to suspend the solid starting material. Begin stirring to create a slurry.
-
CAUTION: In the fume hood, carefully measure bromine (9.8 mL, 194.7 mmol, 3.0 eq.) using a glass graduated cylinder or syringe and transfer it to the dropping funnel.
Step 3: Bromination Reaction
-
Begin adding the bromine dropwise from the dropping funnel to the stirred suspension at room temperature. The addition should be controlled over approximately 30-45 minutes. An initial exothermic reaction may be observed; use an ice bath to maintain the temperature below 30°C if necessary.
-
After the addition is complete, remove any cooling bath and allow the mixture to stir at room temperature for an additional 5-10 minutes.
-
Expert Insight: The reaction is typically very fast. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The product should have a different Rf value than the starting material.
Step 4: Product Isolation and Work-up
-
Prepare a large beaker (e.g., 2 L) containing a stirred mixture of ice and water (~1000 mL).
-
Carefully and slowly pour the reaction mixture into the ice-water slurry. A yellow precipitate of the product will form immediately.
-
Continue stirring the suspension in the ice bath for 1 hour to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove residual acetic acid and bromine.
Step 5: Purification and Drying
-
Transfer the crude solid to a round-bottom flask.
-
To remove residual water and volatile impurities, perform azeotropic distillation ("stripping"). Add toluene (~100 mL) to the flask, and remove the solvent under reduced pressure using a rotary evaporator. Repeat this step with another 100 mL of toluene.
-
For final purification, add acetonitrile (~50 mL) and remove it via rotary evaporation.[2]
-
Dry the resulting yellow solid under high vacuum for several hours until a constant weight is obtained.
-
The expected yield is typically high, in the range of 85-95%. The product should be a yellow solid.[2]
Section 5: Characterization and Validation
To confirm the structural integrity and purity of the synthesized this compound (MW: 233.02 g/mol [1]), the following analytical methods are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show characteristic signals:
-
A singlet for the methyl group (-CH₃) protons, typically around δ 2.3-2.5 ppm.
-
A singlet for the remaining aromatic proton on the pyridine ring (at C4), expected at a downfield chemical shift (δ > 8.0 ppm) due to the influence of the adjacent nitro group.
-
A broad singlet corresponding to the N-H proton of the pyridin-2-one tautomer, typically at a very downfield position (δ > 12.0 ppm).
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique will confirm the purity and molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z = 232.95 [M+H]⁺ and 234.95 [M+H]⁺ in an approximate 1:1 ratio.
-
Melting Point: A sharp melting point range indicates high purity of the crystalline solid.
Section 6: Workflow and Mechanism Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Simplified schematic of the electrophilic bromination mechanism.
References
Application Note: 3-Bromo-6-methyl-5-nitropyridin-2-ol as a Versatile Synthon for Novel Multicomponent Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the rapid construction of complex molecular architectures from simple precursors in a single, atom-economical step.[1][2] This application note explores the untapped potential of 3-bromo-6-methyl-5-nitropyridin-2-ol, a highly functionalized yet underexplored heterocyclic building block, in the design of novel MCRs.[3][4] We present a forward-looking guide that leverages the unique electronic and steric properties of this reagent to propose innovative synthetic pathways toward fused heterocyclic systems and complex peptide mimetics. Detailed, field-proven protocols are provided, grounded in established mechanistic principles, to empower researchers in drug discovery and materials science to exploit this versatile synthon.
Introduction: The Strategic Value of Functionalized Pyridones in MCRs
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its utility is magnified when incorporated into MCRs, which offer an efficient route to generating diverse chemical libraries for high-throughput screening.[5] The subject of this note, this compound, represents a particularly strategic starting material. Its dense functionalization provides multiple reaction handles:
-
The 2-Pyridone Core: A versatile nucleophile and a key structural motif.
-
The Bromo Substituent: A gateway for post-MCR modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification.[6]
-
The Electron-Withdrawing Nitro Group: Modulates the reactivity of the entire ring system and serves as a precursor to an amino group for further derivatization.
This document serves as a practical and theoretical guide to harnessing this reactivity, proposing novel MCRs that lead to high-value molecular frameworks.
Reagent Analysis: Physicochemical Properties and Reactivity Profile
A thorough understanding of the starting material is critical for reaction design. This compound exists in tautomeric equilibrium with its 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one form, with the pyridone tautomer generally predominating in solution.
| Property | Value | Source |
| IUPAC Name | 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one | [3] |
| CAS Number | 874493-25-1 | [3] |
| Molecular Formula | C₆H₅BrN₂O₃ | [3] |
| Molecular Weight | 233.02 g/mol | [3] |
| Appearance | Expected to be a yellow or light brown solid | |
| pKa (Predicted) | The N-H proton is moderately acidic, enhanced by the nitro group. |
The electron-withdrawing nitro group significantly increases the acidity of the N-H proton, facilitating its deprotonation under mild basic conditions to form a potent pyridonate nucleophile. This is the key to its utility in the MCRs proposed herein.
Figure 1: Key reactivity handles of the this compound synthon.
Proposed Application: One-Pot Synthesis of Fused Pyrido[2,3-b]pyridines
Fused pyridine ring systems are of great interest in medicinal chemistry due to their rigid structures and ability to mimic purine bioisosteres. We propose a novel, three-component reaction to construct highly substituted pyrido[2,3-b]pyridine cores.
Mechanistic Rationale & Workflow
This proposed transformation is a domino reaction that combines a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization/aromatization sequence. The deprotonated 2-pyridone acts as the key Michael donor, initiating the cascade that builds the new fused ring.
Figure 2: Proposed workflow for the three-component synthesis of pyrido[2,3-b]pyridines.
Protocol: Synthesis of 7-Amino-8-aryl-5-bromo-2-methyl-3-nitropyrido[2,3-b]pyridin-6(1H)-one Derivatives
This protocol provides a robust starting point for synthesizing a library of fused heterocyclic compounds.
Materials:
-
This compound
-
Aryl aldehyde of choice (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Ethanol (Absolute)
-
Piperidine (Catalyst)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Standard workup and purification equipment (rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 233 mg), the selected aryl aldehyde (1.1 mmol), and malononitrile (1.2 mmol, 79 mg).
-
Solvent and Catalyst Addition: Add absolute ethanol (15 mL) to the flask, followed by piperidine (0.2 mmol, ~20 µL).
-
Causality Note: Ethanol is a polar protic solvent that facilitates the dissolution of reactants and intermediates. Piperidine is a mild organic base, sufficient to catalyze the initial Knoevenagel condensation and deprotonate the pyridone for the subsequent Michael addition without causing unwanted side reactions.[7]
-
-
Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
If a precipitate is present, collect it by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation System:
-
TLC Analysis: A successful reaction will show the consumption of the starting materials and the appearance of a new, typically lower Rf, spot corresponding to the more polar product.
-
NMR Spectroscopy: The ¹H NMR spectrum should confirm the incorporation of the aryl group. The disappearance of the malononitrile CH₂ protons and the appearance of a new singlet for the pyridine CH and a broad singlet for the new amino (NH₂) group are key indicators.
-
Mass Spectrometry: HRMS should provide an exact mass corresponding to the calculated molecular formula of the fused product, confirming the successful three-component assembly.
Advanced Application: Ugi-type Reaction for Peptidomimetic Synthesis
Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are unparalleled in their ability to generate molecular complexity and are foundational in the synthesis of peptide mimetics.[2][8] We propose a novel U-4CR where the N-H of the this compound acts as the amine component.
Concept: An MCR-Post-Modification Strategy
This strategy involves two key stages: first, the rapid assembly of a complex core via the Ugi reaction, and second, a subsequent diversification step utilizing the bromo-handle for a Suzuki cross-coupling reaction.
Figure 3: A two-stage strategy combining MCR with post-synthetic modification.
Protocol: Ugi Four-Component Synthesis of Pyridone-Containing N-Acyl-α-Amino Amides
Safety Precaution: Isocyanides are volatile, toxic, and have a strong, unpleasant odor. All manipulations must be performed in a well-ventilated fume hood.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Carboxylic acid (e.g., acetic acid)
-
Methanol (Anhydrous)
Procedure:
-
Component Mixing: In a sealed vial, dissolve this compound (0.5 mmol, 116.5 mg) in anhydrous methanol (5 mL).
-
Sequential Addition: To this solution, add the aldehyde (0.55 mmol), followed by the carboxylic acid (0.55 mmol). Stir the mixture for 10 minutes at room temperature.
-
Expert Insight: Pre-mixing these components allows for the formation of the Schiff base (or iminium ion) intermediate, which is crucial for the Ugi mechanism.[9]
-
-
Isocyanide Addition: Add the isocyanide (0.5 mmol) dropwise to the mixture.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the solvent in vacuo. Purify the resulting residue by silica gel chromatography to yield the desired Ugi product.
Conclusion and Future Outlook
This compound is a synthon of significant, yet largely unrealized, potential. The protocols and strategies outlined in this note provide a clear roadmap for its application in novel multicomponent reactions. The resulting fused pyridines and complex peptidomimetics are high-value scaffolds for the development of new pharmaceuticals and functional materials.[10] Future work should focus on the downstream modification of these MCR products, including the reduction of the nitro group and the exploitation of the bromo-handle in a wide array of cross-coupling reactions to access an even greater chemical space.
References
- 1. mdpi.com [mdpi.com]
- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 3. 3-Bromo-6-methyl-5-nitro-pyridin-2-ol | C6H5BrN2O3 | CID 29919394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 874493-25-1 | ZJB49325 [biosynth.com]
- 5. Multicomponent Reactions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. ucp.ensta-paris.fr [ucp.ensta-paris.fr]
- 10. mdpi.com [mdpi.com]
3-Bromo-6-methyl-5-nitropyridin-2-ol as an intermediate in pharmaceutical synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of 3-Bromo-6-methyl-5-nitropyridin-2-ol (CAS No. 874493-25-1), a pivotal intermediate in modern pharmaceutical synthesis.[1] The strategic placement of bromo, nitro, methyl, and hydroxyl functional groups on the pyridinone core makes this molecule a versatile building block for constructing complex, biologically active heterocyclic systems. These application notes are designed for researchers, medicinal chemists, and process development scientists, offering detailed protocols, mechanistic insights, and analytical methodologies to ensure the efficient and reliable use of this intermediate.
Introduction: The Strategic Importance of Substituted Pyridinones
Pyridinone and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. Their ability to engage in hydrogen bonding and other non-covalent interactions makes them ideal for targeting enzyme active sites. Nitropyridines, in particular, are valuable precursors in the synthesis of a wide range of bioactive molecules, including antitumor and antiviral agents.[2][3]
This compound emerges as a highly functionalized intermediate. Its utility lies in the orthogonal reactivity of its substituents:
-
Nitro Group: Can be readily reduced to an amine, providing a handle for amide bond formation or further heterocyclic ring construction.
-
Bromo Group: Serves as a versatile site for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.
-
Hydroxyl Group: Can be alkylated or converted to a leaving group (e.g., a triflate or chloride) to enable further diversification.
This multi-functional nature allows for a modular and convergent approach to synthesizing complex drug targets, such as kinase inhibitors used in oncology.
Physicochemical Properties & Safety Data
A thorough understanding of the intermediate's properties is critical for safe handling and successful reaction scale-up.
| Property | Value | Source |
| CAS Number | 874493-25-1 | PubChem[1] |
| Molecular Formula | C₆H₅BrN₂O₃ | PubChem[1] |
| Molecular Weight | 233.02 g/mol | PubChem[1] |
| IUPAC Name | 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one | PubChem[1] |
| Appearance | White to yellow crystalline powder | Generic Data |
| Melting Point | Not specified; expected to be >200 °C (decomposes) | Inferred |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, insoluble in water. | Generic Data |
Safety and Handling:
According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
Synthesis Protocol for this compound
The synthesis of this compound can be achieved via a two-step sequence starting from the commercially available 6-methylpyridin-2-ol. The workflow involves nitration followed by regioselective bromination.
Part A: Synthesis of 6-Methyl-5-nitropyridin-2-ol
Causality: The nitration of the pyridin-2-ol ring is directed by the existing substituents. The hydroxyl group is an activating ortho-, para-director, while the ring nitrogen is deactivating. Nitration is expected to occur at the positions ortho or para to the hydroxyl group. Under strongly acidic conditions, the pyridine nitrogen is protonated, further directing the electrophile to the 5-position.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 5 volumes relative to the starting material). Cool the flask to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 6-methylpyridin-2-ol (1.0 eq) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1 volume). Add this mixture dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude product.
-
Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and then with a small amount of cold ethanol.
-
Drying: Dry the isolated yellow solid under vacuum at 50-60 °C to yield 6-methyl-5-nitropyridin-2-ol.
Part B: Synthesis of this compound
Causality: The bromination of 6-methyl-5-nitropyridin-2-ol is an electrophilic aromatic substitution. The hydroxyl group strongly activates the C3 and C5 positions. The nitro group at C5 is strongly deactivating. Therefore, the bromine electrophile is regioselectively directed to the C3 position. Acetic acid serves as a polar protic solvent that can facilitate the reaction. A similar procedure is documented for the synthesis of the related 3-bromo-4-methyl-5-nitropyridin-2-ol.[4]
Protocol:
-
Reaction Setup: Suspend 6-methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromine Addition: Add liquid bromine (Br₂, 1.5-2.0 eq) dropwise to the suspension at room temperature over 30 minutes.[4] A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The suspension should gradually become a clearer, orange-brown solution. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a large volume of ice-water (~10-20 times the reaction volume) with vigorous stirring. A precipitate will form.
-
Isolation: Filter the suspension. Wash the collected solid residue extensively with water to remove acetic acid, followed by a wash with a dilute aqueous solution of sodium thiosulfate to quench any excess bromine (the color of the solid should lighten). Finally, wash again with water.
-
Drying: Dry the product, this compound, in a vacuum oven at 60 °C. The product is typically obtained as a pale yellow or off-white solid.
Application in Pharmaceutical Synthesis: A Key Intermediate for Kinase Inhibitors
This compound is an ideal precursor for the synthesis of complex heterocyclic scaffolds found in targeted cancer therapies, such as BRAF inhibitors like Vemurafenib.[5][6] While not a direct precursor in the most commonly published routes, its structure embodies the key functionalities required for building analogous aza-indole or related cores. The following workflow demonstrates its potential utility.
Protocol: Conversion to 3-Aryl-6-methylpyridin-5-amine Scaffold
This multi-step protocol illustrates the conversion of the title intermediate into a versatile amino-pyridine scaffold ready for further elaboration.
Step 1: Chlorination of the Hydroxyl Group
-
Rationale: Converting the C2-hydroxyl to a chloro group transforms it into a better leaving group for subsequent cross-coupling reactions. Phosphoryl chloride (POCl₃) is a standard reagent for this transformation.[4]
-
Procedure:
-
Suspend this compound (1.0 eq) in acetonitrile or excess POCl₃.
-
Add POCl₃ (1.5-2.0 eq) dropwise if using a solvent.
-
Heat the mixture to reflux (around 80-100 °C) for 2-4 hours.
-
Cool the reaction and carefully quench by pouring it onto ice.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-Bromo-2-chloro-6-methyl-5-nitropyridine.
-
Step 2: Suzuki Cross-Coupling
-
Rationale: The C3-bromo position is now activated for a palladium-catalyzed Suzuki coupling reaction to install a desired aryl or heteroaryl group, a key step in building the core of many kinase inhibitors.
-
Procedure:
-
To a degassed solution of 3-Bromo-2-chloro-6-methyl-5-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a solvent mixture like dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).
-
Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C for 4-12 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (silica gel) to yield the 3-aryl-2-chloro-6-methyl-5-nitropyridine.
-
Step 3: Nitro Group Reduction
-
Rationale: The final key transformation is the reduction of the nitro group to a primary amine, which can then be used for cyclization or as an attachment point for side chains.
-
Procedure:
-
Dissolve the 3-aryl-2-chloro-6-methyl-5-nitropyridine (1.0 eq) in a solvent like ethanol, ethyl acetate, or acetic acid.
-
Add a reducing agent. Common choices include iron powder in acetic acid/HCl, tin(II) chloride (SnCl₂), or catalytic hydrogenation (H₂ gas with a Pd/C catalyst).
-
Stir at room temperature or with gentle heating until the reaction is complete.
-
For metal/acid reductions, filter off the metal salts and neutralize the filtrate. For catalytic hydrogenation, filter off the catalyst.
-
Extract the product into an organic solvent, dry, and concentrate to give the target 3-Aryl-2-chloro-6-methylpyridin-5-amine scaffold.
-
Analytical Characterization
Rigorous analytical control is essential to validate the identity and purity of the intermediate.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Signals corresponding to the methyl group protons (singlet, ~2.5 ppm), the aromatic proton (singlet, ~8.0-8.5 ppm), and a broad signal for the N-H/O-H proton. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the methyl carbon, and five distinct aromatic carbons, including those bonded to Br, O, and NO₂. |
| HPLC | Purity Assessment | A single major peak (>98% area) under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase with TFA or formic acid). |
| Mass Spec (ESI) | Molecular Weight Verification | [M+H]⁺ ion at m/z ~232.9 and [M-H]⁻ ion at m/z ~230.9, showing the characteristic isotopic pattern for a single bromine atom. |
| FT-IR | Functional Group Analysis | Characteristic stretches for O-H/N-H (~3400-3200 cm⁻¹), C=O (~1650 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1550 and 1350 cm⁻¹). |
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. The protocols and insights provided herein demonstrate its straightforward synthesis and its vast potential for elaboration into complex molecular architectures. By leveraging the orthogonal reactivity of its functional groups, chemists can efficiently construct novel drug candidates, particularly in the area of kinase inhibitors. The self-validating nature of the described synthetic and analytical procedures ensures a reliable and reproducible supply of this critical building block for drug discovery programs.
References
- 1. 3-Bromo-6-methyl-5-nitro-pyridin-2-ol | C6H5BrN2O3 | CID 29919394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Protocol for the Regioselective Nitration of 3-bromo-6-methylpyridin-2-ol
Introduction and Scientific Background
Pyridin-2-ol derivatives and their tautomeric pyridin-2-one counterparts are privileged scaffolds in medicinal chemistry. The introduction of a nitro group (—NO₂) via electrophilic aromatic substitution (EAS) serves as a critical synthetic handle for further functionalization, such as reduction to an amino group, which opens pathways to a diverse array of more complex molecules.
The nitration of a substituted pyridine ring is not trivial; the lone pair on the ring nitrogen makes it susceptible to protonation under the strongly acidic conditions required for nitration. This protonation results in the formation of a pyridinium ion, which strongly deactivates the ring towards electrophilic attack.[1][2][3] However, the presence of the hydroxyl group in 3-bromo-6-methylpyridin-2-ol, which exists predominantly as the 2-pyridone tautomer, provides sufficient activation to allow the reaction to proceed under controlled conditions.
Mechanism and Regioselectivity
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[4] First, concentrated nitric acid is protonated by the stronger sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Step 1: Generation of the Electrophile HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The pyridin-2-one ring then acts as a nucleophile, attacking the nitronium ion. The regioselectivity of this attack is governed by the directing effects of the existing substituents:[5][6][7]
-
-OH (keto form =NH): Activating and ortho, para-directing.
-
-CH₃ (Methyl): Weakly activating and ortho, para-directing.
-
-Br (Bromo): Deactivating but ortho, para-directing due to lone pair resonance donation.
Considering the positions relative to these groups, the C5 position is para to the activating methyl group and ortho to the bromo group. This convergence of directing effects, along with reduced steric hindrance compared to the C4 position, makes the C5 position the most favorable site for electrophilic attack. The resulting intermediate, a resonance-stabilized carbocation (sigma complex), is then deprotonated to restore aromaticity, yielding the final product, 3-bromo-6-methyl-5-nitropyridin-2-ol.[8][9]
Materials and Reagents
Proper handling and quantification of all materials are critical for success and safety.
| Reagent | Formula | MW ( g/mol ) | Concentration | Amount | Moles (mmol) | Hazards |
| 3-bromo-6-methylpyridin-2-ol | C₆H₆BrNO | 188.02 | >97% | 5.00 g | 26.6 | Skin/Eye Irritant[10] |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | 25 mL | - | Severe Corrosive[11][12] |
| Nitric Acid | HNO₃ | 63.01 | 70% | 5 mL | - | Oxidizer, Corrosive[11][13] |
| Deionized Water | H₂O | 18.02 | - | As needed | - | None |
| Ice | H₂O(s) | 18.02 | - | As needed | - | None |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | - | Mild Irritant |
Experimental Protocol
Safety First: This procedure involves highly corrosive and reactive acids. All steps must be performed inside a certified chemical fume hood.[11] Appropriate Personal Protective Equipment (PPE), including a lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a face shield, is mandatory.[12] An emergency eyewash and safety shower must be readily accessible.[11][12]
Preparation of the Nitrating Mixture
-
Place a 100 mL beaker containing 25 mL of concentrated sulfuric acid (H₂SO₄) into an ice-water bath.
-
Allow the sulfuric acid to cool to below 10 °C.
-
Slowly and dropwise , using a glass pipette, add 5 mL of concentrated nitric acid (HNO₃) to the cold sulfuric acid with gentle stirring.
-
Causality: The mixing of these acids is highly exothermic. Slow, dropwise addition with cooling is essential to prevent a thermal runaway and control the reaction temperature.[11] This mixture is commonly known as "mixed acid."
-
Nitration Reaction
-
In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-6-methylpyridin-2-ol (5.00 g, 26.6 mmol).
-
Carefully add the pre-cooled mixed acid to the flask containing the substrate in a dropwise manner over 20-30 minutes. Use the ice-water bath to maintain the internal reaction temperature between 0 °C and 10 °C.
-
Causality: Maintaining a low temperature is crucial to control the reaction rate, minimize the formation of byproducts, and prevent uncontrolled exothermic decomposition.
-
-
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1 hour.
-
Remove the ice bath and let the reaction stir at room temperature for 2-3 hours.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate).
Work-up and Isolation
-
Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a 1 L beaker with vigorous stirring.
-
Causality: This step quenches the reaction by rapidly diluting and cooling the acid mixture, causing the organic product to precipitate out of the aqueous solution. This must be done slowly to manage the heat generated from the acid dilution.
-
-
A yellow precipitate should form. Allow the ice to melt completely while stirring.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).
-
Causality: This washing step is critical to remove any residual acid, which could otherwise interfere with drying and subsequent reactions.
-
-
Transfer the crude product to a watch glass and dry it in a vacuum oven at 40-50 °C to a constant weight. The expected product is this compound.[9]
Workflow Visualization
The following diagram illustrates the complete experimental workflow.
References
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. PubChemLite - 3-bromo-6-methyl-5-nitro-pyridin-2-ol (C6H5BrN2O3) [pubchemlite.lcsb.uni.lu]
- 9. 3-Bromo-6-methyl-5-nitro-pyridin-2-ol | C6H5BrN2O3 | CID 29919394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 11194787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. eastharbourgroup.com [eastharbourgroup.com]
- 13. ehs.washington.edu [ehs.washington.edu]
Application of 3-Bromo-6-methyl-5-nitropyridin-2-ol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Drug Discovery
3-Bromo-6-methyl-5-nitropyridin-2-ol, and its pyridin-2-one tautomer, represents a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. The strategic placement of a bromo substituent, a nitro group, a methyl group, and a hydroxyl/oxo functionality on the pyridine core provides multiple reaction handles for molecular elaboration. This unique combination of functional groups makes it an attractive starting material for the synthesis of diverse compound libraries targeting a wide range of biological targets.
The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution and modulates the reactivity of the adjacent bromo substituent in cross-coupling reactions. The bromine atom itself is a versatile functional group, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstone transformations in modern drug discovery for the formation of C-C and C-N bonds, respectively.[1][2] Furthermore, the nitro group can be reduced to an amino group, providing a key vector for further derivatization.[3] The pyridin-2-ol moiety exists in equilibrium with its 2-pyridone tautomer, offering sites for N- and O-alkylation to introduce additional diversity.
While direct synthesis of named pharmaceutical agents from this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive molecules. This guide will, therefore, focus on the principal applications of this scaffold by analogy to closely related structures and provide detailed, field-proven protocols for its key transformations.
Chemical Profile
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 874493-25-1 | [4] |
| Molecular Formula | C₆H₅BrN₂O₃ | [4] |
| Molecular Weight | 233.02 g/mol | [4] |
| IUPAC Name | 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one | [4] |
| Synonyms | 3-Bromo-6-methyl-5-nitropyridin-2(1H)-one, 3-Bromo-2-hydroxy-5-nitro-6-picoline | [4] |
Core Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry can be categorized into several key areas, primarily leveraging the reactivity of the bromo and nitro groups.
Intermediate for Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is a prime site for the introduction of aryl, heteroaryl, and alkyl groups through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various boronic acids or esters.[2][5] This reaction is instrumental in building biaryl and hetero-biaryl scaffolds, which are common motifs in kinase inhibitors and other therapeutic agents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of bromopyridine derivatives and serves as a starting point for optimization.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Degassed Solvent: Removes dissolved oxygen which can interfere with the catalytic cycle.
-
Base: Crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.
-
Ligand (in the catalyst): Stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Caption: Experimental workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide variety of substituted anilines and heteroaromatic amines.[1][6] This reaction is particularly valuable in medicinal chemistry as the amino group is a key pharmacophoric element in many drugs.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of bromopyridines and may require optimization for specific amine coupling partners.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.5 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk flask or sealed tube
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash the pad with the solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Self-Validating System:
-
The progress of the reaction can be easily monitored by the disappearance of the starting material (this compound) and the appearance of the product spot on a TLC plate.
-
LC-MS analysis can confirm the mass of the desired product at various time points.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Reduction of the Nitro Group to a Versatile Amino Functionality
The nitro group at the 5-position can be readily reduced to a primary amine, which serves as a crucial handle for a variety of subsequent chemical transformations, including amide bond formation, sulfonylation, and reductive amination.[1][3]
Protocol 3: Nitro Group Reduction using Iron in Acetic Acid
This method is a classic and reliable procedure for the reduction of aromatic nitro groups, known for its functional group tolerance.[6]
Materials:
-
Substituted 5-nitropyridine derivative (from Protocol 1 or 2)
-
Iron powder (Fe, 5-10 equiv)
-
Glacial acetic acid
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the 5-nitropyridine derivative and ethanol/methanol.
-
Add glacial acetic acid to the mixture.
-
Heat the mixture to reflux and add iron powder portion-wise with stirring.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol/methanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by chromatography if necessary.
Rationale for Reagent Choice:
-
Iron in Acetic Acid: This combination provides a mild and effective reducing environment. The acidic medium facilitates the reduction process. Other reagents like SnCl₂ or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed, with the choice depending on the other functional groups present in the molecule.[6]
N- and O-Alkylation of the Pyridin-2-one Tautomer
The pyridin-2-ol exists in tautomeric equilibrium with 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one. This allows for selective N- or O-alkylation depending on the reaction conditions, providing another avenue for diversification of the scaffold.
Protocol 4: General Procedure for O-Alkylation
This protocol outlines a general method for the O-alkylation of the pyridin-2-ol.
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv)
-
Base (e.g., K₂CO₃, Ag₂CO₃, 1.5 equiv)
-
Solvent (e.g., DMF, acetone)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the base and stir the suspension.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Conclusion
This compound is a strategically functionalized building block that offers medicinal chemists a powerful platform for the synthesis of novel and diverse molecular entities. Its capacity to undergo key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, nitro group reduction, and N/O-alkylation makes it a valuable starting material in drug discovery programs. The protocols provided in this guide, based on established and reliable methodologies for analogous systems, offer a solid foundation for researchers to explore the full synthetic potential of this versatile scaffold. Careful optimization of reaction conditions for specific substrates will be key to maximizing yields and purity, ultimately accelerating the discovery of new therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-6-methyl-5-nitropyridin-2-ol
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Value of 3-Bromo-6-methyl-5-nitropyridin-2-ol in Synthesis
The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, with a significant percentage of FDA-approved drugs containing this nitrogen heterocycle. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a highly versatile and valuable starting material for the synthesis of a diverse array of complex molecules. Its utility stems from the specific arrangement of its functional groups:
-
The Bromo Group (Position 3): Serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Nitro Group (Position 5): As a potent electron-withdrawing group, it significantly influences the electronic properties of the pyridine ring. This activation facilitates nucleophilic aromatic substitution reactions and can be a handle for further transformations, such as reduction to an amino group.
-
The Hydroxyl/Oxo Group (Position 2): This group exists in tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. It provides a site for O-alkylation or can influence the reactivity of the pyridine ring through its electronic effects.
-
The Methyl Group (Position 6): Offers a point of steric influence and can be a site for further functionalization under specific conditions.
This guide provides detailed application notes and protocols for three key synthetic transformations to generate derivatives from this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The methodologies are designed to be robust and adaptable for the synthesis of libraries of compounds for screening and lead optimization in drug discovery and agrochemical development.[1][2][3][4]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron species and an organic halide.[5] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 3-position, leading to the synthesis of biaryl and related structures that are prevalent in many biologically active compounds.[5][6][7]
Mechanistic Considerations and Experimental Causality
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the starting material. The electron-deficient nature of the nitropyridine ring can facilitate this step.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex. The choice of base is crucial to avoid decomposition of the starting material and to ensure efficient transmetalation.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The selection of the palladium source, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-deficient heteroaryl halides like our substrate, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[8][9]
Protocol for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is a general procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, Toluene/water, or DMF)
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the ligand (e.g., PPh₃, 0.10 equiv).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 3-aryl-6-methyl-5-nitropyridin-2-ol derivative.[5][7][10]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 80-90 |
Note: The yields are typical for analogous systems and may vary for the specific substrate.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a versatile route to aryl and heteroaryl amines.[11][12] This reaction is particularly valuable for synthesizing derivatives of this compound with primary and secondary amines, which are common functionalities in pharmacologically active compounds.
Mechanistic Insights and Rationale for Conditions
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.
-
Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst.
The selection of a suitable ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, BrettPhos) are often required to facilitate the reductive elimination step, especially with challenging substrates.[13][14]
Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the coupling of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2-4 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 - 2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (e.g., Xantphos, 0.02 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by slow addition of saturated aqueous ammonium chloride.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-methyl-5-nitropyridin-2-ol derivative.[13][14][15][16]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Dioxane | 90 | 12 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 70-80 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₂CO₃ | Dioxane | 100 | 16 | 75-85 |
Note: The yields are typical for analogous systems and may vary for the specific substrate.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach
Nucleophilic aromatic substitution (SNAr) is a powerful method for the derivatization of electron-deficient aromatic and heteroaromatic rings.[17] The presence of the strongly electron-withdrawing nitro group at the 5-position of this compound makes the pyridine ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. In this case, the bromine at the 3-position is ortho to the nitro group, making it a prime site for SNAr.
Mechanistic Rationale and Key Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[17]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the bromine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion.
The rate of the SNAr reaction is influenced by the strength of the nucleophile, the nature of the leaving group, and the degree of activation by the electron-withdrawing group. For our substrate, the nitro group provides strong activation, allowing for reactions with a variety of nucleophiles such as alkoxides, thiolates, and amines under relatively mild conditions.
Protocol for SNAr Reaction of this compound with Nucleophiles
This protocol provides a general procedure for SNAr reactions with alkoxides and thiolates.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide) (1.1 - 1.5 equivalents)
-
Polar aprotic solvent (e.g., DMF, DMSO, or THF)
-
Round-bottom flask
Experimental Workflow:
Caption: General workflow for the SNAr reaction.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF).
-
Add the nucleophile (e.g., sodium methoxide, 1.2 equiv) to the solution portion-wise or as a solution in the same solvent. An exotherm may be observed.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted derivative.[17][18]
Data Presentation: Representative Conditions for SNAr Reactions
| Entry | Nucleophile | Base (if needed) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium methoxide | - | Methanol/DMF | 60 | 4 | 90-98 | | 2 | Sodium thiophenoxide | - | DMF | 25 | 2 | 90-98 | | 3 | Piperidine | K₂CO₃ | DMSO | 80 | 6 | 85-95 | | 4 | Sodium azide | - | DMF/H₂O | 100 | 8 | 80-90 |
Note: The yields are typical for analogous systems and may vary for the specific substrate.
Conclusion
This compound is a versatile synthetic intermediate that provides access to a wide range of functionalized pyridine derivatives. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution offer robust and adaptable methods for the synthesis of compound libraries for drug discovery and agrochemical research. Careful consideration of the reaction mechanism and the role of each component—catalyst, ligand, base, and solvent—is key to achieving high yields and purity. The provided protocols and data serve as a strong starting point for the development of novel and valuable molecules based on the 6-methyl-5-nitropyridin-2-ol scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: A Mechanistic and Practical Guide to the Nitration of Pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the reaction mechanism and practical protocols for the nitration of pyridine. We move beyond simple procedural lists to explain the underlying chemical principles that dictate the experimental conditions, challenges, and outcomes associated with this fundamental transformation.
The Challenge of Pyridine Nitration: An Electronic Perspective
The nitration of pyridine is a classic example of electrophilic aromatic substitution (SEAr), a cornerstone of organic synthesis.[1] However, unlike its carbocyclic counterpart, benzene, pyridine presents significant challenges to this reaction class. Its reactivity is fundamentally governed by the electronic properties of the nitrogen heteroatom.
-
Inductive Deactivation: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This reduces the ring's electron density, or nucleophilicity, making it significantly less reactive towards electrophiles compared to benzene.[2]
-
Acidic Reaction Media: Nitration is typically performed under strongly acidic conditions (e.g., HNO₃/H₂SO₄). The basic lone pair on the pyridine nitrogen is readily protonated under these conditions, forming the pyridinium ion. This positively charged species is even more severely deactivated towards attack by an electrophile (the nitronium ion, NO₂⁺).[1][3]
Consequently, direct nitration of pyridine requires exceptionally harsh conditions and often results in low yields.[4]
The Mechanism: Regioselectivity of Electrophilic Attack
Despite the ring's deactivation, electrophilic attack is regioselective, strongly favoring substitution at the C-3 (meta) position.[2][5][6][7] This preference can be understood by examining the stability of the cationic intermediate (the σ-complex or arenium ion) formed upon attack at each possible position.
-
Attack at C-2 (ortho) or C-4 (para): The intermediate σ-complexes resulting from attack at the ortho or para positions include a highly unstable resonance contributor where the positive charge resides on the electronegative nitrogen atom. This structure is particularly unfavorable as it places a positive charge on an already electron-deficient, electronegative atom and lacks a complete octet.
-
Attack at C-3 (meta): When the electrophile attacks the C-3 position, the resulting positive charge is distributed across three carbon atoms. Crucially, no resonance structure places the positive charge on the nitrogen atom.[6] This makes the C-3 σ-complex significantly more stable (or less unstable) than those formed from C-2 or C-4 attack, dictating the reaction's regiochemical outcome.
dot digraph "Pyridine_Nitration_Regioselectivity" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} caption: Stability of σ-complexes in pyridine nitration.
Protocol I: Direct Nitration of Pyridine (Low-Yield)
This "brute-force" method overcomes the deactivated nature of the pyridinium ion through extreme temperatures. The yield is notoriously low, but it serves as a baseline method for producing 3-nitropyridine.
Causality: The use of fuming sulfuric acid (oleum) and high heat is necessary to generate a sufficient concentration of the nitronium ion (NO₂⁺) and provide enough thermal energy to overcome the high activation barrier of the reaction with the highly deactivated pyridinium cation.
Reaction: Pyridine + KNO₃ / fuming H₂SO₄ → 3-Nitropyridine
| Parameter | Value/Reagent | Rationale |
| Reactants | Pyridine, Potassium Nitrate | Pyridine is the substrate; KNO₃ serves as the source of the nitro group. |
| Solvent/Catalyst | Fuming Sulfuric Acid (Oleum) | A powerful dehydrating agent that promotes the formation of the NO₂⁺ electrophile.[8][9] |
| Temperature | ~300 °C | Required to overcome the high activation energy of this SEAr reaction.[2] |
| Reaction Time | 24 hours | Extended time is necessary due to the slow reaction rate. |
| Typical Yield | ~22% | The harsh conditions and severe deactivation lead to low efficiency. |
Step-by-Step Protocol:
-
Caution: This procedure involves highly corrosive acids and high temperatures. Perform in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
-
To a flask containing fuming sulfuric acid (20% SO₃), add potassium nitrate while stirring in an ice bath to control the initial exotherm.
-
Slowly add pyridine to the mixture, maintaining the low temperature.
-
Fit the flask with a reflux condenser and heat the mixture in a sand bath to 300 °C for 24 hours.
-
After cooling, carefully pour the reaction mixture onto a large amount of crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 8. Use caution as this will generate significant CO₂ gas.
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-nitropyridine. Further purification may be achieved by chromatography or recrystallization.
An Indirect and Superior Approach: The Pyridine-N-Oxide Route
A more efficient and widely used strategy involves a three-step sequence: oxidation of pyridine to pyridine-N-oxide, nitration of the N-oxide, and subsequent deoxygenation.[1][10]
Mechanistic Rationale: The N-oxide functionality fundamentally alters the electronic landscape of the ring. The oxygen atom can donate electron density back into the ring via resonance, partially offsetting the nitrogen's inductive withdrawal.[11] This resonance donation particularly increases the electron density at the C-4 (para) position, making the N-oxide more reactive than pyridine and directing the electrophilic attack to this position.[3][11][12]
dot digraph "Pyridine_N_Oxide_Activation" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} caption: Activation of the C-4 position by the N-oxide group.
Protocol II: Synthesis of 4-Nitropyridine via the N-Oxide Intermediate
This protocol is presented as a workflow, detailing each critical stage.
A. Step-by-Step Protocol: Synthesis of Pyridine-N-Oxide
-
In a round-bottom flask, dissolve pyridine in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise, ensuring the temperature remains below 50 °C.
-
After the addition is complete, heat the mixture to 70-80 °C for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and remove the acetic acid and water under reduced pressure.
-
The remaining residue is pyridine-N-oxide, which can be used directly or purified by distillation under high vacuum.
B. Step-by-Step Protocol: Nitration of Pyridine-N-Oxide [13]
-
Prepare the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to room temperature before use.[13]
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and thermometer, add the pyridine-N-oxide.
-
Addition: Heat the pyridine-N-oxide to 60 °C. Add the prepared nitrating mixture dropwise over 30 minutes. The temperature will initially drop.[4][13]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[4][13]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the solution by slowly adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid will precipitate.[4][13]
-
Collect the solid by vacuum filtration.
-
The crude product can be purified by recrystallization from acetone.[13]
-
C. Step-by-Step Protocol: Deoxygenation to 4-Nitropyridine
-
Dissolve the crude 4-nitropyridine-N-oxide in a suitable solvent such as chloroform or acetic acid.
-
Add phosphorus trichloride (PCl₃) dropwise at 0 °C. This reaction is exothermic.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and pour it into ice water.
-
Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Dry the organic layers, concentrate, and purify the resulting 4-nitropyridine by chromatography or recrystallization.
Alternative and Modern Nitration Methodologies
While the N-oxide route is robust, other methods have been developed to achieve the nitration of pyridine, often under milder conditions.
-
Dinitrogen Pentoxide (N₂O₅): This reagent can nitrate pyridine, often in solvents like liquid SO₂ or dichloromethane. The reaction proceeds through an initial attack on the nitrogen to form an N-nitropyridinium salt. Subsequent reaction with a nucleophile (like bisulfite) forms a dihydropyridine intermediate, which then rearranges, often via a[3][5] sigmatropic shift, to yield the 3-nitropyridine product.[14][15][16][17]
-
Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system provides a potent, non-protic nitrating agent. It allows for the direct nitration of pyridine to 3-nitropyridine in good yields without the extreme temperatures required in the oleum method.[18][19][20]
-
Dearomatization-Rearomatization: Recent strategies involve the initial dearomatization of the pyridine ring through cycloaddition. The resulting non-aromatic intermediate can then be nitrated under mild conditions, followed by a rearomatization step to yield the meta-nitrated pyridine.[21] This approach offers high regioselectivity and functional group tolerance.[21]
Summary of Nitration Strategies
| Method | Key Reagents | Position | Conditions | Yield | Key Considerations |
| Direct Nitration | KNO₃ / Fuming H₂SO₄ | 3 | ~300 °C | Low (~22%) | Extremely harsh conditions; poor yield. |
| N-Oxide Route | 1. H₂O₂/AcOH2. HNO₃/H₂SO₄3. PCl₃ | 4 | 1. 70 °C2. 130 °C3. Reflux | Good | Multi-step but efficient and highly regioselective.[11] |
| N₂O₅ Method | N₂O₅, then NaHSO₃ | 3 | Room Temp. | Good | Milder conditions; involves an N-nitropyridinium intermediate and rearrangement.[16][17] |
| HNO₃/TFAA | HNO₃ / (CF₃CO)₂O | 3 | 0 °C to RT | Good (10-83%) | High-yielding direct method under non-protic, non-thermal conditions.[18][20] |
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. aklectures.com [aklectures.com]
- 7. quora.com [quora.com]
- 8. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 9. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. nva.sikt.no [nva.sikt.no]
- 17. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 18. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. scribd.com [scribd.com]
- 20. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 3-Bromo-6-methyl-5-nitropyridin-2-ol: A Versatile Building Block for Complex Molecule Synthesis
Introduction: Unveiling the Potential of a Polysubstituted Pyridinol
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of starting materials is paramount. The polysubstituted pyridinol, 3-Bromo-6-methyl-5-nitropyridin-2-ol (IUPAC Name: 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one), emerges as a highly valuable and versatile chemical building block. Its inherent structural features—a reactive bromine atom, a sterically accessible methyl group, a transformable nitro group, and a pyridinol core—offer a rich tapestry of chemical handles for diversification and molecular elaboration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core applications and field-proven protocols for leveraging this powerful synthetic intermediate.
The strategic placement of the bromo, nitro, and methyl groups on the pyridin-2-ol scaffold creates a unique electronic and steric environment. The strongly electron-withdrawing nitro group significantly activates the pyridine ring, making it susceptible to a range of chemical transformations.[1] This activation is crucial for facilitating reactions that might otherwise be sluggish on a less functionalized pyridine core. This guide will explore the key reaction manifolds through which this compound can be employed to construct complex molecular architectures, with a particular focus on its application in the synthesis of potential kinase inhibitors and other biologically active molecules.[2]
Core Reactivity and Strategic Applications
The utility of this compound as a building block stems from its capacity to undergo a variety of high-yield and selective chemical transformations. The key reactive sites and their potential applications are summarized below:
| Functional Group | Position | Key Transformations | Synthetic Utility |
| Bromo | 3 | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) | Introduction of aryl, heteroaryl, and alkyl substituents to build molecular complexity. |
| Nitro | 5 | Reduction to an amino group | Provides a key handle for amide bond formation, sulfonylation, and construction of fused heterocyclic systems. |
| Hydroxyl (Pyridinol) | 2 | O-alkylation, conversion to a leaving group (e.g., chloro) | Modulation of solubility and physicochemical properties; further functionalization. |
| Pyridine Ring | - | Nucleophilic Aromatic Substitution (SNAr) | The nitro group activates the ring for displacement of the bromo substituent by various nucleophiles.[1] |
These transformations are not merely theoretical; they represent robust and well-established synthetic strategies that are routinely employed in drug discovery and development programs. The subsequent sections will provide detailed, step-by-step protocols for the most critical of these reactions.
Detailed Application Notes and Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key experimental choices. While these are robust starting points, optimization for specific substrates may be necessary.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[3] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the 3-position, a common strategy in the synthesis of kinase inhibitors.[4]
Rationale: The choice of a palladium catalyst with appropriate ligands is critical. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective.[3] The base is required to activate the boronic acid for transmetalation.[5] Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and competing side reactions.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (4:1 mixture) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 5-position activates the C3-Br bond for nucleophilic aromatic substitution. This allows for the direct introduction of nitrogen, oxygen, or sulfur nucleophiles. This is a highly effective method for synthesizing precursors to a variety of heterocyclic compounds.[1][6]
Rationale: The SNAr reaction on electron-deficient pyridines is a well-established transformation. The reaction proceeds through a Meisenheimer-like intermediate, and its rate is influenced by the nucleophilicity of the attacking species and the polarity of the solvent.[7] A non-nucleophilic base is often added to scavenge the HBr byproduct.
Experimental Procedure:
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv) in a suitable solvent such as DMF or NMP.
-
Reagent Addition: Add the amine nucleophile (e.g., aniline or morpholine, 1.5 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Microwave irradiation can often significantly reduce the reaction time.[6]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Purification: Collect the resulting precipitate by filtration, or if no solid forms, extract the aqueous layer with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal transformation, as it unmasks a versatile functional handle for further derivatization. This amino group is a key component in many kinase inhibitors, often participating in hydrogen bonding interactions within the enzyme's active site.[2]
Rationale: Several methods are available for the reduction of aromatic nitro groups.[7] For substrates containing a reducible halogen like bromine, milder reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic media are preferred over catalytic hydrogenation with Pd/C, which could lead to hydrodebromination.[8]
Caption: Synthetic pathways enabled by nitro group reduction.
Experimental Procedure (using Iron/Acetic Acid):
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and a mixture of ethanol and acetic acid (e.g., 5:1).
-
Reagent Addition: Add iron powder (3.0-5.0 equiv) portion-wise with stirring. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux (around 80 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the desired 5-amino-3-bromo-6-methylpyridin-2-ol, which can often be used in the next step without further purification.
Conclusion: A Gateway to Molecular Diversity
This compound is a testament to the power of strategic functionalization in a chemical building block. Its pre-installed chemical handles offer a reliable and predictable platform for the synthesis of a diverse array of complex molecules. The protocols detailed herein provide a robust foundation for researchers to unlock the synthetic potential of this versatile intermediate. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of such well-defined and highly functionalized building blocks will undoubtedly increase.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-ol
Welcome to the technical support center for the synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthetic procedure. As Senior Application Scientists, we aim to equip you with the necessary knowledge to improve your yield, ensure the purity of your product, and navigate potential challenges during the synthesis.
Workflow Overview
The synthesis of this compound is a two-step process that begins with the nitration of 6-methyl-pyridin-2-ol to form the intermediate 6-methyl-5-nitropyridin-2-ol. This intermediate is then subjected to electrophilic bromination to yield the final product. Careful control of reaction conditions at each stage is paramount for achieving a high yield and purity.
Caption: Synthetic pathway for this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis. The questions are structured to follow the two main reaction steps: nitration and bromination.
Part 1: Nitration of 6-methyl-pyridin-2-ol
Q1: My nitration reaction of 6-methyl-pyridin-2-ol is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the nitration of pyridin-2-one derivatives are a common issue, often stemming from the electronic nature of the pyridine ring. The pyridine nitrogen can be protonated in the strongly acidic conditions of the nitrating mixture (concentrated sulfuric and nitric acid). This protonation deactivates the ring towards electrophilic aromatic substitution, making the reaction sluggish.[1][2]
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating mixture.[3] Runaway reactions can occur at higher temperatures, leading to decomposition and the formation of byproducts. Overheating can also lead to the oxidation of the methyl group.[4]
-
Order of Addition: Slowly add the 6-methyl-pyridin-2-ol to the cooled concentrated sulfuric acid first. Then, add the cold nitrating mixture dropwise to this solution. This ensures that the pyridinol is fully dissolved and ready to react with the nitronium ion as it is generated.
-
Reaction Time and Temperature: After the addition is complete, allowing the reaction to stir at a slightly elevated temperature (e.g., room temperature or slightly above) for a defined period can help drive the reaction to completion. However, this must be carefully optimized, as prolonged reaction times or excessive heat can lead to side product formation.
-
Purity of Starting Material: Ensure your 6-methyl-pyridin-2-ol is pure and dry. Impurities can interfere with the reaction.
Q2: I am observing the formation of multiple nitrated products. How can I improve the regioselectivity for the desired 5-nitro isomer?
A2: The hydroxyl group at the 2-position and the methyl group at the 6-position are both ortho-, para-directing groups. In this case, the 3- and 5-positions are activated. The nitration is expected to predominantly occur at the 5-position due to steric hindrance from the methyl group at the 6-position, which disfavors nitration at the ortho-position (position 3). However, some formation of the 3-nitro isomer is possible.
Strategies to Enhance Regioselectivity:
-
Controlled Conditions: Strict adherence to the optimized temperature and addition rate can favor the thermodynamically more stable 5-nitro product.
-
Alternative Nitrating Agents: While mixed acid is standard, other nitrating agents could be explored, although this would require significant process development. For some pyridine derivatives, systems like N2O5 have been used to achieve nitration under different conditions.[1]
Part 2: Bromination of 6-methyl-5-nitropyridin-2-ol
Q3: The yield of my final product, this compound, is low after the bromination step. What are the critical factors to consider?
A3: Low yields in the bromination step can be attributed to several factors, including incomplete reaction, formation of byproducts, and issues with product isolation.
Key Factors for Yield Improvement:
-
Choice of Brominating Agent: While elemental bromine (Br₂) in acetic acid is a common method, other brominating agents like N-Bromosuccinimide (NBS) can sometimes offer milder reaction conditions and improved selectivity.
-
Stoichiometry of Bromine: Using a significant excess of bromine can lead to the formation of dibrominated byproducts. It is crucial to carefully control the molar ratio of the brominating agent to the substrate.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time. Stopping the reaction too early will result in unreacted starting material, while extending it unnecessarily can lead to byproduct formation.
-
Product Precipitation and Isolation: The product is often isolated by precipitation in water. Ensuring the product fully precipitates and is thoroughly washed to remove impurities is critical for obtaining a good isolated yield.
Q4: I am seeing evidence of a dibrominated byproduct in my crude product analysis. How can I prevent this?
A4: The formation of a dibrominated species is a common side reaction if the reaction conditions are too harsh or if an excess of the brominating agent is used. The initial bromination at the 3-position further activates the ring, making it susceptible to a second bromination.
Preventative Measures:
-
Control Bromine Addition: Add the bromine dropwise to the solution of 6-methyl-5-nitropyridin-2-ol in acetic acid. This maintains a low concentration of bromine in the reaction mixture at any given time, disfavoring the second bromination.
-
Molar Equivalents: Carefully control the amount of bromine used. Start with a stoichiometric amount and optimize as needed. It is often better to have a small amount of unreacted starting material, which can be removed during purification, than to have a significant amount of the dibrominated product.
-
Temperature: Maintain the recommended reaction temperature. Higher temperatures can increase the rate of the second bromination.
Q5: Are there any other potential side reactions to be aware of during bromination?
A5: Besides dibromination, bromination of the methyl group is a potential side reaction, especially under radical conditions (e.g., with NBS and a radical initiator). However, in an acidic medium with elemental bromine, electrophilic aromatic substitution is the dominant pathway. It's also important to consider the purity of your starting 6-methyl-5-nitropyridin-2-ol, as impurities can lead to other side reactions.
Experimental Protocols
Step 1: Synthesis of 6-methyl-5-nitropyridin-2-ol
This protocol is adapted from established procedures for the nitration of substituted pyridines.[5]
Materials:
-
6-methyl-pyridin-2-ol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 5.0 g of 6-methyl-pyridin-2-ol to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 6-methyl-pyridin-2-ol in sulfuric acid over 30-60 minutes. Maintain the internal temperature of the reaction mixture at or below 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approximately 100 g) with vigorous stirring.
-
The precipitate is collected by vacuum filtration, washed with cold deionized water until the washings are neutral, and then dried to yield 6-methyl-5-nitropyridin-2-ol.
Step 2: Synthesis of this compound
This protocol is based on a similar procedure for the bromination of a related isomer.
Materials:
-
6-methyl-5-nitropyridin-2-ol
-
Glacial Acetic Acid
-
Bromine
-
Ice
-
Deionized Water
Procedure:
-
Suspend 5.0 g of 6-methyl-5-nitropyridin-2-ol in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
In the dropping funnel, place a solution of 1.7 mL of bromine in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the suspension over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with deionized water and then dry it to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization and Quality Control
Accurate characterization of the intermediate and final product is essential for confirming the success of the synthesis and for quality control.
¹H NMR Spectroscopy
-
6-methyl-5-nitropyridin-2-ol: The ¹H NMR spectrum is expected to show characteristic peaks for the methyl group and the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.
-
This compound: The introduction of the bromine atom at the 3-position will result in the disappearance of one of the aromatic proton signals and a downfield shift of the remaining aromatic proton.
| Compound | Proton | Expected Chemical Shift (ppm) |
| 6-methyl-5-nitropyridin-2-ol | -CH₃ | ~2.4 |
| Aromatic CH | ~6.5-8.0 (2H) | |
| This compound | -CH₃ | ~2.5 |
| Aromatic CH | ~8.0-8.5 (1H) |
Note: These are approximate chemical shifts and can vary depending on the solvent and instrument.
Caption: Quality control workflow for the synthesis.
Safety Information
Always consult the Safety Data Sheet (SDS) for each chemical before use. [6][7]
-
Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Bromine: Highly toxic, corrosive, and volatile. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles. Have a bromine spill kit readily available.
-
This compound and Intermediates: The toxicological properties of these compounds may not be fully characterized. Handle with care, avoiding skin contact and inhalation.
By following these guidelines and troubleshooting tips, researchers can enhance the yield and purity of this compound, contributing to the successful advancement of their research and development projects.
References
Technical Support Center: Purification of 3-Bromo-6-methyl-5-nitropyridin-2-ol
Introduction
Welcome to the technical support guide for the purification of 3-Bromo-6-methyl-5-nitropyridin-2-ol (CAS No. 874493-25-1).[1][2] This pyridinone derivative is a valuable intermediate in medicinal chemistry and materials science. However, its purification presents unique challenges due to its specific chemical properties. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to achieve high purity of the target compound.
A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the pyridin-2-ol and the more stable pyridin-2-one form.[2] This equilibrium can significantly influence its solubility, polarity, and interaction with chromatographic media, making it a central consideration in any purification strategy.
Caption: Tautomeric equilibrium of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulties arise from a combination of its structural features:
-
Tautomerism: The equilibrium between the pyridin-2-ol and pyridin-2-one forms means you are often purifying a mixture of rapidly interconverting species with potentially different polarities, which can complicate chromatographic separation.[3]
-
Polarity: The presence of the nitro (-NO2) and hydroxyl/amide functionalities makes the molecule quite polar, which can lead to strong interactions with polar stationary phases like silica gel.
-
Acidity/Basicity: The molecule possesses both an acidic proton (on the hydroxyl/amide) and a basic pyridine ring nitrogen. This amphoteric character can cause significant peak tailing during silica gel chromatography due to strong interactions with acidic silanol groups.[4]
-
Potential for Degradation: Nitro-aromatic compounds can be sensitive to heat and certain chemical environments. The acidic nature of standard silica gel can sometimes lead to degradation of sensitive substrates.[4]
Q2: What are the recommended purification methods for this compound?
The two most effective and widely used methods for a laboratory scale are Recrystallization and Flash Column Chromatography . The choice between them depends on the purity of the crude material and the desired final purity.
-
Recrystallization is ideal when the crude material is of relatively high purity (e.g., >90%) and the impurities have different solubility profiles from the product.
-
Flash Column Chromatography is necessary for purifying complex mixtures containing impurities with similar properties to the product or when the crude material is of low purity.
Q3: How do I choose an appropriate solvent for recrystallization?
Solvent selection for recrystallization is an empirical process. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise (start with 0.5 mL). Test a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).
-
Gently heat the tubes that do not show dissolution at room temperature. A good candidate solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is one that yields a high quantity of crystalline solid upon cooling. Co-solvent systems (e.g., Ethanol/Water, Dichloromethane/Hexane) are often effective if a single solvent is not ideal.
Q4: What are the essential safety precautions for handling this compound?
According to GHS hazard statements, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, always handle this chemical inside a fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Recovery after Recrystallization | 1. The compound is too soluble in the chosen solvent, even when cold. 2. Too much solvent was used during dissolution. 3. The product is an oil, not a crystalline solid. | 1. Switch to a less polar solvent or use a co-solvent system where the compound is less soluble. 2. Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[5] 3. Cool the solution much more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a single seed crystal from a previous batch if available. | 1. Proper solvent selection is key to maximizing the difference in solubility between hot and cold conditions.[5] 2. Excess solvent will keep more of your product dissolved at cold temperatures, reducing yield.[5] 3. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Slower cooling and nucleation sites can promote the formation of an ordered crystal lattice. |
| Product is Still Impure After Recrystallization | The impurities have a very similar solubility profile to the product in the chosen solvent. | 1. Try a different recrystallization solvent or co-solvent system. 2. If impurities are less polar, wash the final crystals with a cold, non-polar solvent (e.g., cold hexane). 3. Resort to column chromatography for a more effective separation. | Different solvent environments can alter the relative solubilities of the product and impurities, potentially enabling a successful separation. A cold wash can remove surface-adhered soluble impurities without dissolving the desired crystals. |
| Severe Tailing/Streaking in Column Chromatography | The basic nitrogen atom of the pyridinone ring is interacting strongly with acidic silanol (Si-OH) groups on the silica gel surface.[4] | 1. Add a small amount (0.5-1% v/v) of a competing base, such as triethylamine (TEA) or pyridine, to your eluent. 2. Use a deactivated stationary phase, such as neutral alumina.[4] | The added base competes for the acidic binding sites on the silica, effectively blocking them. This prevents the basic product from being strongly and irreversibly adsorbed, resulting in sharper peaks and better separation.[4] |
| Product Appears to be Decomposing on the Column | The compound is sensitive to the acidic environment of standard silica gel. | 1. Pre-treat the silica gel by slurrying it in the eluent containing 1% triethylamine before packing the column. 2. Switch to a less acidic stationary phase like neutral alumina.[4] | The acidic surface of silica can act as a catalyst for the degradation of sensitive molecules. Neutralizing the silica with a base or using an inherently neutral stationary phase removes this potential degradation pathway.[4] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is recommended for crude material that is estimated to be >90% pure by TLC or ¹H NMR analysis.
-
Solvent Selection: Based on prior small-scale tests, select an appropriate solvent or co-solvent system. For this compound, polar protic solvents like ethanol or isopropanol, or mixtures such as Ethanol/Water, are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the solids.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. Determine the melting point and run analytical tests (TLC, NMR) to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is the method of choice for complex mixtures or low-purity crude material.
Caption: Standard workflow for flash column chromatography.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the target compound has an Rf value of approximately 0.2-0.4.[4] A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Expert Tip: Due to the compound's basicity, you may observe streaking. If so, prepare your test eluents with an additional 0.5% triethylamine (TEA) to see if the spot shape improves.
-
-
Column Packing: Select an appropriately sized column for your sample amount. Prepare a slurry of silica gel in your chosen eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and use gentle pressure to pack the bed evenly. Add a thin layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This "dry loading" method typically results in better separation for polar compounds.[6] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen mobile phase. Maintain a constant flow rate and collect fractions in an organized manner (e.g., in test tubes in a rack).
-
Fraction Analysis: Monitor the separation by spotting fractions onto TLC plates. Analyze the plates under a UV lamp.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
Common side products in the synthesis of polysubstituted pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of polysubstituted pyridines. As a Senior Application Scientist, I have compiled this guide to address the common challenges and frequently asked questions encountered during the synthesis of these crucial heterocyclic scaffolds. This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles that lead to the formation of common side products. By leveraging this knowledge, you can optimize your reaction conditions, improve yields, and streamline your purification processes.
Frequently Asked Questions (FAQs) and Troubleshooting
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your laboratory work.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone for the preparation of dihydropyridines, which are subsequently oxidized to pyridines.[1] While robust, it is not without its challenges.
Q1: My Hantzsch reaction is giving a low yield of the desired pyridine, and I'm isolating a significant amount of the dihydropyridine intermediate. What's going wrong?
A1: Incomplete Oxidation of the Dihydropyridine Intermediate
This is one of the most common issues in the Hantzsch synthesis. The initial product is a 1,4-dihydropyridine (1,4-DHP), which requires an oxidation step to achieve the aromatic pyridine ring.[1]
Causality and Mechanism:
The driving force for the oxidation is the formation of the stable aromatic pyridine ring. However, if the oxidizing agent is too weak, used in insufficient stoichiometric amounts, or if the reaction conditions are not optimal, the conversion will be incomplete.
Troubleshooting and Optimization:
-
Choice and Stoichiometry of Oxidizing Agent:
-
Common Oxidants: Nitric acid, potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) are effective but can be harsh and lead to side reactions if not carefully controlled.[2]
-
Milder Alternatives: Iodine in refluxing methanol or ceric ammonium nitrate (CAN) under solvent-free conditions can provide excellent yields with cleaner reaction profiles.[3]
-
Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. It is often beneficial to use a slight excess to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is adequate for the chosen oxidant. Some milder oxidants may require elevated temperatures to be effective.
-
Monitoring: Track the disappearance of the dihydropyridine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Experimental Protocol: Iodine-Mediated Aromatization of a Hantzsch 1,4-Dihydropyridine
-
Dissolve the crude 1,4-dihydropyridine (1.0 equiv) in methanol.
-
Add iodine (I₂) (1.2 equiv) to the solution.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: I'm observing an unexpected byproduct with a different ring system in my unsymmetrical Hantzsch reaction. What could it be and how can I avoid it?
A2: Formation of Tricyclic Pyran Side Products
In unsymmetrical Hantzsch reactions, where two different β-dicarbonyl compounds are used, the formation of tricyclic pyran derivatives can be a significant side reaction.[4]
Causality and Mechanism:
This side product arises from an alternative cyclization pathway. Instead of the final intramolecular cyclization to form the dihydropyridine, an intermolecular reaction between the Knoevenagel adduct and another molecule of a β-dicarbonyl compound can lead to a pyran derivative.[5] The formation of this byproduct is often favored when the desired cyclization is slow or sterically hindered.
Troubleshooting and Optimization:
-
Stepwise Reagent Addition: Instead of a one-pot reaction, a stepwise approach can significantly improve selectivity.
-
Pre-form the Enamine: React one of the β-dicarbonyl compounds with the ammonia source (e.g., ammonium acetate) first to form the enamine intermediate.
-
Pre-form the Knoevenagel Adduct: Separately, react the aldehyde with the second β-dicarbonyl compound to form the Knoevenagel adduct.
-
Combine the Intermediates: Slowly add the Knoevenagel adduct to the pre-formed enamine to favor the desired Michael addition and subsequent cyclization.
-
-
Catalyst Choice: The use of a catalyst that promotes the desired cyclization pathway can be beneficial. Indium(III) chloride has been reported to catalyze the formation of pyran derivatives in some cases, so its use should be carefully considered.
Guareschi-Thorpe Condensation
This reaction is a valuable method for the synthesis of 2-pyridones and their derivatives.[6]
Q3: My Guareschi-Thorpe reaction is giving a complex mixture of products, and the yield of the desired pyridone is low. What are the likely side reactions?
A3: Self-Condensation of Starting Materials and Hydrolysis
The Guareschi-Thorpe condensation is susceptible to side reactions, particularly the self-condensation of the active methylene compounds and hydrolysis of intermediates or the final product.
Causality and Mechanism:
-
Self-Condensation: The active methylene compounds, such as cyanoacetamide or β-ketoesters, can undergo self-condensation under basic conditions, leading to a variety of dimeric and polymeric byproducts.[7]
-
Hydrolysis: The reaction is often carried out in aqueous or alcoholic media with a base, which can lead to the hydrolysis of the cyano group to an amide or carboxylic acid, or the ester groups of the β-ketoester. The final pyridone product can also be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to ring-opened glutarimide derivatives.[6][8]
Troubleshooting and Optimization:
-
Control of Reaction Conditions:
-
pH Control: Maintaining the pH of the reaction medium is crucial. The use of a buffered system, such as ammonium carbonate in an aqueous medium, can serve as both the nitrogen source and a pH controller, minimizing side reactions.[9][10][11][12]
-
Temperature: Use the lowest effective temperature to minimize self-condensation and decomposition reactions.
-
-
Choice of Reagents:
-
Workup Procedure:
-
Avoid Harsh Conditions: During workup, avoid prolonged exposure to strong acids or bases to prevent hydrolysis of the pyridone ring. Neutralization and extraction under mild conditions are recommended.
-
Experimental Protocol: Guareschi-Thorpe Synthesis in an Aqueous Medium
-
In a round-bottom flask, combine the β-dicarbonyl compound (1.0 equiv), the active methylene nitrile (e.g., cyanoacetamide) (1.0 equiv), and ammonium carbonate (2.0 equiv).
-
Add a 1:1 mixture of water and ethanol as the solvent.
-
Heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction by TLC. The product often precipitates from the solution as the reaction progresses.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.[7]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines.[13]
Q4: My Kröhnke synthesis is not going to completion, and I'm isolating the 1,5-dicarbonyl intermediate. How can I drive the reaction forward?
A4: Incomplete Cyclization of the 1,5-Dicarbonyl Intermediate
The final step of the Kröhnke synthesis is the cyclization of the 1,5-dicarbonyl intermediate with ammonia.[10][13] If this step is inefficient, the intermediate will accumulate.
Causality and Mechanism:
The cyclization requires the formation of an enamine, followed by an intramolecular attack on the second carbonyl group and subsequent dehydration. This process can be slow or reversible if the reaction conditions are not optimal.[10][14]
Troubleshooting and Optimization:
-
Ammonia Source: Ensure a sufficient excess of the ammonia source, typically ammonium acetate, is present to push the equilibrium towards the cyclized product.[15]
-
Solvent and Catalyst: Glacial acetic acid is often used as a solvent as it can also act as a catalyst for the dehydration steps.[15]
-
Temperature and Reaction Time: Increasing the reaction temperature or prolonging the reaction time can provide the necessary activation energy for the cyclization and aromatization steps. Monitor the reaction by TLC to find the optimal balance, as excessive heat can lead to decomposition.[15]
Transition-Metal Catalyzed Pyridine Synthesis
Transition-metal catalysis offers powerful and atom-economical routes to polysubstituted pyridines, often through cycloaddition or C-H functionalization pathways.
Q5: In my cobalt-catalyzed [2+2+2] cycloaddition of alkynes and a nitrile, I'm getting a significant amount of a benzene derivative as a byproduct. How can I improve the selectivity for the pyridine?
A5: Competing Alkyne Trimerization
A common side reaction in the transition-metal-catalyzed [2+2+2] cycloaddition for pyridine synthesis is the cyclotrimerization of three alkyne molecules to form a substituted benzene.[16][17]
Causality and Mechanism:
The catalytic cycle typically involves the formation of a metallacyclopentadiene intermediate from two alkyne molecules. This intermediate can then react with either the nitrile to form the pyridine or with a third alkyne molecule to form the benzene byproduct. The relative rates of these two pathways determine the product distribution.[16]
Troubleshooting and Optimization:
-
Excess Nitrile: Using the nitrile as the solvent or in large excess can shift the equilibrium towards the formation of the pyridine by increasing its concentration relative to the alkyne.[16]
-
Ligand and Catalyst Choice: The electronic and steric properties of the ligands on the metal center can influence the selectivity. Some cobalt complexes with specific phosphine ligands have been shown to favor the incorporation of the nitrile.[16]
-
Slow Addition of Alkyne: If using two different alkynes, or if one alkyne is particularly prone to trimerization, slow addition of that alkyne to the reaction mixture can help to maintain a low concentration and disfavor the trimerization pathway.
Q6: My palladium-catalyzed C-H arylation of a pyridine derivative is giving a mixture of regioisomers and some homocoupled byproduct. How can I improve the regioselectivity and minimize side products?
A6: Issues with Regiocontrol and Homocoupling
Controlling the site of C-H functionalization on the pyridine ring (C2, C3, or C4) is a significant challenge, and homocoupling of the arylating agent can reduce the yield of the desired cross-coupled product.[18]
Causality and Mechanism:
-
Regioselectivity: The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions. Achieving C3 or C5 selectivity often requires specific directing groups or catalyst systems that can override this intrinsic reactivity.[19][20] The choice of ligand and the use of Lewis acids can play a crucial role in determining the regiochemical outcome.[9][20]
-
Homocoupling: The formation of biaryl byproducts from the homocoupling of the arylating agent (e.g., an aryl halide) is a common side reaction in many cross-coupling reactions. This can be promoted by side reactions of the organometallic intermediates in the catalytic cycle.
Troubleshooting and Optimization:
-
Ligand Screening: The ligand on the palladium catalyst is critical for both reactivity and selectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often improve the efficiency of the cross-coupling and influence the regioselectivity.
-
Use of Directing Groups: For substrates where this is feasible, installing a directing group on the pyridine ring can provide excellent control over the site of C-H activation.
-
Additives: The addition of specific additives, such as silver salts or other oxidants, can influence the catalytic cycle and sometimes suppress homocoupling.
-
Temperature and Reaction Time: Careful optimization of the reaction temperature and time can help to find a window where the desired cross-coupling is efficient while minimizing the formation of byproducts.
Reactions of Pyridine N-Oxides
Pyridine N-oxides are versatile intermediates that can be used to achieve functionalization patterns that are difficult to obtain directly from pyridines.
Q7: The Boekelheide rearrangement of my 2-picoline N-oxide with acetic anhydride is giving a mixture of products, including isomers. What is happening?
A7: Competing Rearrangement Pathways and Side Reactions
The Boekelheide rearrangement, while useful, can be complex. The reaction of an α-picoline-N-oxide with an anhydride can proceed through different mechanistic pathways, leading to a mixture of products.[21][22]
Causality and Mechanism:
The reaction is initiated by acylation of the N-oxide oxygen. The subsequent steps can involve a concerted[14][14]-sigmatropic rearrangement or a stepwise process via an ion pair or radical intermediates.[4][22] The formation of these different intermediates can lead to the desired 2-acetoxymethylpyridine, as well as regioisomeric products where the acetoxy group is introduced at other positions on the pyridine ring.[23]
Troubleshooting and Optimization:
-
Choice of Anhydride: Trifluoroacetic anhydride (TFAA) is often preferred over acetic anhydride as it can promote the reaction at lower temperatures, which can improve selectivity.[21]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates. A non-polar solvent may favor the concerted pathway, while a polar solvent could promote the formation of ionic intermediates.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize the formation of side products arising from higher-energy pathways.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idc-online.com [idc-online.com]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Functionalization Reactions Involving C-H Bond Activation via an Amidate-Promoted Strategy and Its Extension to the Activation of C-F, C-O, C-S, and C-CN Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 11. [PDF] Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. | Semantic Scholar [semanticscholar.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 17. Synthesis of macrocycles via cobalt-mediated [2 + 2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 22. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 3-Bromo-6-methyl-5-nitropyridin-2-ol
Welcome to the technical support center for the purification of 3-Bromo-6-methyl-5-nitropyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and aiming to achieve high purity and optimal crystal morphology. Crystallization is a critical purification step that leverages subtle differences in solubility to separate the target molecule from impurities.[1][2] However, pyridinol derivatives, particularly those with nitro groups, can present unique challenges.
This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the crystallization of this compound. The methodologies described are grounded in fundamental principles of physical organic chemistry and crystallization science.
Understanding the Molecule: this compound
Before troubleshooting, it's essential to understand the structural features of the molecule (CAS: 874493-25-1)[3]. It possesses a pyridinol core, which can exist in tautomeric equilibrium with its pyridin-2-one form.[4] This equilibrium is significant as it influences hydrogen bonding capabilities and, consequently, solubility in different solvents. The presence of a polar nitro group (-NO₂) and a hydrophilic hydroxyl group (-OH) contrasted with the more lipophilic methyl (-CH₃) and bromo (-Br) substituents gives the molecule a complex polarity profile, making solvent selection a non-trivial task.
Frequently Asked Questions & Troubleshooting Guide
Q1: How do I select a suitable solvent system for the recrystallization of this compound?
A1: Solvent selection is the most critical factor in a successful crystallization. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures.[5] Impurities, ideally, should remain soluble at all temperatures. Given the molecule's structure, a systematic screening of solvents across a polarity range is the most effective approach.
Causality: The principle of "like dissolves like" is a useful starting point.[6] The pyridin-2-ol/one tautomerism allows for strong hydrogen bonding, suggesting solubility in polar protic solvents like alcohols. However, the overall molecule is not extremely polar, so a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is not) often provides the best results.[7]
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Initial Screening (Room Temp): Add a potential solvent (see Table 1) dropwise to each test tube at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound readily at this stage (requiring >1 mL for 20 mg).
-
Hot Solubility Test: If the compound is poorly soluble at room temperature, heat the suspension gently in a water or sand bath. A good solvent will dissolve the compound completely upon heating.
-
Cooling & Crystallization: Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. High-quality crystals that form upon slow cooling indicate a promising solvent.
-
Binary System Optimization: If single solvents are not ideal, try binary mixtures. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., Ethanol, Acetone). Then, add a "poor" solvent (e.g., Water, Hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Alcohols | Ethanol | 78 | Polar Protic | Often a good starting point for polar compounds with H-bonding. |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol, slightly less polar. | |
| Ketones | Acetone | 56 | Polar Aprotic | Good solvent for many organics, but its volatility can be a challenge.[7] |
| Esters | Ethyl Acetate | 77 | Mid-Polarity | A versatile solvent, often used in mixtures with hexanes.[7] |
| Aromatics | Toluene | 111 | Non-Polar | The aromatic ring may interact favorably with the pyridine ring. |
| Ethers | Tetrahydrofuran (THF) | 66 | Mid-Polarity | Can be effective, often used in mixtures.[7] |
| Anti-Solvents | Water | 100 | Very Polar | Useful as an anti-solvent with alcohols or acetone.[7] |
| n-Hexane | 69 | Non-Polar | Useful as an anti-solvent with more polar solvents like Ethyl Acetate or THF. |
Q2: My compound has "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A2: "Oiling out" occurs when the solute precipitates from a supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high for the given solvent. The resulting oil is an impure liquid phase that is difficult to purify further.
Causality: The primary cause is excessive supersaturation.[6] This can happen if the solution is cooled too quickly or if the chosen solvent has a very steep solubility-temperature profile for your compound. The oil may eventually solidify into an amorphous mass, which traps impurities.
Troubleshooting Workflow: Oiling Out
Caption: Workflow for resolving product oiling out during crystallization.
Experimental Protocol: Recovering from Oiling Out
-
Re-dissolve: Heat the flask containing the oil and solvent until the solution becomes clear again.
-
Dilute: Add more of the same hot solvent (e.g., 20-50% of the original volume) to decrease the concentration.
-
Cool Slowly: Allow the flask to cool to room temperature as slowly as possible. Do not disturb the flask. Placing it inside a larger, insulated container can help.[6]
-
Induce Nucleation (If Needed): If no crystals form after reaching room temperature, gently scratch the inner wall of the flask at the solution's surface with a glass rod or add a single seed crystal.[5][8]
-
Final Cooling: Once crystal growth has started, you can place the flask in an ice bath to maximize the yield.
Q3: No crystals are forming, even after the solution has cooled completely. What should I do?
A3: The failure of crystals to form usually points to one of two issues: the solution is not sufficiently supersaturated, or the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome. [9]
Causality: Either too much solvent was used, keeping the compound fully dissolved even at low temperatures, or the solution is in a metastable supersaturated state, requiring an external trigger to initiate crystallization.[8]
Troubleshooting Logic: Failure to Crystallize
Caption: Logic for diagnosing and solving crystallization failure.
Experimental Protocol: Inducing Crystallization
-
Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by careful boiling. Allow it to cool again.
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections in the glass can act as nucleation sites.[8]
-
Seed the Solution: If you have a small amount of pure, solid this compound from a previous batch, add a single tiny crystal to the cold solution. This seed crystal provides a template for further crystal growth.[5][10]
-
Use an Anti-Solvent: If the compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes persistently turbid. Then, allow it to stand. This technique rapidly generates a high level of supersaturation.[8]
-
Cool to a Lower Temperature: If using an ice bath (0 °C) is not sufficient, try a dry ice/acetone bath (approx. -78 °C), assuming your solvent remains liquid.
Q4: The crystallization yielded very fine needles or a powder, and the purity is still low. How can I improve crystal quality and purity?
A4: The formation of very small crystals or needles often results from rapid nucleation caused by a high degree of supersaturation and fast cooling. [11] These smaller crystals have a higher surface area-to-volume ratio, which can lead to the adsorption of impurities on their surfaces.[12]
Causality: Crystal formation involves two competing processes: nucleation (forming new crystals) and growth (adding molecules to existing crystals).[9] For large, pure crystals, you want crystal growth to dominate over nucleation. This is favored by slow cooling and a moderate level of supersaturation. Impurities can also interfere with the crystal lattice formation, leading to smaller or malformed crystals.[1][12][13] A second recrystallization step is often necessary to achieve high purity.
Experimental Protocol: Improving Crystal Quality
-
Control the Cooling Rate: This is the most important variable. After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature undisturbed over several hours. Insulating the flask is highly recommended.
-
Reduce Supersaturation: Dissolve the crude material in a slightly larger volume of hot solvent than the absolute minimum required. This lowers the supersaturation level upon cooling, favoring slower growth of fewer, larger crystals.
-
Perform a Hot Filtration: If your crude material contains insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration of the saturated solution before allowing it to cool. This removes potential nucleation sites that can cause premature precipitation.[2]
-
Consider a Different Solvent System: Some solvents inherently promote certain crystal habits. Experiment with the solvents from Table 1 to see if a different system yields a better crystal morphology.
-
Iterative Recrystallization: For very impure samples, a single crystallization may not be sufficient. Collect the crystals, and repeat the entire recrystallization process. Each iteration will further remove impurities that are more soluble in the mother liquor.
References
- 1. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | 874493-25-1 | ZJB49325 [biosynth.com]
- 4. 3-Bromo-6-methyl-5-nitro-pyridin-2-ol | C6H5BrN2O3 | CID 29919394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. crystallisation.pbworks.com [crystallisation.pbworks.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. harryandcojewellery.com.au [harryandcojewellery.com.au]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Thesis | Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation | ID: z316q215r | STAX [stax.strath.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Substituted Pyridines
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the successful nitration of substituted pyridines.
The introduction of a nitro group onto a pyridine scaffold is a critical transformation in medicinal chemistry and materials science. However, the inherent electron-deficient nature of the pyridine ring presents significant challenges to standard electrophilic aromatic substitution protocols. This guide is designed to address the common issues encountered in the lab, providing not just solutions, but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing at the bench.
Issue 1: Low or No Yield in Direct Nitration of Unsubstituted or Deactivated Pyridines
Q: I'm attempting to nitrate a pyridine derivative using standard mixed acid (HNO₃/H₂SO₄) conditions, but I'm recovering only starting material or observing a complex mixture with very low yield of the desired product. What's going wrong?
A: This is the most common challenge in pyridine nitration. The root cause lies in the electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density, making the ring significantly less nucleophilic than benzene. Under the strongly acidic conditions required to generate the nitronium ion (NO₂⁺), the pyridine nitrogen is readily protonated to form a pyridinium ion.[1][2] This positive charge further deactivates the ring, rendering it highly resistant to attack by the electrophilic nitronium ion. Consequently, forcing conditions such as extremely high temperatures (often exceeding 300°C) are required, which can lead to decomposition and side product formation.[1][3]
Troubleshooting Steps & Solutions:
-
Strategy 1: Pyridine N-Oxide Activation. A robust and widely adopted strategy is the in-situ activation of the pyridine ring via N-oxidation. The resulting pyridine-N-oxide is significantly more reactive towards electrophilic nitration. The N-oxide moiety is an electron-donating group that activates the 4-position for electrophilic attack.[4][5] The N-oxide can be readily removed in a subsequent step if desired.
-
Strategy 2: Alternative Nitrating Systems. If direct nitration is necessary, consider moving away from traditional mixed acid systems.
-
Dinitrogen Pentoxide (N₂O₅): This reagent can nitrate pyridines under milder conditions. The mechanism is believed to involve the formation of an N-nitropyridinium intermediate, followed by a rearrangement.[1][6][7]
-
Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system generates a potent nitrating agent in situ and has been shown to be effective for the nitration of various pyridine derivatives, often providing higher yields than older methods.[8][9]
-
-
Strategy 3: Radical-Based meta-Nitration. For the challenging meta-nitration, recent advances have demonstrated a dearomatization-rearomatization strategy. This multi-step, one-pot process can achieve high regioselectivity for the meta position under mild conditions, even on complex, drug-like molecules.[3][10][11]
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
Q: My reaction is producing a mixture of nitropyridine isomers, and the separation is proving difficult. How can I improve the regioselectivity?
A: Regioselectivity in pyridine nitration is governed by the electronic and steric effects of the substituents on the ring. The inherent deactivation of the pyridine ring directs electrophilic attack to the 3-position (meta). However, the presence of other substituents can significantly alter this preference.
Key Principles for Controlling Regioselectivity:
-
Electron-Donating Groups (EDGs) (-NH₂, -OR, -Alkyl): These groups activate the ring and are ortho-, para-directing. For pyridines, this means they will direct nitration to the positions ortho and para to the substituent, as long as these positions are not the highly deactivated 2- or 6-positions.
-
Electron-Withdrawing Groups (EWGs) (-NO₂, -CN, -CF₃): These groups further deactivate the ring and are meta-directing. In a substituted pyridine, the incoming nitro group will orient itself meta to the existing EWG.
-
Pyridine-N-Oxide: As mentioned, this modification strongly directs nitration to the 4-position.[4]
Troubleshooting Workflow for Regioselectivity:
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Issue 3: Over-Nitration Leading to Di- or Poly-nitrated Products
Q: I am trying to synthesize a mono-nitrated pyridine, but I'm getting significant amounts of the di-nitrated product. How can I prevent this?
A: Over-nitration occurs when the mono-nitrated product is sufficiently activated to undergo a second nitration under the reaction conditions. This is particularly common when the pyridine ring contains activating substituents.
Strategies to Favor Mono-nitration: [12]
| Strategy | Rationale |
| Control Temperature | Lowering the reaction temperature decreases the rate of the second nitration, which typically has a higher activation energy. |
| Stoichiometry | Use a minimal excess of the nitrating agent (ideally 1.0-1.2 equivalents). A large excess drives the reaction towards multiple nitrations. |
| Slow Addition | Add the nitrating agent dropwise. This maintains a low instantaneous concentration of the nitronium ion, favoring the more reactive starting material over the less reactive mono-nitro product. |
| Reaction Monitoring | Closely monitor the reaction progress using TLC, GC-MS, or LC-MS. Quench the reaction as soon as the desired product is maximized and before significant di-nitration occurs. |
Frequently Asked Questions (FAQs)
Q1: Why is nitration of pyridine so much harder than nitration of benzene?
A1: The primary reason is the electron-deficient nature of the pyridine ring due to the electronegative nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution. Furthermore, under the strong acidic conditions of nitration, the pyridine nitrogen gets protonated, forming the pyridinium ion, which is even more strongly deactivated.[1][2][4]
Q2: At which position does pyridine typically undergo nitration?
A2: In the absence of strongly directing substituents, electrophilic substitution on pyridine, including nitration, occurs at the 3-position (meta-position).[13] Attack at the 2- or 4-positions results in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom.[13]
Q3: Can I nitrate a pyridine ring that already has an amino group on it?
A3: Yes, but with caution. An amino group is a powerful activating and ortho-, para-directing group. However, under the highly acidic conditions of nitration, the amino group will be protonated to form an ammonium group (-NH₃⁺), which is deactivating and meta-directing.[2] To achieve nitration directed by the amino group, it's often necessary to first protect it, for example, as an amide.
Q4: What are the key safety precautions I should take during nitration reactions?
A4: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[14]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[15][16]
-
Ventilation: All nitration reactions must be performed in a certified chemical fume hood to avoid inhalation of toxic fumes like nitrogen dioxide.[15][17]
-
Controlled Addition & Cooling: Always add the nitrating agent slowly and with efficient cooling to manage the reaction exotherm. A runaway reaction can lead to an explosion.[18]
-
Quenching: Be extremely careful when quenching the reaction. Pouring the reaction mixture onto ice is a common procedure, but it should be done slowly and cautiously.
-
Waste Disposal: Nitric acid waste should be segregated and disposed of according to your institution's safety guidelines. Never mix nitric acid waste with organic solvents.[18]
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide from Pyridine-N-Oxide
This protocol is a reliable method for introducing a nitro group at the 4-position of the pyridine ring.[19]
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to come to room temperature.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60°C.
-
Addition of Nitrating Agent: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto approximately 150 g of crushed ice in a large beaker.
-
Neutralize the solution by slowly adding a saturated sodium carbonate solution until a pH of 7-8 is reached. This will cause a yellow solid to precipitate.[12]
-
Collect the solid by vacuum filtration.
-
The crude product can be purified by recrystallization from acetone.
-
Protocol 2: General Procedure for Nitration using Nitric Acid in Trifluoroacetic Anhydride (TFAA)
This method is suitable for nitrating a range of substituted pyridines under milder conditions.[8][9]
Methodology:
-
Reaction Setup: In a flask cooled in an ice bath, add trifluoroacetic anhydride (e.g., 10 mL, ~42 mmol).
-
Substrate Addition: Slowly add the substituted pyridine (e.g., 17 mmol) to the chilled TFAA and stir for 2 hours at 0°C.
-
Nitrating Agent Addition: Dropwise, add concentrated nitric acid (e.g., 1.9 mL, ~36 mmol) to the mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir for 12 hours, with the temperature gradually rising to room temperature.
-
Work-up:
-
Carefully add the reaction mixture to a solution of sodium metabisulfite in water.
-
Stir for an additional 12 hours at room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Mechanism: The Challenge of Direct Nitration
The diagram below illustrates why direct electrophilic attack on the protonated pyridine ring is so unfavorable, particularly at the 2- and 4-positions.
Caption: Resonance structures for nitration of the pyridinium ion.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. davuniversity.org [davuniversity.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 15. m.youtube.com [m.youtube.com]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. ehs.com [ehs.com]
- 18. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 19. Making sure you're not a bot! [oc-praktikum.de]
Stability and degradation of 3-Bromo-6-methyl-5-nitropyridin-2-ol under various conditions
Welcome to the technical support resource for 3-Bromo-6-methyl-5-nitropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Please note that while direct stability studies on this compound are limited, this guide synthesizes information from analogous structures and fundamental chemical principles to address potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a cool and dry environment. An inert atmosphere, such as argon or nitrogen, is advisable to prevent potential oxidative degradation.[1] Many nitropyridine derivatives can be sensitive to moisture and light.[2]
Q2: Is this compound sensitive to acidic or basic conditions?
A2: While specific data for this compound is unavailable, nitropyridine derivatives can exhibit varying stability at different pH values. Generally, pyridinols can act as weak acids. The nitro group's electron-withdrawing nature can influence the pKa of the pyridinol hydroxyl group. Strong basic conditions might lead to deprotonation and potential nucleophilic substitution reactions, while strong acidic conditions could lead to protonation of the pyridine nitrogen, altering the compound's electronic properties and reactivity.[2]
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Avoid generating dust.[4]
Q4: My sample of this compound has changed color from yellow to brown. What could be the cause?
A4: Color change often indicates degradation. This could be due to exposure to light (photodegradation), elevated temperatures, or reaction with atmospheric oxygen or moisture. Aromatic nitro compounds are known to be light-sensitive and can undergo complex degradation pathways upon UV exposure.[2][6] The formation of colored byproducts is a common outcome of such degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound. | Review storage and handling procedures. Prepare fresh solutions and analyze immediately. Consider performing a forced degradation study to identify potential degradants. |
| Low assay values or poor recovery | The compound may have degraded in the sample matrix or during sample preparation. | Assess the pH and temperature of your sample preparation workflow. Protect samples from light. Use amber vials for storage and analysis. |
| Inconsistent results between experimental runs | Variable stability under slightly different experimental conditions. | Standardize all experimental parameters, including temperature, light exposure, and solution pH. Prepare fresh standards for each run. |
| Precipitation of the compound from solution | Poor solubility or change in solvent composition due to evaporation. | Verify the solubility of the compound in your chosen solvent system. Keep solutions tightly capped to prevent solvent evaporation. |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated, drawing parallels from related nitropyridine and aromatic nitro compounds.
Caption: Potential degradation pathways for this compound.
-
Photodegradation : Aromatic nitro compounds are susceptible to photodegradation upon exposure to UV or visible light.[2][6] This can lead to the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities, or more complex polymerization reactions, often resulting in discoloration.[2][7]
-
Reductive Degradation : The nitro group is readily reduced to an amino group in the presence of common reducing agents (e.g., sodium borohydride, catalytic hydrogenation).[7][8] This transformation is a common synthetic route but can be an unwanted degradation pathway if reducing agents are present in the experimental setup.
-
Hydrolytic Degradation : Under strongly acidic or basic conditions, and potentially accelerated by heat, the compound may undergo hydrolysis. This could involve nucleophilic substitution of the bromo or nitro groups, although the electron-withdrawing nature of the nitro group and the pyridin-2-one tautomer may influence the reactivity of these positions. Studies on similar compounds show susceptibility to degradation under strong basic conditions.[2]
-
Thermal Degradation : At elevated temperatures, nitropyrazole compounds are known to undergo decomposition, often initiated by reactions involving the nitro substituent.[9][10][11] The specific decomposition products for this compound would require experimental analysis but could involve ring opening or fragmentation.
Protocols for Stability Assessment
The following protocols are designed as a starting point for assessing the stability of this compound under various stress conditions.
Protocol 1: Photostability Assessment
Objective: To determine the susceptibility of the compound to degradation upon exposure to light.
Methodology:
-
Prepare two identical sets of solutions of the compound in a relevant solvent system (e.g., methanol, acetonitrile).
-
Wrap one set of solutions completely in aluminum foil to serve as the dark control.
-
Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a specified light intensity, or ambient laboratory light).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from both the exposed and dark control samples.
-
Analyze the samples by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.
-
Compare the chromatograms of the exposed samples to the dark controls. A decrease in the parent peak area and/or the appearance of new peaks in the exposed samples indicates photodegradation.
Protocol 2: pH Stability Assessment (Hydrolytic Degradation)
Objective: To evaluate the stability of the compound in acidic, neutral, and basic aqueous solutions.
Methodology:
-
Prepare solutions of the compound in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12). A co-solvent like acetonitrile or methanol may be necessary to ensure solubility.
-
Divide each pH solution into two sets. Store one set at room temperature and the other at an elevated temperature (e.g., 40-60°C) to accelerate potential degradation.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw samples from each condition.
-
Immediately neutralize the samples if necessary to quench the reaction before analysis.
-
Analyze all samples by HPLC to determine the remaining concentration of the parent compound.
-
Plot the percentage of the remaining compound against time for each pH and temperature condition to determine the degradation kinetics.
Caption: General workflow for a forced degradation study.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromo-6-methyl-5-nitro-pyridin-2-ol | C6H5BrN2O3 | CID 29919394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]
- 8. Reversible two-electron cathodic reduction of nitropyridines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing impurities from crude 3-Bromo-6-methyl-5-nitropyridin-2-ol
Introduction: Welcome to the technical support guide for the purification of 3-Bromo-6-methyl-5-nitropyridin-2-ol (CAS No. 874493-25-1)[1][2][3]. This pyridinone derivative is a valuable building block in medicinal chemistry and materials science. However, its synthesis, typically involving the bromination and nitration of 6-methylpyridin-2-ol, often yields a crude product containing various impurities. Achieving high purity is critical for downstream applications and reliable experimental outcomes. This guide provides in-depth, field-proven methods and troubleshooting advice to address common purification challenges.
Part 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The synthetic route can introduce several byproducts and unreacted materials.
-
Unreacted Starting Materials: Residual 6-methyl-5-nitropyridin-2-ol or 3-bromo-6-methylpyridin-2-ol can be present if the reaction does not proceed to completion.
-
Isomeric Byproducts: Electrophilic nitration of the pyridine ring can sometimes result in poor regioselectivity, leading to the formation of other nitropyridine isomers[4].
-
Over-Brominated/Nitrated Species: Under harsh conditions, di-brominated or di-nitrated products may form.
-
Degradation Products: The use of strong acids (e.g., sulfuric acid, nitric acid) can lead to the formation of colored, often tarry, degradation byproducts.
-
Inorganic Salts: Salts are generated during pH adjustment and workup steps and must be removed[4].
Part 2: Troubleshooting Guides & FAQs
This section is formatted as a series of common questions encountered during the purification process.
Q1: My crude product is a dark, sticky oil instead of the expected yellow solid. What should I do?
A1: This is a common issue, often caused by acidic residue or degradation products.
-
Causality: The pyridinol moiety is acidic. Residual strong acids from the nitration step can protonate the pyridine nitrogen, forming a salt that may be oily or have a depressed melting point. Tarry polymers can also form.
-
Troubleshooting Steps:
-
Neutralization Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Carefully wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes residual acids.
-
Trituration: After removing the solvent from the neutralized product, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) and scratch the side of the flask with a glass rod.
-
Column Chromatography: If the product remains oily, column chromatography is the most effective next step.
-
Q2: I performed a recrystallization, but my yield is extremely low. How can I improve it?
A2: Low yield during recrystallization is typically a solvent-related issue.
-
Causality: The ideal solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures. Using too much solvent or a solvent in which the compound has moderate solubility at room temperature will result in significant product loss to the mother liquor.
-
Troubleshooting Steps:
-
Optimize Solvent System: Conduct small-scale solvent screening. Test solvents like ethanol, isopropanol, acetone, and ethyl acetate[4]. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, often provides the best results.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.
-
Slow Cooling: Allow the solution to cool slowly to room temperature to form well-defined crystals, which are less likely to trap impurities. Once at room temperature, cool further in an ice bath to maximize precipitation.
-
Mother Liquor Recovery: Concentrate the mother liquor and perform a second recrystallization or purify the residue by column chromatography to recover more product.
-
Q3: My NMR analysis shows that an isomer is still present after recrystallization. How can I separate them?
A3: Isomers often have very similar polarities and solubilities, making them difficult to separate by recrystallization alone.
-
Causality: Structural isomers can co-crystallize, making physical separation by this method inefficient.
-
Recommended Protocol: Silica gel column chromatography is the standard and most effective method for separating isomers[4][5].
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient elution is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexanes:Ethyl Acetate). The slightly different polarities of the isomers will cause them to elute at different times. Monitor the fractions using Thin Layer Chromatography (TLC).
-
Q4: Can I use an acid-base extraction as a primary purification step?
A4: Yes, an acid-base extraction is an excellent and highly recommended technique for this specific molecule.[6][7]
-
Causality: The pyridin-2-ol functional group is phenolic and thus acidic (pKa ~9-11). It can be deprotonated by a moderately strong base to form a water-soluble salt. Neutral impurities (e.g., non-acidic byproducts) will remain in the organic layer.
-
Workflow:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with an aqueous base like 1 M sodium hydroxide (NaOH). The deprotonated this compound will move into the aqueous layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~5-6. The pure product will precipitate out as a solid.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
Part 3: Validated Purification Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is highly effective for removing non-acidic impurities.
Step-by-Step Methodology:
-
Dissolve the crude material (e.g., 10 g) in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add 50 mL of 1 M NaOH(aq) to the funnel, stopper it, and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with another 50 mL portion of 1 M NaOH(aq).
-
Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Cool the combined aqueous layer in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring until the pH of the solution is between 5 and 6 (check with pH paper). A yellow precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with two 20 mL portions of cold deionized water.
-
Dry the purified product under vacuum at 40-50 °C to a constant weight.
Protocol 2: Purification via Column Chromatography
Use this method for separating isomers or when acid-base extraction is insufficient.
Step-by-Step Methodology:
-
Prepare the Column: Slurry pack a glass column with silica gel in 100% hexanes.
-
Load the Sample: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane. Add ~2 g of silica gel, and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elute: Begin elution with 100% hexanes.
-
Run Gradient: Gradually increase the eluent polarity by slowly adding ethyl acetate. A typical gradient might be:
-
2 column volumes of 100% Hexanes
-
2 column volumes of 95:5 Hexanes:EtOAc
-
Increase EtOAc percentage by 5-10% every 2 column volumes.
-
-
Collect & Analyze: Collect fractions and analyze them by TLC (e.g., using 80:20 Hexanes:EtOAc as the mobile phase) to identify those containing the pure product.
-
Isolate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Data Presentation: Solvent Systems for Chromatography
| Impurity Type | Typical Eluent System (Silica Gel) | Rationale |
| Less Polar Byproducts | 95:5 to 90:10 Hexanes:EtOAc | Impurities will elute before the more polar product. |
| Product | 85:15 to 70:30 Hexanes:EtOAc | Optimal polarity range to elute the target compound. |
| Isomers | Slow gradient from 95:5 to 80:20 Hexanes:EtOAc | Maximizes the small polarity difference between isomers for better separation. |
| More Polar Byproducts | 50:50 Hexanes:EtOAc or higher | Highly polar impurities will remain on the column longer. |
Part 4: Visualization of Workflows
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Diagram 2: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Part 5: References
-
Benchchem Technical Support Center: Synthesis of Nitropyridines. Benchchem. --INVALID-LINK--
-
Gulland, J. M., & Mcinnis, D. (1954). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. --INVALID-LINK--
-
Barlin, G. B., & Brown, W. V. (1954). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Journal of Chemistry. --INVALID-LINK--
-
Katritzky, A. R., et al. (2005). Nitropyridines: Synthesis and reactions. ARKIVOC. --INVALID-LINK--
-
The Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. --INVALID-LINK--
-
PubChem. 3-Bromo-6-methyl-5-nitro-pyridin-2-ol. National Center for Biotechnology Information. --INVALID-LINK--
-
Wikipedia. Acid–base extraction. --INVALID-LINK--
-
Sinfoo Biotech. This compound, (CAS# 874493-25-1). --INVALID-LINK--
-
Biosynth. This compound | 874493-25-1. --INVALID-LINK--
-
Professor Dave Explains. (2020). Acid-Base Extraction Tutorial. YouTube. --INVALID-LINK--
References
- 1. This compound,(CAS# 874493-25-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 3-Bromo-6-methyl-5-nitro-pyridin-2-ol | C6H5BrN2O3 | CID 29919394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 874493-25-1 | ZJB49325 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Challenges in the Synthesis of Polysubstituted Pyridines
Welcome to our dedicated resource for chemists navigating the intricate landscape of polysubstituted pyridine synthesis. The pyridine core is a privileged scaffold in medicinal chemistry and materials science, yet its synthesis is often a non-trivial pursuit, marked by challenges in regioselectivity, reaction efficiency, and product purification. This guide is designed to serve as a technical support hub, moving beyond simple protocols to provide a deep, mechanistic understanding of common synthetic routes and data-driven solutions to the obstacles you may encounter at the bench.
Here, we consolidate field-proven insights, troubleshooting workflows, and detailed experimental procedures to empower you to overcome these synthetic hurdles and accelerate your research and development programs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered by researchers in the field.
Q1: My Hantzsch pyridine synthesis is plagued by low yields and the formation of a stubborn, difficult-to-oxidize dihydropyridine intermediate. What are the key parameters to investigate?
A: This is a classic challenge in the Hantzsch synthesis. The stability of the 1,4-dihydropyridine (DHP) intermediate is highly substrate-dependent. Key factors to address are the choice of oxidant and the reaction conditions. While classical oxidants like nitric acid are effective, they can be harsh and incompatible with sensitive functional groups. Consider milder, more modern oxidizing agents such as ceric ammonium nitrate (CAN) or even enzymatic systems, which can offer greater chemoselectivity.[1] Furthermore, reaction time and temperature for the initial condensation can impact the purity of the DHP; running the reaction under optimized, often milder, conditions can prevent side reactions and lead to a cleaner DHP that is more amenable to oxidation.[1][2]
Q2: I am struggling with poor regioselectivity in a Bohlmann-Rahtz pyridine synthesis. How can I control the outcome of the initial Michael addition?
A: Regiocontrol in the Bohlmann-Rahtz synthesis is a well-documented challenge, fundamentally governed by the electronics and sterics of your enamine and ynone substrates.[3] The initial Michael addition is the regiochemistry-determining step. To influence this, consider modifying the electronic character of the enamine's activating group; more electron-withdrawing groups can favor a specific regioisomer. Additionally, the use of Lewis acid catalysts can pre-organize the transition state, enhancing selectivity. Experimenting with a panel of solvents with varying polarity can also be insightful, as solvent effects can subtly alter the transition state energies of the competing pathways.
Q3: My palladium-catalyzed Suzuki coupling to functionalize a bromopyridine is failing, and I suspect catalyst deactivation. What is the likely cause and how can I mitigate it?
A: Catalyst deactivation is a frequent issue in the cross-coupling of pyridine-containing substrates. The Lewis basic nitrogen of the pyridine ring can act as a ligand, coordinating to the palladium center and effectively poisoning the catalyst by preventing it from participating in the catalytic cycle. This is particularly problematic for 2-substituted pyridines. To overcome this, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often successful as they can sterically and electronically outcompete the pyridine nitrogen for coordination to the palladium center.
Q4: My polysubstituted pyridine product is extremely nonpolar and insoluble in common organic solvents, making purification by column chromatography nearly impossible. What alternative purification strategies can I employ?
A: This is a common and frustrating problem, especially with highly arylated or alkylated pyridines. When standard silica gel chromatography fails due to insolubility, several strategies can be employed. Firstly, consider a change in the stationary phase; reversed-phase chromatography (C18 silica) with a gradient of water/acetonitrile or water/methanol can be effective for compounds that are intractable in normal-phase systems. If the compound is still too nonpolar, preparative HPLC can offer the necessary resolution. In some cases, if the pyridine has a basic nitrogen, it can be protonated with an acid (e.g., HCl) to form a more polar salt, which may be easier to purify, followed by neutralization to recover the free base. For completely insoluble materials, recrystallization from high-boiling point solvents or even sublimation under high vacuum are techniques worth exploring.
Part 2: In-Depth Troubleshooting Guides and Validated Protocols
This section provides detailed workflows and experimental procedures to address specific synthetic challenges.
Troubleshooting Guide 1: The Hantzsch Pyridine Synthesis - Overcoming Low Yields and Oxidation Issues
The Hantzsch synthesis is a robust multicomponent reaction, but its efficiency can be hampered by side reactions and incomplete aromatization of the dihydropyridine intermediate.
Common Problem: The reaction produces a high yield of the 1,4-dihydropyridine, but subsequent oxidation to the desired pyridine is low-yielding or fails completely.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting the Hantzsch synthesis oxidation step.
Causality and In-Depth Analysis:
-
Oxidant Compatibility: The choice of oxidizing agent is paramount. Harsh oxidants like concentrated nitric acid can lead to degradation of sensitive functional groups on the pyridine ring, resulting in low yields. Milder oxidants like iodine in refluxing methanol or ceric ammonium nitrate (CAN) at room temperature often provide cleaner reactions and higher yields.[1]
-
Purity of the Dihydropyridine: Impurities from the initial condensation reaction can interfere with the oxidation step. It is often beneficial to isolate and purify the 1,4-dihydropyridine intermediate before proceeding with the aromatization. This removes unreacted starting materials and byproducts that might consume the oxidant or complicate the reaction mixture.
-
Reaction Conditions: The efficiency of the oxidation is highly dependent on the reaction conditions. For example, when using iodine, refluxing in methanol is a common and effective procedure. The choice of solvent can also influence the solubility of both the DHP and the oxidant, affecting the reaction rate.
Validated Protocol: Iodine-Mediated Aromatization of a Hantzsch 1,4-Dihydropyridine
-
Dissolution: Dissolve the purified 1,4-dihydropyridine (1.0 eq) in methanol (0.1 M concentration).
-
Reagent Addition: To the stirred solution, add iodine (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Comparative Data: Catalyst Performance in Hantzsch Synthesis
| Catalyst | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp (°C) | Time | Yield (%) |
| Uncatalyzed | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 12 h | 45 |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Water | 60 | 1 h | 96 |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 25 | 0.33 h | 98 |
| Cellulose-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O/Ethanol | 60 | 1.5 h | 95 |
This data is compiled from a comparative study and illustrates the significant rate and yield enhancement provided by various catalysts.[4]
Troubleshooting Guide 2: Regiocontrol in the Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a powerful route to polysubstituted pyridines, but controlling the regiochemistry of the initial conjugate addition can be challenging.
Common Problem: The reaction produces a mixture of regioisomers that are difficult to separate.
Troubleshooting Workflow:
Caption: Decision tree for improving regioselectivity in the Bohlmann-Rahtz synthesis.
Causality and In-Depth Analysis:
-
Enamine Structure: The regiochemical outcome is highly sensitive to the structure of the enamine. Bulky substituents on the enamine can sterically direct the incoming ynone to the less hindered position. Electronically, the nature of the activating group (e.g., ester, ketone) influences the nucleophilicity of the enamine and can impact the regioselectivity of the Michael addition.
-
Acid Catalysis: The cyclodehydration step of the Bohlmann-Rahtz synthesis is often acid-catalyzed. The use of a Lewis acid, such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃), can not only facilitate the final cyclization but also influence the initial Michael addition by coordinating to the ynone, thereby altering its reactivity and steric profile.[2]
-
Solvent Effects: The choice of solvent can have a profound impact on the reaction. Protic solvents like ethanol can participate in hydrogen bonding and may favor one transition state over another, while aprotic solvents like toluene may favor a different pathway. A systematic screen of solvents is often a worthwhile endeavor.
Validated Protocol: One-Pot, Three-Component Bohlmann-Rahtz Synthesis
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) and the alkynone (1.0 eq) in ethanol (0.2 M), add ammonium acetate (2.0 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the polysubstituted pyridine as a single regioisomer.[5]
Part 3: Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for rational troubleshooting and optimization.
Mechanism of the Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a condensation reaction that typically involves a cyanoacetamide and a 1,3-dicarbonyl compound to form a 2-pyridone.
References
Technical Support Center: Alternative Nitrating Agents for Pyridine Ring Synthesis
Welcome to the technical support center for pyridine ring nitration. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a nitro group onto the pyridine scaffold. The inherent electron-deficient nature of the pyridine ring makes direct nitration a challenging endeavor, often requiring harsh conditions that can lead to low yields, poor regioselectivity, and unwanted side reactions.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work. We will explore alternative nitrating agents and strategies that offer milder reaction conditions, improved yields, and greater control over regioselectivity.
Troubleshooting Guide: Common Issues in Pyridine Nitration
This section addresses specific problems you might encounter in the lab and offers practical, field-proven solutions.
Issue 1: Low or No Conversion to the Desired Nitropyridine
Question: I'm attempting a direct nitration of my substituted pyridine using standard mixed acid (HNO₃/H₂SO₄) conditions, but I'm observing very low conversion, and my starting material is mostly recovered. What's going wrong?
Answer: This is a classic challenge when working with pyridines. The nitrogen atom in the ring is highly electronegative, which deactivates the ring towards electrophilic aromatic substitution.[1] Under the strongly acidic conditions of mixed acid nitration, the pyridine nitrogen is protonated, forming a pyridinium cation. This further deactivates the ring, making it even less reactive towards the nitronium ion (NO₂⁺) electrophile.[4]
Troubleshooting Steps:
-
Increase Reaction Severity (with caution): While often leading to other issues, carefully increasing the temperature or using fuming nitric acid can sometimes improve conversion for very unreactive substrates.[1] However, this should be your last resort due to the increased risk of side reactions and safety hazards.
-
Consider Pyridine N-Oxide Synthesis: A highly effective strategy is to first synthesize the corresponding pyridine N-oxide. The N-oxide functionality donates electron density to the ring, activating it towards electrophilic attack, particularly at the 4-position. After nitration, the N-oxide can be readily deoxygenated (e.g., using PCl₃ or zinc dust) to yield the desired nitropyridine.[3]
-
Explore Alternative Nitrating Agents: Move away from traditional mixed acid. Agents like dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄) can be effective for direct nitration under different conditions.[3][5][6]
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
Question: My nitration is working, but I'm getting a mixture of 3-nitropyridine and other isomers, making purification difficult. How can I improve the regioselectivity?
Answer: The electronic properties of the pyridine ring inherently direct electrophilic attack to the 3-position (meta-position), as the ortho (2- and 6-) and para (4-) positions are more deactivated.[1][7] However, substituents on the ring can influence this.
Troubleshooting Steps:
-
Leverage Steric Hindrance: If your substrate allows, introducing bulky protecting groups can sterically hinder certain positions, directing the nitration to the desired location.
-
Utilize a Dearomatization-Rearomatization Strategy: Recent advances have shown that a dearomatization-rearomatization sequence can achieve highly regioselective meta-nitration.[8][9] This involves reacting the pyridine with an agent like dimethyl acetylenedicarboxylate to form a stable intermediate, which can then be nitrated, followed by rearomatization.[8]
-
Transition Metal Catalysis: For specific substrates, transition metal-catalyzed nitration can offer excellent regioselectivity. For instance, niobium pentoxide has been shown to catalyze the para-nitration of 2- and 4-benzylpyridines.[10]
Issue 3: Significant Over-Nitration and Formation of Dinitrated Products
Question: I'm successfully mono-nitrating my pyridine, but I'm also getting a significant amount of dinitrated byproduct. How can I favor mono-nitration?
Answer: Over-nitration is a common problem, especially with pyridines that have activating substituents.[2] The key is to control the reaction kinetics.
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature will decrease the rate of the second nitration more significantly than the first. Maintain a consistent and low temperature throughout the reaction.[2]
-
Stoichiometry of the Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[2]
-
Slow Addition of the Nitrating Agent: Add the nitrating agent dropwise or via syringe pump. This maintains a low concentration of the active nitrating species, favoring the mono-nitrated product.[2]
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to track the reaction's progress. Quench the reaction as soon as the optimal amount of mono-nitrated product is formed, before significant dinitration occurs.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with alternative nitrating agents like dinitrogen pentoxide (N₂O₅)?
A1: Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent but must be handled with care. It is a strong oxidizer and can be explosive, especially in the presence of organic materials. It is also sensitive to moisture and heat. It is crucial to use it in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and to follow established safety protocols for handling energetic materials.
Q2: Can you explain the mechanism of nitration using N₂O₅?
A2: The nitration of pyridine with N₂O₅ does not proceed through a typical electrophilic aromatic substitution. Instead, the reaction involves the formation of an N-nitropyridinium nitrate intermediate.[5][11][12] This intermediate then reacts with an aqueous solution of sodium bisulfite (NaHSO₃) to form unstable dihydropyridine compounds. These intermediates then undergo a[5][7] sigmatropic shift of the nitro group to yield the final β-nitropyridine product.[4][11][12]
Q3: Are there any "green" or more environmentally friendly nitration methods for pyridines?
A3: Research into greener nitration methods is ongoing. One promising approach involves using dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane (TFE) medium.[13] This method avoids the use of corrosive mixed acids and toxic organic solvents, and the TFE can be easily recovered and reused.[13] Another approach is mechanochemical nitration, which uses ball milling with solid reactants to reduce or eliminate the need for solvents.[14]
Q4: How do I choose the best alternative nitrating agent for my specific pyridine derivative?
A4: The choice of nitrating agent depends heavily on the substituents present on your pyridine ring.
| Substituent Type | Recommended Strategy | Rationale |
| Electron-Withdrawing Groups | Direct nitration with a stronger agent like NO₂BF₄ or the N₂O₅/NaHSO₃ system. | The ring is highly deactivated, requiring a more potent nitrating species. |
| Electron-Donating Groups | Nitration of the corresponding Pyridine N-Oxide. | Activates the ring and directs nitration to the 4-position. Also increases the risk of over-nitration if not controlled.[2] |
| Sterically Hindered Substrates | Nitronium tetrafluoroborate (NO₂BF₄) can be effective. | Can sometimes overcome steric hindrance where other methods fail.[3] |
| Complex, Drug-like Molecules | Dearomatization-Rearomatization Strategy. | Offers mild conditions and high regioselectivity for late-stage functionalization.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Nitration via Pyridine N-Oxide
This protocol is a general guideline and may require optimization for your specific substrate.
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to come to room temperature before use.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, gently heat the pyridine-N-oxide to 60°C.[2]
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. An initial drop in temperature is expected.[2]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the solution to a pH of 7-8 with a saturated sodium carbonate solution. A yellow solid should precipitate.[2]
-
Collect the solid by filtration.
-
Extract the product from the solid using a suitable solvent like acetone and evaporate the solvent to obtain the crude 4-nitropyridine-N-oxide.
-
-
Deoxygenation: The resulting 4-nitropyridine-N-oxide can be deoxygenated using standard procedures (e.g., treatment with PCl₃ or zinc dust) to yield 4-nitropyridine.
Protocol 2: Nitration of Pyridine using Dinitrogen Pentoxide (N₂O₅)
This protocol is based on the work of Bakke and is a powerful method for the synthesis of 3-nitropyridine.[4]
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve pyridine in an organic solvent (e.g., nitromethane or SO₂).
-
Addition of N₂O₅: Cool the solution and add a solution of dinitrogen pentoxide (N₂O₅) in the same solvent. This will form the N-nitropyridinium ion.[4]
-
Quenching: After the formation of the N-nitropyridinium salt is complete, quench the reaction by adding it to an aqueous solution of sodium bisulfite (NaHSO₃).
-
Work-up: The 3-nitropyridine product can then be isolated through standard extraction and purification techniques. This method has been reported to give a 77% yield of 3-nitropyridine.[4]
Visualizing Reaction Mechanisms
Caption: Workflow for the nitration of pyridine via the N-oxide intermediate.
Caption: Simplified mechanism for the nitration of pyridine with N₂O₅.
References
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transition metal catalyzed benzyl pyridine nitration | International Journal of Current Research [journalcra.com]
- 11. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchwith.njit.edu [researchwith.njit.edu]
Validation & Comparative
A Predictive Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-6-methyl-5-nitropyridin-2-ol: A Comparative Analysis for Drug Discovery Professionals
Molecular Structure and Tautomerism
3-Bromo-6-methyl-5-nitropyridin-2-ol exists in a tautomeric equilibrium with its pyridin-2-one form, 3-Bromo-6-methyl-5-nitro-1H-pyridin-2-one. In most solvents, the pyridin-2-one tautomer is significantly favored. This guide will, therefore, focus on the spectral characteristics of this more stable form. The numbering of the atoms for NMR assignment is shown below.
Molecular structure of 3-Bromo-6-methyl-5-nitro-1H-pyridin-2-one.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, with three distinct signals. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| H-4 | 8.0 - 8.5 | Singlet | This sole aromatic proton is significantly deshielded due to the anisotropic effect of the pyridine ring and the strong electron-withdrawing effects of the adjacent nitro group at C-5 and the bromine at C-3. |
| CH₃ | 2.3 - 2.6 | Singlet | The methyl protons are attached to an sp²-hybridized carbon (C-6) and are expected to appear in this region. The adjacent nitrogen and the C=O group at C-2 will have a moderate deshielding effect. |
| N-H | 12.0 - 14.0 | Broad Singlet | The N-H proton of the pyridin-2-one tautomer is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. The chemical shifts are predicted based on the known effects of the substituents on the pyridine ring.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C-2 | 158 - 162 | The carbonyl carbon (C=O) is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. |
| C-3 | 105 - 110 | This carbon is directly attached to the bromine atom, which has a moderate shielding effect (heavy atom effect) despite its electronegativity. |
| C-4 | 135 - 140 | This methine carbon is deshielded by the adjacent electron-withdrawing nitro group and the overall aromatic system. |
| C-5 | 140 - 145 | The carbon bearing the nitro group is expected to be significantly deshielded due to the strong electron-withdrawing nature of the -NO₂ group. |
| C-6 | 148 - 153 | This carbon is adjacent to the ring nitrogen and bears a methyl group. The nitrogen atom causes a significant downfield shift. |
| CH₃ | 18 - 22 | The methyl carbon is expected in the typical upfield region for sp³-hybridized carbons attached to an aromatic ring. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can compare them with the experimental NMR data of structurally similar compounds. This comparative approach provides a valuable benchmark for the expected chemical shifts.
| Compound | H-4 (ppm) | CH₃ (ppm) | Reference |
| This compound (Predicted) | 8.0 - 8.5 | 2.3 - 2.6 | - |
| 3-Bromo-6-hydroxy-2-methylpyridine | ~7.0-7.5 (H-4/H-5) | ~2.4 | [1][2] |
| 2-Hydroxy-6-methyl-5-nitropyridine | ~8.2 (H-4) | ~2.5 | [3] |
Note: Direct comparison is challenging due to the different substitution patterns. The data for 3-Bromo-6-hydroxy-2-methylpyridine lacks the strongly electron-withdrawing nitro group, leading to more upfield aromatic proton signals. Conversely, 2-Hydroxy-6-methyl-5-nitropyridine provides a good reference for the effect of the nitro group on the H-4 proton, showing a significant downfield shift.
Proposed Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for this compound, the following protocol is recommended.
Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for pyridin-2-ones due to its high solubilizing power and the ability to observe exchangeable protons like N-H.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the ¹H frequency.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 16 to 32 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative proton ratios.
-
Peak pick both spectra to identify the precise chemical shifts of all signals.
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, supported by a comparative analysis with related structures, offer a valuable resource for researchers in the fields of synthetic chemistry and drug development. The outlined experimental protocol provides a clear pathway for the empirical verification of these predictions. As with any novel compound, the combination of one-dimensional NMR techniques with two-dimensional methods such as COSY, HSQC, and HMBC will be instrumental in the definitive assignment of all proton and carbon signals, thereby confirming the molecular structure with the highest degree of confidence.
References
A Comparative Guide to the Biological Activity of 3-Bromo-6-methyl-5-nitropyridin-2-ol and Its Analogs
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The strategic functionalization of the pyridine ring with substituents such as halogens and nitro groups can significantly modulate its pharmacological profile.[2][3] This guide provides an in-depth comparative analysis of the biological activity of 3-bromo-6-methyl-5-nitropyridin-2-ol and its analogs, offering insights into their potential as antimicrobial and cytotoxic agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from relevant studies on structurally similar compounds. Detailed protocols for key biological assays are also provided to enable researchers to conduct their own evaluations.
The Pyridine Core: A Privileged Scaffold in Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a recurring motif in a vast number of pharmaceuticals. The nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the ring's electronic properties make it a versatile platform for designing molecules that can interact with biological targets. The introduction of various substituents allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.
Unveiling the Biological Potential: Antimicrobial and Cytotoxic Activities
The presence of a bromine atom and a nitro group on the pyridin-2-ol scaffold suggests a high potential for significant biological activity. Halogenated compounds are known to exhibit potent antibacterial effects, often overcoming resistance mechanisms observed with conventional antibiotics.[2] Similarly, nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving the intracellular reduction of the nitro group to generate cytotoxic reactive nitrogen species.[3]
Comparative Analysis of Biological Activity
Table 1: Comparative Biological Activity of Substituted Pyridin-2-ol Analogs
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. MCF-7 (Breast Cancer) |
| BMP-1 (Parent) | Br | CH₃ | NO₂ | 4 | 8.5 |
| BMP-2 | Cl | CH₃ | NO₂ | 8 | 12.3 |
| BMP-3 | I | CH₃ | NO₂ | 2 | 6.1 |
| BMP-4 | Br | H | NO₂ | 16 | 15.2 |
| BMP-5 | Br | CH₃ | H | 32 | > 50 |
| BMP-6 | Br | CH₂CH₃ | NO₂ | 4 | 9.8 |
| BMP-7 | Br | CH₃ | NH₂ | 64 | 45.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes. It is based on established structure-activity relationship trends for similar classes of compounds and is intended to guide future research.
Structure-Activity Relationship (SAR) Insights:
-
Halogen at R1: The nature of the halogen at the 3-position significantly influences activity. Based on general trends for halogenated compounds, iodine (BMP-3) may confer higher antimicrobial and cytotoxic potency compared to bromine (BMP-1) and chlorine (BMP-2), potentially due to its increased lipophilicity and ability to form stronger halogen bonds.[2]
-
Alkyl Group at R2: The presence of a methyl group at the 6-position (BMP-1) appears to be favorable for activity compared to an unsubstituted analog (BMP-4). This could be attributed to improved binding affinity with the target site or enhanced metabolic stability. Varying the alkyl chain length (e.g., ethyl in BMP-6) may have a modest impact on activity.
-
Nitro Group at R3: The nitro group at the 5-position is crucial for both antimicrobial and cytotoxic activities. Its removal (BMP-5) leads to a significant loss of potency. The reduction of the nitro group to an amine (BMP-7) also drastically diminishes activity, highlighting the importance of the electron-withdrawing nature and the potential for bioreductive activation of the nitro group.[3]
Experimental Protocols for Biological Evaluation
To enable researchers to validate these structure-activity relationships and assess the biological potential of novel analogs, we provide detailed, step-by-step protocols for two fundamental assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high stock concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select a few colonies of the test bacterium (e.g., Staphylococcus aureus) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution in 96-Well Plate: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compound in broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Also, include a positive control well (inoculum without compound) and a negative control well (broth medium only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Conclusion and Future Directions
The substituted pyridin-2-ol scaffold, particularly with bromo and nitro functionalities, represents a promising starting point for the development of novel antimicrobial and anticancer agents. The hypothetical structure-activity relationships discussed herein underscore the importance of systematic chemical modifications to optimize biological activity. The provided experimental protocols offer a robust framework for the in-house evaluation of new analogs. Future research should focus on the synthesis and comprehensive biological profiling of a focused library of this compound analogs to validate these SAR predictions and identify lead compounds for further preclinical development. Mechanistic studies to elucidate the specific cellular targets and pathways affected by these compounds will also be crucial for their advancement as potential therapeutic agents.
References
A Comparative Guide to X-ray Crystallography for Structure Confirmation of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and medicinal chemistry, the precise structural elucidation of novel molecules is a cornerstone of successful drug discovery and development. Pyridine derivatives, a class of heterocyclic compounds, are of particular interest due to their prevalence in a wide array of bioactive molecules and pharmaceuticals.[1] Unambiguous confirmation of their three-dimensional atomic arrangement is not merely a matter of academic rigor but a critical necessity for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography emerges as the definitive method for providing unequivocal structural evidence.[2]
This guide offers an in-depth comparison of X-ray crystallography with other widely used analytical techniques, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to provide you with not just the "how," but the "why" behind experimental choices, empowering you to make informed decisions in your research endeavors.
The Gold Standard: Why X-ray Crystallography Reigns Supreme
Single-crystal X-ray crystallography is considered the "gold standard" for the absolute structure determination of crystalline solids.[2] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a periodic crystal lattice.[3] This interaction produces a unique diffraction pattern, which, when analyzed, provides a detailed three-dimensional map of the electron density within the crystal. From this map, the precise positions of individual atoms, bond lengths, bond angles, and the absolute configuration of chiral centers can be determined with unparalleled accuracy.[2][3]
For pyridine derivatives, this level of detail is invaluable. It can reveal subtle conformational features, intramolecular hydrogen bonding, and the packing of molecules in the crystal lattice, all of which can influence the compound's physicochemical properties, such as solubility and stability.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer complementary and often more readily accessible data.[2] The choice of method is contingent on the nature of the sample, the specific information required, and the resources available.
| Technique | Principle | Sample Requirement | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystal lattice.[3] | High-quality single crystal (typically 0.1-0.5 mm).[2] | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.[2][3] | Provides unambiguous and complete structural determination.[2] | Crystal growth can be a significant bottleneck.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Soluble sample in a deuterated solvent. | Information about the chemical environment, connectivity, and spatial proximity of atoms. | Excellent for determining connectivity and behavior in solution; non-destructive.[4][5] | Can be ambiguous for complex structures or molecules with few protons; determining absolute stereochemistry is challenging.[6] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Small amount of sample, can be in solution or solid state. | Molecular weight and elemental composition. | High sensitivity, requires very little sample. | Provides no information about the 3D arrangement of atoms. |
Key Causality Behind Method Selection:
-
For Unambiguous 3D Structure: When the absolute and unequivocal three-dimensional arrangement of atoms, including stereochemistry, is required, single-crystal X-ray crystallography is the only option that provides a direct and definitive answer.[6][7]
-
For Structure in Solution: If understanding the compound's conformation and dynamics in a solution state is the primary goal, NMR is the more appropriate technique as it reflects the behavior of the molecule in its solvated form.[5]
-
For Initial Characterization and Confirmation of Identity: NMR and MS are indispensable for the initial characterization of a newly synthesized pyridine derivative, confirming its molecular formula and basic connectivity before proceeding to more rigorous structural studies.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized pyridine derivative to a refined crystal structure involves a series of meticulous steps. This workflow is designed to be a self-validating system, with checks and balances at each stage to ensure the integrity of the final structure.
Caption: Experimental workflow for X-ray crystallography.
Protocol 1: Crystallization of Pyridine Derivatives
Obtaining high-quality single crystals is often the most challenging step in the X-ray crystallography workflow.[8] The purity of the compound is paramount, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[9]
Common Crystallization Techniques: [8][9]
-
Slow Evaporation:
-
Dissolve the purified pyridine derivative in a suitable solvent or solvent mixture to create a near-saturated solution.
-
Filter the solution to remove any dust or particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days or weeks.
-
-
Vapor Diffusion:
-
Hanging Drop: Place a small drop of a concentrated solution of the compound on a siliconized coverslip. Invert the coverslip over a reservoir containing a solvent in which the compound is less soluble (the precipitant).
-
Sitting Drop: Place a drop of the concentrated solution in a well, which is then sealed in a larger chamber containing the precipitant.
-
In both methods, the precipitant vapor slowly diffuses into the drop, gradually decreasing the solubility of the compound and inducing crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then, if necessary, transfer it to a refrigerator to promote crystal growth.
-
Tips for Crystallizing Pyridine Derivatives:
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[9] Highly volatile solvents tend to yield small crystals, while very slow evaporation from less volatile solvents can produce larger, higher-quality crystals.
-
Co-crystallization: If the pyridine derivative itself is difficult to crystallize, co-crystallization with another molecule (a "co-former") can be employed.[10][11] The co-former interacts with the target molecule through non-covalent interactions, such as hydrogen bonding, to form a new crystalline solid. Common co-formers for pyridine derivatives include dicarboxylic acids.[1]
-
Patience is Key: Crystal growth is often a slow process. Avoid disturbing the crystallization vessel.[9]
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Processing
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[12]
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.5 mm) is carefully selected under a microscope and mounted on a glass fiber or a loop with a cryo-protectant.[12]
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and reduce radiation damage.[8] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected on a detector.[3][13]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and crystal system.[14] The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a file of reflection data.[12]
Protocol 3: Structure Solution, Refinement, and Validation
The final stage of the process involves converting the diffraction data into a three-dimensional molecular structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using either "direct methods" or the "Patterson method."[12] This provides a preliminary model of the structure.
-
Structure Refinement: The initial model is refined using a least-squares method to minimize the difference between the observed and calculated diffraction patterns.[12] During refinement, the positions of the atoms, their thermal vibrations, and other parameters are adjusted to improve the fit of the model to the experimental data.
-
Structure Validation: Before publication or submission to a database, the final crystal structure must be validated to ensure its quality and correctness.[15] The most common tool for this is the IUCr's checkCIF/PLATON service.[15][16] This web-based tool checks the Crystallographic Information File (CIF) for completeness, consistency, and potential errors, generating a report with a list of "ALERTS" that need to be addressed.[15][16][17][18]
Data Interpretation and Trustworthiness
The output of a successful X-ray crystallography experiment is a CIF file, which contains all the crystallographic information, including atomic coordinates, bond lengths, bond angles, and details of the data collection and refinement. The quality of the structure is typically assessed by the R-factor (or R-value), which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit.
For further confidence, the determined structure can be compared with known structures in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[19][20] This allows for the comparison of bond lengths and angles with those of similar compounds, providing an additional layer of validation.
Logical Relationships in Structure Elucidation
The interplay between different analytical techniques is crucial for a comprehensive understanding of a new chemical entity.
Caption: Interplay of analytical techniques for structure confirmation.
Conclusion
For researchers in drug development, the unambiguous structural confirmation of pyridine derivatives is a critical step that underpins further research and development activities. While NMR and MS are essential for initial characterization, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and highly detailed three-dimensional atomic structure. By understanding the principles, protocols, and comparative advantages of this powerful technique, scientists can navigate the challenges of structural elucidation with confidence, ensuring the scientific integrity and success of their projects.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. news-medical.net [news-medical.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 18. web.mit.edu [web.mit.edu]
- 19. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-Bromo-6-methyl-5-nitropyridin-2-ol
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of quality, safety, and regulatory compliance.[1][2] 3-Bromo-6-methyl-5-nitropyridin-2-ol, as a potential building block in the synthesis of active pharmaceutical ingredients (APIs), demands robust analytical methods to identify and quantify impurities. These unwanted entities can arise from starting materials, synthetic by-products, or degradation, and their presence can significantly impact the efficacy and safety of the final drug product.[3]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this specific compound. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer data-driven insights to help you select the most appropriate technique for your analytical needs. The choice between these powerful techniques is fundamentally dictated by the physicochemical properties of the analyte.[4][5]
The Decisive Factor: Physicochemical Properties of the Analyte
This compound possesses a unique combination of functional groups that heavily influence its analytical behavior:
-
Polarity: The presence of a hydroxyl (-OH) group and a nitro (-NO2) group on the pyridinol ring imparts significant polarity to the molecule.
-
Volatility and Thermal Stability: Strong intermolecular hydrogen bonding, primarily due to the hydroxyl group, results in low volatility. Furthermore, molecules with nitro groups and hydroxyl groups can be thermally labile, meaning they are susceptible to decomposition at the high temperatures typically used in GC analysis.[4][6]
This profile strongly suggests that HPLC, which operates at ambient temperatures and separates compounds based on their polarity, is the more direct and suitable method.[4][5][6] GC analysis, while possible, would require a chemical modification step (derivatization) to overcome the analyte's inherent non-volatility.
High-Performance Liquid Chromatography (HPLC): The Direct Approach for Purity and Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity analysis, primarily because it excels at analyzing polar, non-volatile, and thermally sensitive compounds like this compound.[3][4][7] A reversed-phase method (RP-HPLC) is the logical choice, where a non-polar stationary phase is used with a polar mobile phase.
The Logic of Method Design
The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the industry standard and an excellent starting point.[8][9] Its non-polar nature provides effective retention for moderately polar aromatic compounds through hydrophobic interactions.
-
Mobile Phase Composition: A gradient mixture of water and a polar organic solvent like acetonitrile (MeCN) provides a robust separation window for compounds with varying polarities. The inclusion of a small amount of acid (e.g., 0.1% formic acid) in the mobile phase is critical. It protonates the hydroxyl group on the pyridinol ring, suppressing its ionization and preventing peak tailing, which leads to better peak shape and improved quantification.[10]
-
Detection: The molecule contains a substituted aromatic ring and a nitro group, both of which are strong chromophores. This makes UV detection highly effective and sensitive for quantification.
HPLC Analytical Workflow Diagram
Caption: A streamlined workflow for HPLC purity analysis.
Experimental Protocol: HPLC-UV Method for Purity Assessment
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.[11]
-
Detection Wavelength: 254 nm.[11]
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
4. Method Validation:
-
The protocol must be validated according to ICH Q2(R2) guidelines.[12][13][14][15][16] This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.[1][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS): An Indirect Method Requiring Derivatization
Direct analysis of this compound by GC-MS is highly problematic. Its low volatility would lead to poor chromatographic performance, and the high temperatures of the GC inlet and column could cause on-column degradation, yielding inaccurate results.[4][17] To make the analyte "GC-friendly," a chemical derivatization step is mandatory.[17][18]
The Logic of Method Design
The primary goal of derivatization is to mask the polar hydroxyl group, thereby increasing the molecule's volatility and thermal stability.[17][18][19]
-
Derivatization Agent Selection: Silylation is a robust and widely used technique for derivatizing hydroxyl groups.[18][19] A reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice. It reacts with the active hydrogen of the hydroxyl group to form a stable tert-butyldimethylsilyl (TBDMS) ether.[20][21] This derivative is significantly more volatile and less polar than the parent compound.
-
GC Separation: A standard, low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) can effectively separate the derivatized analyte from other volatile or derivatized impurities.
-
MS Detection: Mass spectrometry provides high selectivity and structural information, which is invaluable for identifying unknown impurities. The fragmentation pattern of the derivatized molecule can be used for definitive identification.[22][23]
GC-MS Analytical Workflow Diagram
Caption: Workflow for GC-MS analysis, including the critical derivatization step.
Experimental Protocol: GC-MS Method with Silylation
1. Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine.
-
Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Cap the vial tightly and heat at 60 °C for 1 hour.[24]
-
Cool the vial to room temperature before analysis.
2. Instrumentation:
-
GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer.
3. Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-550.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice of method depends entirely on the analytical objective. For routine quality control and purity assay of the main component, HPLC is unequivocally superior. For the structural elucidation of unknown volatile impurities, GC-MS provides unmatched identification capabilities.
| Feature | HPLC-UV Method | GC-MS Method (with Derivatization) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning of volatile analytes between a gas mobile phase and a liquid stationary phase. |
| Applicability | Excellent. Directly applicable to the polar, non-volatile analyte at ambient temperature.[4] | Poor (Directly). Requires chemical derivatization to increase volatility and thermal stability.[17][18] |
| Sample Prep | Simple dissolution in a suitable solvent. | Multi-step: dissolution, addition of reagent, heating. Adds complexity and potential for side reactions. |
| Analysis Time | ~30 minutes per sample. | ~25 minutes per sample (excluding derivatization time). |
| Selectivity | Good selectivity based on retention time and UV spectra (with PDA). | Excellent. Mass spectrometry provides high selectivity and structural information from fragmentation patterns.[22][23] |
| Sensitivity | High sensitivity with UV detection, suitable for quantifying impurities at ~0.1% levels.[3] | Very high sensitivity, capable of detecting trace-level impurities.[23] |
| Robustness | Generally high. Less prone to matrix effects from non-volatile components. | Can be less robust due to the derivatization step, which must be complete and reproducible. |
| Key Advantage | Direct, robust, and representative of the sample without chemical alteration. The gold standard for API purity assays.[25][26] | Unparalleled for identifying unknown volatile or semi-volatile impurities.[27] |
| Key Disadvantage | Limited structural information for unknown peaks compared to MS.[22] | The analyte is chemically altered. The method does not analyze the original sample directly. Risk of artifacts. |
Conclusion and Recommendation
For the routine purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) is the recommended primary technique. Its ability to analyze the compound directly without heat or chemical modification ensures that the results accurately reflect the true purity of the sample. The developed RP-HPLC method is robust, sensitive, and aligns with pharmaceutical industry standards for quality control and batch release testing.[11][27]
GC-MS should be considered a complementary, specialized technique. It is not suitable for a routine purity assay of the main component due to the necessity of derivatization. However, its power in structural elucidation makes it an invaluable tool for investigative purposes, such as identifying an unknown volatile impurity detected during process development or stability studies.
By employing these methods judiciously—HPLC as the workhorse for quantitative purity assessment and GC-MS for targeted qualitative investigation—researchers and drug development professionals can build a comprehensive analytical strategy that ensures the quality and safety of their pharmaceutical intermediates.
References
- 1. jespublication.com [jespublication.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. biomedres.us [biomedres.us]
- 8. uhplcs.com [uhplcs.com]
- 9. labtech.tn [labtech.tn]
- 10. Separation of Benzene, 1-bromo-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. qbdgroup.com [qbdgroup.com]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. weber.hu [weber.hu]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. agilent.com [agilent.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 26. researchgate.net [researchgate.net]
- 27. alfa-chemclinix.com [alfa-chemclinix.com]
A Comparative Study on the Reactivity of 3-Bromo-6-methyl-5-nitropyridin-2-ol Derivatives
This guide provides an in-depth comparative analysis of the reactivity of 3-bromo-6-methyl-5-nitropyridin-2-ol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical behavior of this important scaffold in key organic transformations. We will explore its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and detailed experimental protocols for analogous systems.
Introduction: The Versatile this compound Scaffold
The this compound core is a highly functionalized heterocyclic system of significant interest in medicinal chemistry. The pyridine ring, a common motif in pharmaceuticals, is adorned with several key substituents that dictate its reactivity. The bromine atom at the 3-position serves as an excellent handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The nitro group at the 5-position and the methyl group at the 6-position, along with the hydroxyl group at the 2-position, modulate the electronic properties of the pyridine ring, influencing its reactivity and providing sites for further derivatization. Understanding the interplay of these substituents is crucial for the rational design of novel bioactive molecules.
Synthesis of the Parent Compound: this compound
The synthesis of the parent compound is a critical first step. A representative procedure, based on the synthesis of the closely related 3-bromo-4-methyl-5-nitropyridin-2-ol, involves the bromination of the corresponding 4-methyl-5-nitropyridin-2-ol.
Experimental Protocol: Synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol
-
Step 1: 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) is suspended in acetic acid (1000 mL).
-
Step 2: Bromine (208 mL, 6 equivalents) is added dropwise over 1.5 hours.
-
Step 3: The mixture is stirred for 5 minutes and then poured into ice-water (2000 mL) and stirred for an additional hour.
-
Step 4: The resulting suspension is filtered, and the residue is washed with water (3 x 100 mL).
-
Step 5: The solid is dried in vacuo and then stripped with toluene (2 x 500 mL) and acetonitrile (500 mL) to afford the title compound as a yellow solid (143.8 g, 91% yield).
This protocol highlights a straightforward method for the bromination of the pyridin-2-ol ring system, providing the key intermediate for subsequent reactivity studies.
Comparative Reactivity Analysis
The reactivity of the this compound scaffold is primarily governed by the electronic nature of the substituents on the pyridine ring. The interplay between the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups creates a unique electronic environment that influences the facility of both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
To illustrate these effects, we will consider a hypothetical series of derivatives of this compound with an additional substituent 'R' at the 4-position. The electronic nature of 'R' will be varied to demonstrate its impact on reactivity.
| Derivative (R at C4) | R Group | Electronic Effect | Predicted Reactivity in Nucleophilic Aromatic Substitution | Predicted Reactivity in Oxidative Addition (Cross-Coupling) |
| 1 | -OCH₃ | Electron-Donating | Decreased | Decreased |
| 2 | -H | Neutral (Reference) | Baseline | Baseline |
| 3 | -Cl | Electron-Withdrawing (Inductive) | Increased | Increased |
| 4 | -CF₃ | Strongly Electron-Withdrawing | Significantly Increased | Significantly Increased |
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, particularly when substituted with electron-withdrawing groups like the nitro group, is susceptible to nucleophilic aromatic substitution. In this reaction, a nucleophile replaces the bromine atom. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[1] The stability of this intermediate is key to the reaction's feasibility.
Mechanistic Considerations
Electron-withdrawing groups, especially at positions ortho and para to the leaving group (the bromine atom), stabilize the negative charge of the Meisenheimer complex through resonance and/or induction, thereby accelerating the reaction.[1] Conversely, electron-donating groups destabilize this intermediate and slow down the reaction.
Predicted Reactivity Comparison
Based on the principles of SNAr, the predicted order of reactivity for our hypothetical series of derivatives would be:
-CF₃ > -Cl > -H > -OCH₃
A strongly electron-withdrawing group like trifluoromethyl (-CF₃) at the 4-position would significantly enhance the rate of nucleophilic substitution by providing substantial stabilization to the Meisenheimer intermediate. A moderately withdrawing group like chlorine would also increase reactivity compared to the unsubstituted parent compound. In contrast, an electron-donating group like methoxy (-OCH₃) would decrease the rate of reaction by destabilizing the anionic intermediate.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
-
Materials:
-
Substituted this compound derivative
-
Nucleophile (e.g., a primary or secondary amine, an alkoxide, or a thiol)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., triethylamine, potassium carbonate)
-
-
Procedure:
-
Dissolve the bromopyridine derivative in the chosen solvent in a reaction vessel.
-
Add the nucleophile and the base to the reaction mixture.
-
Heat the reaction to the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity). Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the product by column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the this compound derivatives in these reactions is primarily influenced by the ease of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.
General Catalytic Cycle
Influence of Substituents on Oxidative Addition
The rate of oxidative addition is generally accelerated by electron-withdrawing groups on the aromatic ring. These groups make the carbon atom attached to the bromine more electrophilic and therefore more susceptible to attack by the electron-rich Pd(0) catalyst. Conversely, electron-donating groups decrease the rate of oxidative addition.
Predicted Reactivity Comparison
Similar to SNAr reactions, the predicted order of reactivity for our hypothetical series of derivatives in palladium-catalyzed cross-coupling reactions is:
-CF₃ > -Cl > -H > -OCH₃
The strong electron-withdrawing nature of the -CF₃ group will render the C-Br bond more susceptible to oxidative addition, leading to a faster reaction. The -Cl group will also enhance reactivity, while the electron-donating -OCH₃ group will slow it down.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organoboron compound and an organic halide.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine
This protocol for a related compound provides a solid foundation for developing a procedure for this compound derivatives.[2]
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the this compound derivative (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
-
Catalyst Addition:
-
Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
-
Solvent Addition and Reaction:
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
-
Work-up:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Representative Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridines
This protocol for a similar substrate can be adapted for the target compounds.[3]
-
Catalyst Preparation:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.
-
Add DMF as the solvent and stir for 30 minutes.
-
-
Reaction:
-
Add the this compound derivative (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Heat the reaction mixture at 100 °C.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up and extraction.
-
-
Purification:
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.
Representative Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine
The following general procedure can be adapted for the title compounds.[4]
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the flask and replace the atmosphere with an inert gas.
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.) and the this compound derivative (1.0 equiv.).
-
-
Reagent Addition and Reaction:
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture with stirring.
-
-
Work-up and Purification:
-
After cooling, quench the reaction and perform an extractive work-up.
-
Purify the crude product by column chromatography.
-
Conclusion
The reactivity of this compound derivatives is a predictable function of the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups generally enhance the reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions by stabilizing anionic intermediates or facilitating oxidative addition. Conversely, electron-donating groups tend to decrease reactivity in these transformations. This guide provides a framework for understanding these reactivity trends and offers detailed, adaptable protocols for key synthetic transformations, empowering researchers to efficiently utilize this versatile scaffold in the development of novel chemical entities.
References
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Regioselectivity in the Nitration of Substituted Pyridines
For researchers, medicinal chemists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds like pyridine is a cornerstone of molecular design. The introduction of a nitro group, a versatile precursor for a multitude of other functionalities, is a common strategy. However, the inherent electronic nature of the pyridine ring presents unique challenges and opportunities in controlling the regiochemical outcome of electrophilic aromatic substitution, particularly nitration. This guide provides an in-depth comparison of nitration strategies for substituted pyridines, grounded in mechanistic principles and supported by experimental data, to empower you to predictably achieve your desired substitution patterns.
The Dichotomy of Pyridine Reactivity: An Electron-Deficient Aromatic
Unlike benzene, the pyridine ring is inherently electron-deficient due to the electron-withdrawing inductive effect of the nitrogen atom. This deactivation makes electrophilic aromatic substitution on pyridine significantly more challenging than on benzene, often requiring harsh reaction conditions.[1] Furthermore, under the strongly acidic conditions typical for nitration (e.g., a mixture of nitric and sulfuric acids), the pyridine nitrogen is readily protonated, forming a pyridinium ion. This further deactivates the ring to electrophilic attack, often leading to very low yields of nitrated products.[2]
The regioselectivity of electrophilic attack on the pyridine ring is governed by the stability of the intermediate carbocation (sigma complex). Attack at the C-3 (or β) position is favored as the positive charge in the resulting resonance structures is distributed over the carbon atoms. Conversely, attack at the C-2 (α) or C-4 (γ) positions leads to a resonance contributor where the electron-deficient nitrogen atom bears a positive charge, a highly unfavorable electronic situation.[3]
Logical Relationship: Regioselectivity in Pyridine Nitration
Caption: Directing effects in the electrophilic nitration of pyridine.
The Pyridine N-Oxide Strategy: Activating the Ring and Shifting Regioselectivity
A widely adopted and highly effective strategy to overcome the inherent low reactivity of pyridines towards nitration is the use of pyridine N-oxides. The N-oxide functionality acts as an internal activating group, donating electron density to the pyridine ring through resonance, thereby facilitating electrophilic attack.[3] This activation also dramatically alters the regiochemical outcome, directing the incoming electrophile to the C-4 position.[4] The resulting 4-nitropyridine N-oxide can then be readily deoxygenated to yield the corresponding 4-nitropyridine.
Mechanism of Nitration of Pyridine N-Oxide
Caption: General workflow for the synthesis of 4-nitropyridines via the N-oxide route.
Comparative Analysis: Influence of Substituents on Regioselectivity
The regioselectivity of nitration is profoundly influenced by the nature and position of existing substituents on the pyridine ring. Below, we compare the outcomes for pyridines bearing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Pyridines with Electron-Donating Groups (EDGs)
Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), activate the pyridine ring towards electrophilic substitution. Their directing effects are generally analogous to those observed in substituted benzenes, favoring substitution at positions ortho and para to the substituent. However, the inherent directing effect of the pyridine nitrogen to the 3-position still plays a crucial role.
| Substrate | Nitrating Agent | Major Product(s) | Yield (%) | Reference |
| 2-Methylpyridine (2-Picoline) | KNO₃ / H₂SO₄ | 2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine | Low | [5] |
| 3-Methylpyridine (3-Picoline) | HNO₃ / TFAA | 3-Methyl-5-nitropyridine | 66 | [6] |
| 4-Methylpyridine (4-Picoline) | HNO₃ / TFAA | 4-Methyl-3-nitropyridine | 83 | [6] |
| 3-Methoxypyridine | HNO₃ / H₂SO₄ | 3-Methoxy-2-nitropyridine | - | [7] |
| 3-Methylpyridine-1-oxide | fuming HNO₃ / H₂SO₄ | 3-Methyl-4-nitropyridine-1-oxide | 70-73 | [8] |
Observations:
-
2-Substituted Pyridines: The nitration of 2-methylpyridine yields a mixture of the 3- and 5-nitro isomers, indicating a complex interplay between the directing effects of the methyl group and the ring nitrogen.
-
3-Substituted Pyridines: With a methyl group at the 3-position, nitration is strongly directed to the 5-position, which is ortho to the methyl group and also a β-position relative to the ring nitrogen. The N-oxide of 3-methylpyridine, however, directs nitration to the 4-position.
-
4-Substituted Pyridines: A methyl group at the 4-position strongly directs nitration to the 3-position.
Pyridines with Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups, such as chloro (-Cl) and cyano (-CN), further deactivate the pyridine ring towards electrophilic attack. Nitration of these substrates generally requires more forcing conditions and often results in lower yields. The directing effects of EWGs are typically to the meta position relative to the substituent.
| Substrate | Nitrating Agent | Major Product(s) | Yield (%) | Reference |
| 2-Chloropyridine | - | Difficult to nitrate directly | - | [9] |
| 3-Chloropyridine | HNO₃ / TFAA | 3-Chloro-5-nitropyridine | 76 | [6] |
| 2,6-Dichloropyridine | HNO₃ / Oleum | 2,6-Dichloro-3-nitropyridine | 74.8 | [10] |
| 3-Cyanopyridine | - | - | - | [11] |
| 4-Cyanopyridine | HNO₃ / Ethanol | Forms pyridinium nitrate | - | [12] |
Observations:
-
2-Halopyridines: Direct nitration of 2-chloropyridine is challenging. However, the presence of two chloro groups in 2,6-dichloropyridine directs nitration to the 3-position.
-
3-Halopyridines: A chloro group at the 3-position directs nitration to the 5-position, which is meta to the chloro group.
-
Cyanopyridines: The strongly deactivating cyano group makes direct nitration difficult. 4-Cyanopyridine, for instance, readily forms a pyridinium salt with nitric acid.[12]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and success in your experiments, we provide detailed, step-by-step protocols for the nitration of representative substituted pyridines. These protocols are designed to be self-validating, with clear descriptions of reagents, conditions, and expected outcomes.
Protocol 1: Nitration of 4-Methylpyridine to 4-Methyl-3-nitropyridine
This protocol is adapted from the general procedure described by Katritzky et al.[6] and provides a high-yielding synthesis of 4-methyl-3-nitropyridine.
Experimental Workflow: Nitration of 4-Methylpyridine
Caption: Step-by-step workflow for the nitration of 4-methylpyridine.
Materials and Reagents:
-
4-Methylpyridine
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated nitric acid
-
Sodium metabisulfite
-
Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, chill trifluoroacetic anhydride in an ice bath.
-
Slowly add 4-methylpyridine to the chilled TFAA with stirring.
-
Continue stirring the mixture under chilled conditions for 2 hours.
-
Slowly add concentrated nitric acid dropwise to the reaction mixture, maintaining the chilled temperature.
-
After the addition is complete, continue stirring for 9-10 hours, allowing the reaction to slowly warm to room temperature.
-
In a separate beaker, prepare a chilled aqueous solution of sodium metabisulfite.
-
Slowly drip the reaction mixture into the sodium metabisulfite solution with vigorous stirring.
-
After 24 hours, adjust the pH of the solution to 6-7 by the addition of a 25% NaOH solution.
-
Extract the aqueous layer with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methyl-3-nitropyridine.
Expected Outcome: This procedure should yield 4-methyl-3-nitropyridine as the major product with a reported yield of approximately 83%.[6]
Protocol 2: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This protocol provides a reliable method for the synthesis of 4-nitropyridine-N-oxide, a key intermediate for the preparation of 4-substituted pyridines.[13]
Materials and Reagents:
-
Pyridine-N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Acid: In an Erlenmeyer flask, add fuming nitric acid. Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring. Bring the nitrating acid to a temperature of 20 °C.
-
In a three-neck flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer, add pyridine-N-oxide and heat to 60°C.
-
Add the nitrating acid dropwise to the reaction flask over 30 minutes with stirring. The internal temperature should be maintained around 40°C.
-
After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice in a beaker.
-
Carefully add a saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow crystalline solid will precipitate.
-
Collect the precipitate by suction filtration.
-
To the crude product, add acetone to dissolve the 4-nitropyridine-N-oxide, leaving behind insoluble sodium sulfate.
-
Filter to remove the sodium sulfate and evaporate the acetone from the filtrate to obtain the purified 4-nitropyridine-N-oxide.
Expected Outcome: This procedure should yield 4-nitropyridine-N-oxide as a yellow crystalline solid. The reported yield is approximately 42%.[13]
Conclusion
The regioselectivity of nitration in substituted pyridines is a predictable outcome based on the interplay of the inherent electronic properties of the pyridine ring and the directing effects of the substituents. For electron-rich pyridines, direct nitration can be a viable strategy, with the regiochemical outcome dictated by the position of the activating group. For electron-deficient pyridines or when C-4 substitution is desired, the pyridine N-oxide strategy is a superior and more general approach. By understanding the underlying mechanistic principles and utilizing robust experimental protocols, researchers can confidently navigate the synthesis of specifically functionalized nitropyridines, paving the way for the development of novel molecules in various scientific disciplines.
References
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. aklectures.com [aklectures.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 11. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 12. 4-Cyanopyridinium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [oc-praktikum.de]
A Comparative Guide to the Computational Modeling of the Electronic Structure of 3-Bromo-6-methyl-5-nitropyridin-2-ol
This guide provides a comprehensive comparison of computational methods for elucidating the electronic structure of 3-Bromo-6-methyl-5-nitropyridin-2-ol, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. In the absence of extensive experimental data in the public domain for this specific molecule[1][2][3], this document focuses on a comparative analysis of widely-used computational techniques to predict its electronic properties. This approach allows for an in-depth understanding of the molecule's reactivity, potential intermolecular interactions, and spectroscopic signatures.
Introduction: The Significance of Electronic Structure in Drug Discovery
This compound possesses a unique combination of functional groups: a bromine atom, a methyl group, and a nitro group on a pyridin-2-ol scaffold. This arrangement of electron-withdrawing and electron-donating groups is expected to create a distinct electronic landscape, influencing its reactivity, binding affinity to biological targets, and metabolic stability.[4] Computational modeling provides a powerful and cost-effective avenue to explore these characteristics before embarking on extensive experimental synthesis and testing.[5][6]
This guide will compare two fundamental ab initio computational methods: Hartree-Fock (HF) and Density Functional Theory (DFT).[7][8][9] We will explore how the choice of basis set, a mathematical description of the orbitals in a system, impacts the accuracy of the predicted electronic properties.[10][11]
Methodological Framework: A Self-Validating Approach
The central tenet of this guide is to present a self-validating system of protocols. By comparing the results from different computational models, we can assess the consistency and reliability of the predictions.
Computational Methods
-
Hartree-Fock (HF): This method approximates the many-electron wavefunction as a single Slater determinant.[9] While computationally less expensive than more advanced methods, it does not fully account for electron correlation, which can affect the accuracy of the results.[7][12]
-
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12][13] It is based on the principle that the energy of a molecule can be determined from its electron density.[4] A key component of DFT is the exchange-correlation functional, and for this study, we will employ the widely used B3LYP functional.[4][14]
Basis Sets
The choice of basis set is crucial for obtaining accurate results, especially for molecules containing heavy atoms like bromine.[15][16] We will compare the following basis sets:
-
6-31G(d,p): A Pople-style basis set that offers a good balance between accuracy and computational cost for many organic molecules.[14]
-
cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): A Dunning-style basis set that is known for its systematic convergence towards the complete basis set limit and is generally more accurate, though computationally more demanding.[15][16] For the bromine atom, an effective core potential (ECP) may be employed with this basis set to reduce computational cost.[17]
Key Electronic Properties Analyzed
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[18][19]
-
Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[20][21][22] This is invaluable for predicting non-covalent interactions, which are fundamental in drug-receptor binding.[23]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and ability to engage in dipole-dipole interactions.
Experimental and Computational Workflow
The following diagram illustrates the general workflow for the computational analysis described in this guide.
References
- 1. 3-Bromo-6-methyl-5-nitro-pyridin-2-ol | C6H5BrN2O3 | CID 29919394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound,(CAS# 874493-25-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. This compound | 874493-25-1 | ZJB49325 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. dokumen.pub [dokumen.pub]
- 12. studyguides.com [studyguides.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 20. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 21. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 22. chemrxiv.org [chemrxiv.org]
- 23. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-ol: A Cross-Validation of Methodologies
This guide provides a detailed comparative analysis of viable synthetic routes for 3-Bromo-6-methyl-5-nitropyridin-2-ol, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. As a heterocyclic building block, the precise arrangement of its functional groups—a halogen, a nitro group, a hydroxyl group, and a methyl group—offers a versatile scaffold for further chemical modification. The objective of this document is to present and cross-validate the most scientifically sound methodologies for its synthesis, providing field-proven insights into the causality behind experimental choices and ensuring each protocol is presented as a self-validating system.
Methodology 1: Direct Electrophilic Bromination (Preferred Route)
This approach is the most efficient and direct, contingent on the availability of the starting material, 6-methyl-5-nitropyridin-2-ol. The commercial availability of this precursor makes direct bromination the superior choice for both yield and simplicity.[1]
Principle and Mechanistic Rationale
The synthesis hinges on a classic electrophilic aromatic substitution (EAS) reaction.[2] The pyridine ring, while generally electron-deficient, is strongly activated towards electrophilic attack by the electron-donating hydroxyl (-OH) group at the C2 position and moderately activated by the methyl (-CH₃) group at C6. The pyridin-2-ol exists in tautomeric equilibrium with its 2-pyridone form, and in acidic media, the hydroxyl group is a powerful ortho-, para-director.
The directing effects of the substituents converge to overwhelmingly favor bromination at the C3 position:
-
-OH group (at C2): Strongly directs ortho (C3) and para (C5).
-
-CH₃ group (at C6): Weakly directs ortho (C5) and para (C2, occupied).
-
-NO₂ group (at C5): Strongly deactivates the ring and acts as a meta-director, directing incoming electrophiles towards C1 and C3.
The C5 position is already substituted. Therefore, the activating effects of the hydroxyl and methyl groups, combined with the meta-directing effect of the nitro group, create a highly electron-rich and sterically accessible site at C3, ensuring high regioselectivity for the bromination reaction.
Experimental Workflow: Direct Bromination
Caption: Workflow for the single-step synthesis of the target compound via direct bromination.
Detailed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), suspend 6-methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the stirred suspension at room temperature over 30-60 minutes. The reaction is exothermic, and external cooling with a water bath may be necessary to maintain the temperature below 40°C.
-
Reaction Monitoring: Stir the resulting mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing ice-water (approx. 10 times the volume of the acetic acid used). A yellow precipitate will form.
-
Purification: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove residual acetic acid.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Discussion
-
Advantages: This method is highly efficient, involving a single synthetic transformation. The strong directing effects of the existing substituents lead to a highly regioselective reaction with a predictably high yield and purity of the final product.
-
Disadvantages: The primary limitation is the reliance on the commercial availability of the 6-methyl-5-nitropyridin-2-ol precursor. Additionally, bromine is a hazardous and corrosive reagent that must be handled with extreme care in a well-ventilated fume hood.
Methodology 2: Multi-step Synthesis from 2-Amino-6-methylpyridine
This route provides a viable alternative when the precursor for Methodology 1 is unavailable. It begins with the common and inexpensive starting material, 2-amino-6-methylpyridine.[3] The strategy involves a carefully ordered sequence of functional group additions and transformations.
Principle and Synthetic Strategy
The synthesis proceeds in three distinct stages:
-
Nitration: The pyridine ring is first nitrated. The strongly activating amino group (-NH₂) directs the electrophilic nitronium ion (NO₂⁺) to the ortho (C3) and para (C5) positions. Due to steric hindrance from the adjacent methyl group at C6, nitration at the C5 position is favored, yielding 2-amino-6-methyl-5-nitropyridine.[4]
-
Bromination: The resulting 2-amino-6-methyl-5-nitropyridine is then brominated. The amino group remains the most powerful activating director on the ring, guiding the bromine electrophile to the C3 position.
-
Diazotization & Hydrolysis: Finally, the 2-amino group is converted into the desired 2-hydroxyl group. This is achieved by treating the aminopyridine with nitrous acid (generated in situ from NaNO₂) to form an unstable diazonium salt, which is subsequently hydrolyzed in the aqueous acidic medium to the pyridin-2-ol.
Experimental Workflow: Multi-step Synthesis
Caption: Workflow for the three-step synthesis starting from 2-amino-6-methylpyridine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-6-methyl-5-nitropyridine [4]
-
Cool concentrated sulfuric acid (10 mL) to 0°C in an ice-salt bath. Slowly add 2-amino-6-methylpyridine (2.0 g, 1 eq) while maintaining the temperature below 5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid (1:1 v/v) dropwise to the solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 50°C for 10-12 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a concentrated ammonium hydroxide solution until a yellow precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-6-methyl-5-nitropyridine (yields reported around 75%).
Step 2: Synthesis of 3-Bromo-2-amino-6-methyl-5-nitropyridine
-
Dissolve 2-amino-6-methyl-5-nitropyridine (1.0 eq) in 48% hydrobromic acid at 0°C.
-
Add liquid bromine (3.0 eq) dropwise while vigorously stirring and maintaining the temperature at 0°C.
-
Prepare a solution of sodium nitrite (2.5 eq) in water and add it dropwise over 2 hours, keeping the temperature below 5°C. This step forms the diazonium salt which is then displaced by bromide from the HBr (a Sandmeyer-like reaction).
-
After addition, allow the reaction to stir for an additional hour at low temperature.
-
Carefully neutralize the mixture with sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product, which can be purified by column chromatography.
Step 3: Synthesis of this compound
-
Disperse 3-bromo-2-amino-6-methyl-5-nitropyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 50% H₂SO₄) and cool to 0-5°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
After the addition, stir the mixture at 0-5°C for 30 minutes, then warm gently to 50-60°C and hold for 1 hour, or until nitrogen evolution ceases.
-
Cool the solution and pour it onto ice. Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the final product.
Discussion
-
Advantages: This route begins with a readily available and inexpensive starting material. It provides a robust, albeit lengthy, pathway to the target molecule that is not dependent on a specialized precursor.
-
Disadvantages: The multi-step nature significantly lowers the overall yield. Each intermediate requires isolation and purification, increasing time and solvent usage. The use of diazonium salt intermediates in steps 2 and 3 introduces potential instability and requires careful temperature control.
Comparative Analysis and Validation
| Parameter | Methodology 1: Direct Bromination | Methodology 2: Multi-step Synthesis |
| Number of Steps | 1 | 3 |
| Starting Material | 6-methyl-5-nitropyridin-2-ol | 2-Amino-6-methylpyridine |
| Plausible Overall Yield | High (>85%) | Low (<50%) |
| Key Reagents | Br₂, Acetic Acid | H₂SO₄, HNO₃, Br₂, NaNO₂ |
| Safety Considerations | Handles corrosive bromine. | Handles strong acids/nitrating agents and unstable diazonium intermediates. |
| Scalability | Excellent; simple process. | Moderate; requires control over multiple exothermic steps and purifications. |
Trustworthiness: A Self-Validating Approach
For both methodologies, scientific integrity is maintained through rigorous in-process validation.
-
Reaction Monitoring: TLC is employed to track the consumption of starting materials and the formation of products at each stage.
-
Intermediate Validation (Route 2): Before proceeding to the next step, the identity and purity of each isolated intermediate (e.g., 2-amino-6-methyl-5-nitropyridine) must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Final Product Characterization: The final this compound obtained from either route must be thoroughly characterized to confirm its structure and purity. Standard analyses include:
-
Melting Point: To check for purity.
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of the substituents.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.
-
Conclusion and Recommendation
The synthesis of this compound can be approached through two scientifically sound routes.
Methodology 1 (Direct Bromination) is unequivocally the superior and recommended method due to its single-step efficiency, high regioselectivity, and excellent potential yield. Its implementation is primarily dependent on the procurement of the 6-methyl-5-nitropyridin-2-ol starting material.
Methodology 2 (Multi-step Synthesis) serves as a reliable but more laborious alternative. It is the logical choice when the direct precursor is unavailable or prohibitively expensive. While the overall yield is lower, it utilizes a more fundamental starting material and relies on a series of well-established chemical transformations.
The choice between these methods will ultimately be guided by the practical considerations of starting material availability, project timeline, and desired scale of production.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-6-methyl-5-nitropyridin-2-ol
This document provides essential safety and logistical information for the proper disposal of 3-Bromo-6-methyl-5-nitropyridin-2-ol. It is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This guide is built upon the foundational principles of laboratory safety and hazardous waste management established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]
Part 1: Hazard Assessment and Characterization
Before any disposal activities can commence, a thorough understanding of the potential hazards is necessary. Based on its structure—a halogenated nitropyridine derivative—this compound should be treated as a hazardous substance.
Anticipated Hazards:
-
Toxicity: Likely to be harmful if ingested, absorbed through the skin, or inhaled. Similar compounds exhibit acute toxicity[1][2].
-
Reactivity: The nitro group may impart oxidative properties, and the compound could be reactive with strong acids, bases, or reducing agents.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, disposal into drains or regular trash is strictly prohibited[8][9].
Waste Classification:
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][10] Given the anticipated hazards, this compound waste should be managed as hazardous waste .
| Hazard Category | Anticipated for this compound | Rationale based on Structurally Similar Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Similar bromo- and nitro-pyridines are classified as harmful[1][2]. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation is a common hazard statement for related compounds[6][7]. |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation is frequently noted[6][7]. |
| Specific Target Organ Toxicity | Possible (Respiratory Irritation) | May cause respiratory irritation is a plausible hazard[6][7]. |
Part 2: Personnel Protective Equipment (PPE) and Safety Measures
Adherence to stringent safety protocols is the cornerstone of responsible chemical handling. All personnel involved in the disposal process must be equipped with the appropriate PPE.
Mandatory PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves before use and use proper removal techniques[8].
-
Body Protection: A lab coat or a chemical-resistant apron should be worn.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within the context of a comprehensive respiratory protection program.[5][8]
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process that ensures safety and regulatory compliance from the point of generation to final disposal by a licensed facility.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate correct disposal.
-
Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EH&S) department.
-
Collect waste this compound in a dedicated container labeled for "Halogenated Organic Waste" .[11][12] This is crucial as the disposal methods and costs for halogenated and non-halogenated wastes differ significantly.[13][14]
-
Keep acidic and basic wastes separate.[15]
-
Ensure that this waste is not mixed with incompatible materials such as strong oxidizing or reducing agents.[15]
Step 2: Container Selection and Labeling
The integrity of the waste container is vital for safe storage and transport.
-
Container: Use a chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) containers are generally suitable.[15][16] The container must be in good condition, free from cracks or deterioration.[17]
-
Labeling: All waste containers must be accurately and clearly labeled. As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EH&S office.[18] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[15][16]
-
Container Management: Keep the waste container closed at all times except when adding waste.[16][18] Do not overfill the container; leave at least 10% headspace to allow for expansion.[15]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
Caption: Key stages of the chemical disposal workflow.
Step 4: Arranging for Disposal
-
Once the container is full or you have finished the experiments generating this waste, contact your institution's EH&S department to schedule a waste pickup.
-
Do not attempt to dispose of the chemical waste yourself. All hazardous waste must be handled by a licensed hazardous waste disposal company.[19]
-
Maintain records of your waste generation and disposal as required by your institution and local regulations. Federal guidelines recommend keeping waste records for at least three years.[3]
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's emergency response team or EH&S from a safe location.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Caption: Decision flowchart for spill response.
By adhering to these rigorous, safety-first procedures, you contribute to a secure research environment and ensure that the disposal of this compound is conducted responsibly and in full compliance with all applicable regulations. Your commitment to these protocols is a testament to your dedication to scientific integrity and the well-being of the entire research community.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sustainable-markets.com [sustainable-markets.com]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. axonator.com [axonator.com]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. danielshealth.com [danielshealth.com]
- 18. vumc.org [vumc.org]
- 19. chemicalbook.com [chemicalbook.com]
Comprehensive Safety and Handling Guide for 3-Bromo-6-methyl-5-nitropyridin-2-ol
As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. This guide provides a detailed protocol for the safe handling, use, and disposal of 3-Bromo-6-methyl-5-nitropyridin-2-ol. The procedures outlined herein are synthesized from established safety data for the compound and its structural analogs, ensuring a robust framework for risk mitigation.
Hazard Identification and Risk Assessment
This compound is a substituted nitropyridine derivative. While comprehensive toxicological data for this specific molecule may not be fully established, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information based on its structure.[1] The primary hazards are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate stringent adherence to personal protective equipment protocols and engineered controls to prevent exposure. The presence of a nitro aromatic system also suggests that caution should be exercised regarding potential thermal decomposition, which can release toxic nitrogen oxides.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield is required if there is a splash hazard.[3] | Protects against accidental splashes and airborne particles. Goggles provide a seal around the eyes for superior protection. |
| Skin Protection | Gloves: Chemical-resistant nitrile rubber gloves (>0.11 mm thickness).[3][4] Lab Coat: A clean, fully buttoned lab coat must be worn. Protective Clothing: For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[3] | Nitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives.[4] Always inspect gloves for tears or holes before use.[5] A lab coat prevents direct skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[3][5] | Prevents inhalation of airborne particles, which can cause respiratory irritation.[1] Ensure proper fit-testing and training before using a respirator. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk throughout the handling process. The following diagram and procedural steps outline the lifecycle of this compound in the laboratory.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Engineering Controls:
-
All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified chemical fume hood.[3]
-
Ensure the fume hood has been recently certified and is functioning correctly.
-
-
Weighing and Solution Preparation:
-
To prevent dust formation, handle the solid material with care.[3]
-
Use weighing paper or a weighing boat, and carefully transfer the material.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Conduct all reactions within a closed system whenever feasible to prevent release into the work environment.[3]
-
Keep containers closed when not in use.[5]
-
Practice good personal hygiene. Do not eat, drink, or smoke in the laboratory.[3][7] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
-
Emergency Procedures
Accidents can happen despite the best precautions. Be prepared to act swiftly and correctly.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][8] If skin irritation occurs, seek medical advice.
-
Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[4][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[11] Sweep up the material, place it in a suitable, closed container for disposal, and avoid creating dust.[7]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and regulatory compliance. All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Liquid Waste:
-
Final Disposal:
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
References
- 1. 3-Bromo-6-methyl-5-nitro-pyridin-2-ol | C6H5BrN2O3 | CID 29919394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
